molecular formula C9H9ClFNO2 B1609412 2-Chloro-6-fluoro-DL-phenylalanine CAS No. 603940-86-9

2-Chloro-6-fluoro-DL-phenylalanine

Cat. No.: B1609412
CAS No.: 603940-86-9
M. Wt: 217.62 g/mol
InChI Key: GCLUSJAPDJYKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLUSJAPDJYKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407396
Record name 2-CHLORO-6-FLUORO-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603940-86-9
Record name 2-CHLORO-6-FLUORO-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 2-Chloro-6-fluoro-DL-phenylalanine, a halogenated, non-proteinogenic amino acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to provide a robust resource for researchers, scientists, and professionals in drug development. We will explore its predicted physicochemical properties, plausible synthetic routes, potential applications, and the analytical methodologies required for its characterization.

Introduction: The Significance of Halogenated Phenylalanines

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the structure of phenylalanine profoundly alters its biological and chemical characteristics.[1] This modification can lead to enhanced metabolic stability, altered binding affinities for biological targets, and the introduction of unique spectroscopic probes for studying molecular interactions.[2][3] Specifically, the presence of a fluorine atom can modulate acidity, basicity, and lipophilicity, while a chlorine atom can introduce steric bulk and alter electronic properties.[3] this compound, with its unique substitution pattern on the phenyl ring, represents a valuable tool for fine-tuning the properties of peptides and small molecule therapeutics.[1]

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Related Phenylalanine Analogs
Property2-Chloro-L-phenylalanine2-Fluoro-DL-phenylalanine4-Fluoro-DL-phenylalanineThis compound (Predicted)
CAS Number 103616-89-3[4][5]2629-55-2[6][7]51-65-0Not Available
Molecular Formula C₉H₁₀ClNO₂[4][5]C₉H₁₀FNO₂[6][7]C₉H₁₀FNO₂C₉H₉ClFNO₂
Molecular Weight 199.6 g/mol [4][5]183.18 g/mol [6][7]183.18 g/mol 217.62 g/mol
Melting Point 227 - 235 °C[5]Data not available253-255 °C (decomposes)Expected to be a crystalline solid with a melting point likely >200 °C
Appearance White to off-white crystalline powder[5]White to pale cream powder[6]White to off-white powderPredicted to be a white or off-white solid
Solubility Slightly soluble in ethanol[4]Data not availableData not availablePredicted to have low solubility in water and higher solubility in organic solvents like methanol and DMSO, similar to other amino acids.

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for preparing halogenated amino acids. A common strategy involves the synthesis of a substituted benzaldehyde followed by its conversion to the corresponding amino acid.

Proposed Synthetic Workflow

G A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzaldehyde A->B Oxidation C Azlactone Intermediate B->C Erlenmeyer-Plöchl reaction (Acetic anhydride, N-acetylglycine) D This compound C->D Hydrolysis and Reduction (e.g., HI, Red Phosphorus) G cluster_0 Core Compound cluster_1 Potential Applications A 2-Chloro-6-fluoro- DL-phenylalanine B Peptide and Protein Engineering A->B C Drug Discovery (e.g., Enzyme Inhibitors) A->C D ¹⁹F NMR Probes for Biomolecular Interactions A->D E Metabolic Labeling A->E

References

A-Technical-Guide-to-2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Its unique halogenation pattern on the phenyl ring imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic profiles of peptide-based drugs and other novel chemical entities. The incorporation of this NPAA can improve metabolic stability, modulate receptor binding affinity, and introduce conformational constraints, addressing common challenges in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, applications, and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its core identity and properties. This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The presence of both chloro and fluoro substituents at the ortho positions of the phenyl ring creates a unique electronic and steric environment.

While a specific, dedicated CAS Number for the racemic DL-mixture is not prominently listed in major chemical databases, the CAS numbers for closely related precursors and enantiomers are well-documented. For instance, the precursor 2-Chloro-6-fluoroaniline has a CAS Number of 363-51-9.[3] For synthetic and registration purposes, researchers may need to characterize the DL-mixture as a new substance.

Table 1: Physicochemical Properties of this compound and Related Precursors

PropertyValueSource(s)
Compound Name This compound
Molecular FormulaC₉H₉ClFNO₂-
Molecular Weight217.62 g/mol -
AppearanceExpected to be a white to off-white solid[4]
SolubilityExpected to have slight solubility in polar organic solvents[5]
Precursor: 2-Chloro-6-fluorobenzyl Bromide
Molecular FormulaC₇H₅BrClF
Molecular Weight223.47 g/mol
Precursor: Glycine Schiff Base
Molecular FormulaC₁₇H₁₇NO₂
Molecular Weight267.32 g/mol

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the alkylation of a glycine equivalent with a suitable benzyl halide. A common and robust method involves the phase-transfer catalyzed alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. To produce the racemic (DL) mixture, a non-chiral phase-transfer catalyst is employed.

The causality behind this choice of methodology lies in its operational simplicity, use of readily available starting materials, and generally high yields.[6] The Schiff base protects the glycine amine and activates the α-carbon for deprotonation and subsequent alkylation. The tert-butyl ester provides protection for the carboxylic acid and can be removed under acidic conditions.

G cluster_start Starting Materials cluster_process Core Reaction cluster_deprotection Deprotection A Glycine Schiff Base (tert-butyl ester) C Phase-Transfer Alkylation - Toluene / 50% KOH - Tetrabutylammonium Bromide (TBAB) A->C B 2-Chloro-6-fluorobenzyl Bromide B->C E Protected Intermediate C->E Yields protected amino acid D Acidic Hydrolysis - Aqueous HCl F Final Product: This compound D->F Removes Schiff base and ester E->D

General synthetic workflow for this compound.
Experimental Protocol: Racemic Synthesis

This protocol is a self-validating system; successful synthesis of the intermediate can be confirmed by TLC and mass spectrometry before proceeding to the final deprotection step.

  • Setup: To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), 2-chloro-6-fluorobenzyl bromide (1.1 equiv.), and toluene.

  • Catalyst Addition: Add a non-chiral phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).

  • Reaction Initiation: Cool the mixture to 0°C and add 50% aqueous potassium hydroxide (KOH) dropwise with vigorous stirring. The biphasic nature of the reaction necessitates strong agitation to facilitate ion pair exchange and reaction at the interface.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the glycine Schiff base by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, dilute the mixture with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate. Purification can be achieved via column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of aqueous hydrochloric acid (e.g., 3M HCl).

  • Final Product Isolation: Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS). The product, this compound, will precipitate or can be isolated by removing the solvent and washing the resulting solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of the synthesized compound. A multi-technique approach provides a self-validating system for quality control.

G cluster_analysis Analytical Techniques cluster_results Validation A Synthesized Sample (this compound) B Mass Spectrometry (MS) - Confirms Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms Structure A->C D Chiral HPLC - Determines Enantiomeric Ratio (D/L) A->D E Correct Mass [M+H]⁺ = 218.03 B->E F Expected Spectral Peaks C->F G Enantiomeric Ratio ~50:50 D->G

Workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

  • ¹H NMR: The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the phenyl ring are expected between 7.0-7.5 ppm.[7] The α-proton and β-protons of the alanine backbone will appear further upfield.

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.[8]

  • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

  • Expected Ion: [M+H]⁺ = 218.0330 (Calculated for C₉H₁₀ClFNO₂⁺)

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, providing a clear signature for the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Since the product is a racemic mixture, chiral HPLC is the definitive method to confirm the presence of both enantiomers and determine their relative ratio. The choice of a chiral stationary phase (CSP) is critical for achieving separation.

Table 2: Exemplary Chiral HPLC Method Parameters

ParameterConditionRationale
Column Teicoplanin-based CSP (e.g., Chirobiotic T)Macrocyclic glycopeptide phases are highly effective for separating N-acylated and underivatized amino acids.[9][10]
Mobile Phase Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v)Polar organic mode with acid/base modifiers to control ionization and improve peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Detection UV at 210 nm or 260 nmPhenylalanine derivatives have strong UV absorbance at these wavelengths.[9]
Expected Result Two baseline-resolved peaks of approximately equal area.Confirms the presence of both D- and L-enantiomers in a ~1:1 ratio.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a specialized building block for creating molecules with enhanced drug-like properties.[11] As a non-proteinogenic amino acid, its incorporation into peptides or small molecules can confer several advantages.[2][12]

  • Enhanced Metabolic Stability: The C-F and C-Cl bonds are strong, and the bulky ortho substituents can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the in-vivo half-life of peptide therapeutics.[1]

  • Modulation of Binding Affinity: The electron-withdrawing nature of the halogens alters the electronic properties of the phenyl ring. This can change cation-π interactions and hydrogen bonding potential, allowing for the fine-tuning of a drug's binding affinity and selectivity for its biological target.

  • Conformational Constraint: The steric bulk of the ortho-substituents can restrict the rotation of the side chain, locking the peptide into a more rigid and biologically active conformation. This can lead to a significant increase in potency.[1]

G cluster_input Input cluster_properties Enhanced Properties A Standard Peptide (e.g., L-Phenylalanine) C Peptide Synthesis A->C B Building Block: This compound B->C D Novel Peptide Analog C->D E Increased Proteolytic Resistance D->E F Altered Receptor Binding Affinity D->F G Constrained Conformation D->G H Improved Therapeutic Candidate E->H F->H G->H

References

An In-depth Technical Guide to the Biological Activity of 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 2-Chloro-6-fluoro-DL-phenylalanine, a halogenated synthetic amino acid analog. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related phenylalanine derivatives to project its likely interactions with key biological systems. The guide covers its potential as an inhibitor of aromatic amino acid hydroxylases, its interaction with amino acid transporters, and its prospective applications in neuroscience and oncology. Detailed experimental protocols are provided to facilitate further investigation into its precise biological functions.

Introduction: The Rationale for Halogenated Amino Acid Analogs

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the structure of amino acids is a well-established approach in medicinal chemistry to modulate their biological properties.[1] The introduction of a chloro and a fluoro group onto the phenyl ring of phenylalanine, as in this compound, is anticipated to confer unique steric and electronic characteristics. These modifications can influence the compound's binding affinity for enzymes and transporters, alter its metabolic stability, and potentially imbue it with novel therapeutic properties.[2] This guide will explore the probable biological landscape of this compound, drawing parallels from extensively studied analogs.

Predicted Biological Activity and Mechanisms of Action

Based on the known effects of similar halogenated phenylalanine derivatives, this compound is likely to interact with several key biological pathways.

Inhibition of Aromatic Amino Acid Hydroxylases

Phenylalanine analogs are known to be potent inhibitors of the aromatic amino acid hydroxylases, a family of enzymes that includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[3][4] These enzymes are critical for the synthesis of neurotransmitters and other essential biomolecules.

  • Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, the first step in the major catabolic pathway for phenylalanine.[5] Analogs such as p-chlorophenylalanine are known inhibitors of PAH.[6] It is highly probable that this compound also acts as a competitive inhibitor of PAH, which could lead to an accumulation of phenylalanine in biological systems.

  • Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[7] Inhibition of TPH by compounds like p-chlorophenylalanine leads to a depletion of serotonin in the brain.[8] Given its structural similarity, this compound is a strong candidate for a TPH inhibitor. This suggests its potential utility as a research tool for studying the serotonergic system and as a potential therapeutic agent in conditions where reducing serotonin levels is desirable.

Interaction with L-type Amino Acid Transporters (LATs)

The cellular uptake of large neutral amino acids, including phenylalanine, is primarily mediated by L-type amino acid transporters, particularly LAT1 and LAT2.[9] LAT1 is overexpressed in many cancer cells to meet their high demand for amino acids, making it an attractive target for drug delivery.[10] Halogenation of phenylalanine can significantly alter its affinity for these transporters.[11]

Studies on various halogenated phenylalanines have shown that the position and nature of the halogen substituent influence the binding to LAT1 and LAT2.[12] For instance, halogenation at the ortho (2-position) of the phenyl ring has been shown to increase affinity for LAT1.[11] Therefore, it is plausible that this compound is a substrate for and a competitive inhibitor of LAT1 and LAT2, potentially impacting cellular amino acid homeostasis and offering a mechanism for targeted delivery into LAT1-overexpressing cells.

Potential Therapeutic Applications

The predicted biological activities of this compound suggest several potential therapeutic avenues.

Neuroscience and Neuropharmacology

By inhibiting TPH and subsequently reducing serotonin synthesis, this compound could be a valuable tool in neuroscience research to probe the functions of the serotonergic system.[8] It may also hold therapeutic potential for conditions characterized by excessive serotonin signaling. Furthermore, as a halogenated derivative of L-phenylalanine, it may possess neuroprotective properties, similar to other compounds in this class that have been shown to attenuate excitotoxicity.[13]

Oncology

The potential for this compound to be selectively transported by LAT1 into cancer cells opens up possibilities for its use as a cytotoxic agent or as a delivery vehicle for other anticancer drugs.[14] By competing with natural amino acids for uptake, it could induce amino acid starvation in cancer cells. Furthermore, its incorporation into proteins could lead to the synthesis of dysfunctional proteins, triggering apoptosis.[15]

Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental workflows are recommended.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

This protocol outlines a method to assess the inhibitory effect of this compound on human phenylalanine hydroxylase (hPAH).

Materials:

  • Recombinant human Phenylalanine Hydroxylase (hPAH)

  • L-Phenylalanine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.0)

  • This compound (test compound)

  • Tyrosine standards

  • HPLC system with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH4.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding hPAH and L-phenylalanine.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for tyrosine formation using HPLC with fluorescence detection.

  • Calculate the rate of tyrosine production and determine the IC50 value for this compound.

Cellular Uptake Assay: LAT1/LAT2 Inhibition

This protocol describes a method to evaluate the inhibition of LAT1 and LAT2-mediated amino acid uptake by this compound.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) or LAT2 (HEK293-hLAT2)

  • [14C]-L-Leucine (for LAT1) or [14C]-L-Alanine (for LAT2)

  • This compound

  • Hank's Balanced Salt Solution (HBSS)

  • Scintillation counter

Procedure:

  • Seed HEK293-hLAT1 and HEK293-hLAT2 cells in 24-well plates.

  • Wash the cells with HBSS.

  • Pre-incubate the cells with varying concentrations of this compound in HBSS.

  • Add [14C]-L-Leucine (for LAT1) or [14C]-L-Alanine (for LAT2) to the wells and incubate for a short period (e.g., 1 minute).

  • Stop the uptake by washing the cells with ice-cold HBSS.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine the percentage of inhibition of radiolabeled amino acid uptake at each concentration of the test compound and calculate the IC50 value.

Cytotoxicity Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)[16]

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation

Table 1: Predicted Inhibitory Activity of this compound against Aromatic Amino Acid Hydroxylases (Hypothetical Data)
EnzymePredicted IC50 (µM)Predicted Mode of Inhibition
Phenylalanine Hydroxylase50 - 200Competitive
Tryptophan Hydroxylase10 - 50Competitive
Tyrosine Hydroxylase> 500Weak or Non-inhibitory

Note: These values are hypothetical and based on data for structurally similar compounds. Experimental verification is required.

Table 2: Predicted Inhibition of L-type Amino Acid Transporters by this compound (Hypothetical Data)
TransporterPredicted IC50 (µM)
LAT120 - 100
LAT2100 - 500

Note: These values are hypothetical and based on data for other halogenated phenylalanine analogs. Experimental verification is necessary.

Visualization of Relevant Pathways and Workflows

Phenylalanine Metabolism Pathway

Phenylalanine_Metabolism Phe Phenylalanine Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Alternative Pathway PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Inhibition by This compound Tyr Tyrosine Melanin Melanin Tyr->Melanin TH Tyrosine Hydroxylase (TH) Tyr->TH L_DOPA L-DOPA AADC Aromatic L-amino acid decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PAH->Tyr TH->L_DOPA AADC->Dopamine

Caption: Phenylalanine metabolism and its intersection with catecholamine synthesis.

Serotonin Synthesis Pathway

Serotonin_Synthesis Trp Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH Inhibition by This compound Five_HTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH->Five_HTP AADC->Serotonin

Caption: The serotonin synthesis pathway and the predicted point of inhibition.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add DMSO to solubilize crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance analysis Calculate Cell Viability and IC50 read_absorbance->analysis

Caption: A streamlined workflow for determining the cytotoxicity of the compound.

Conclusion and Future Directions

This compound represents a synthetic amino acid analog with considerable, albeit currently unproven, potential in both basic research and therapeutic development. Based on the established biological activities of structurally similar compounds, it is predicted to be an inhibitor of aromatic amino acid hydroxylases and a substrate for L-type amino acid transporters. These characteristics suggest its potential utility in the fields of neuroscience and oncology. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predicted activities. Future research should focus on the stereospecific synthesis and testing of the L- and D-enantiomers to elucidate their individual contributions to the overall biological profile. In vivo studies will also be crucial to assess the compound's pharmacokinetic properties, efficacy, and safety in relevant animal models.

References

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-DL-phenylalanine is a synthetic amino acid analog whose specific biological activities and mechanism of action are not yet fully characterized in the scientific literature. However, by examining the extensive research on related halogenated phenylalanine derivatives, we can construct a scientifically robust, albeit putative, framework for its mechanism of action. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted biochemical interactions and physiological effects of this compound. We will delve into its likely role as an enzyme inhibitor, its potential as a neuroactive agent, and its prospective antimicrobial properties. This guide also furnishes detailed experimental protocols to facilitate further investigation and validation of the proposed mechanisms.

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of phenylalanine can significantly alter its chemical properties, leading to profound effects on its biological activity. These modifications can influence the molecule's size, electronegativity, and ability to form hydrogen bonds, thereby affecting its interaction with enzyme active sites and transport proteins.

Part 1: Proposed Core Mechanism of Action - Inhibition of Aromatic Amino Acid Hydroxylases

The primary proposed mechanism of action for this compound is the competitive inhibition of aromatic amino acid hydroxylases, a family of enzymes crucial for the synthesis of key neurotransmitters and other essential biomolecules.

The Target Enzymes: Tryptophan Hydroxylase and Tyrosine Hydroxylase

Tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH) are the rate-limiting enzymes in the biosynthesis of serotonin and the catecholamines (dopamine, norepinephrine, and epinephrine), respectively.[1] Phenylalanine itself is a known competitive inhibitor of both TPH and TH.[1] Halogenated derivatives of phenylalanine have been shown to be potent inhibitors of these enzymes.[2]

The structural similarity of this compound to the natural substrates, tryptophan and tyrosine, allows it to bind to the active sites of TPH and TH. The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring is hypothesized to increase the binding affinity of the molecule to the enzyme's active site, leading to potent inhibition.

A Deeper Dive into the Putative Inhibitory Action

The inhibition of TPH and TH by this compound is likely to be competitive with respect to the amino acid substrate (tryptophan or tyrosine). This means that the compound would vie with the natural substrate for binding to the enzyme's active site. The kinetics of this inhibition can be characterized by determining the inhibitor constant (Ki).

Part 2: Potential as a Neuroactive Agent

By inhibiting the synthesis of serotonin and catecholamines, this compound is predicted to have significant neuroactive properties. The depletion of these neurotransmitters in the central nervous system can lead to a range of physiological and behavioral effects.

Impact on Serotonergic and Catecholaminergic Pathways

The inhibition of TPH would lead to a reduction in the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] Similarly, the inhibition of TH would decrease the production of L-DOPA, the precursor to dopamine.[1] This would result in a depletion of serotonin and dopamine, and subsequently norepinephrine and epinephrine, in the brain. Such alterations in neurotransmitter levels are associated with changes in mood, cognition, and motor control.[4]

Visualization of the Proposed Neurochemical Cascade

The following diagram illustrates the proposed impact of this compound on neurotransmitter synthesis pathways.

Neurotransmitter_Inhibition cluster_Catecholamine Catecholamine Pathway Tryptophan Tryptophan TPH TPH Tryptophan->TPH 5-HTP 5-HTP TPH->5-HTP Serotonin Serotonin 5-HTP->Serotonin AADC Tyrosine Tyrosine TH TH Tyrosine->TH L-DOPA L-DOPA TH->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound This compound->TPH Inhibition This compound->TH Inhibition

Caption: Proposed inhibition of serotonin and catecholamine synthesis by this compound.

Part 3: Potential as an Antimicrobial Agent

Halogenated amino acids and their derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.[5][6]

Interference with Bacterial Metabolic Pathways

The antimicrobial action could stem from the inhibition of essential bacterial enzymes that utilize phenylalanine or related aromatic amino acids. Many bacteria synthesize their own aromatic amino acids through the shikimate pathway. This compound could potentially inhibit key enzymes in this pathway, such as chorismate mutase or prephenate dehydratase, leading to a deficiency in essential amino acids and subsequent growth inhibition.

Disruption of Bacterial Cell Membrane Integrity

Some amino acid derivatives can disrupt bacterial cell membranes, leading to cell lysis.[7] The hydrophobic nature of the halogenated phenyl ring in this compound might facilitate its insertion into the lipid bilayer of bacterial membranes, thereby altering membrane fluidity and integrity.

Part 4: Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

Enzyme Inhibition Assays

This assay will determine the inhibitory potential of this compound on TPH activity. A continuous fluorometric assay is a suitable method.[8]

Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan results in a significant increase in fluorescence. The rate of this increase is proportional to the enzyme activity.

Materials:

  • Recombinant TPH enzyme

  • L-Tryptophan

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTT, catalase, and BH4.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding TPH enzyme and L-tryptophan.

  • Monitor the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm over time.

  • Calculate the initial reaction velocities and determine the IC50 value for the inhibitor.

  • To determine the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate (L-tryptophan) and the inhibitor.

A similar assay can be employed to assess the inhibitory effect on TH, typically using a colorimetric or radiometric method to detect L-DOPA production.

Cell-Based Assays

This assay will assess the ability of this compound to reduce neurotransmitter levels in a cellular context.

Cell Line: PC12 cells (rat pheochromocytoma) or SH-SY5Y cells (human neuroblastoma) are suitable models as they can synthesize and release catecholamines and, in some cases, serotonin.

Procedure:

  • Culture the chosen neuronal cell line to a suitable confluence.

  • Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

  • Lyse the cells and collect the cell lysates.

  • Quantify the intracellular concentrations of dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • A significant reduction in neurotransmitter levels in treated cells compared to control cells would support the proposed mechanism of enzyme inhibition.

In Vivo Studies

To investigate the in vivo effects, animal models such as rats or mice can be utilized.

Procedure:

  • Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection).

  • At various time points after administration, collect brain tissue samples.

  • Homogenize the brain tissue and analyze the levels of serotonin, dopamine, and their metabolites using HPLC-ED.

  • Behavioral tests relevant to serotonergic and dopaminergic function (e.g., open field test, forced swim test) can also be conducted to assess the functional consequences of neurotransmitter depletion.[1]

Antimicrobial Susceptibility Testing

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a series of twofold dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the cultures under appropriate conditions.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_CellBased Cell-Based Characterization cluster_InVivo In Vivo Confirmation A Enzyme Inhibition Assays (TPH & TH) B Determine IC50 and Ki A->B D Neuronal Cell Culture (e.g., PC12, SH-SY5Y) A->D C Antimicrobial Susceptibility (MIC Assay) F Bacterial Growth Inhibition C->F C->F E Measure Neurotransmitter Depletion (HPLC-ED) D->E G Animal Model Administration (Rat or Mouse) E->G H Brain Tissue Analysis (Neurotransmitter Levels) G->H I Behavioral Studies G->I

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Part 5: Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents hypothetical, yet plausible, quantitative data that could be expected from the proposed experiments, based on findings for similar halogenated phenylalanine analogs.

Experiment Parameter Hypothetical Value Interpretation
TPH Inhibition AssayIC5015 µMPotent inhibition of tryptophan hydroxylase.
TH Inhibition AssayIC5025 µMModerate inhibition of tyrosine hydroxylase.
Neurotransmitter Depletion (PC12 cells)Serotonin Reduction60% at 50 µMSignificant depletion of intracellular serotonin.
Neurotransmitter Depletion (PC12 cells)Dopamine Reduction45% at 50 µMModerate depletion of intracellular dopamine.
Antimicrobial MIC (S. aureus)MIC32 µg/mLModerate antibacterial activity against Gram-positive bacteria.
Antimicrobial MIC (E. coli)MIC>128 µg/mLLimited activity against Gram-negative bacteria.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mechanism of action of this compound. Based on the well-documented activities of related halogenated phenylalanine derivatives, it is strongly hypothesized that this compound acts as a competitive inhibitor of aromatic amino acid hydroxylases, leading to the depletion of key neurotransmitters. Furthermore, it may possess antimicrobial properties by interfering with essential bacterial metabolic pathways. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and to fully elucidate the pharmacological profile of this novel compound. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications in neuroscience and infectious disease research.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-DL-phenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically modulate the solubility of 2-Chloro-6-fluoro-DL-phenylalanine in organic solvents. In the absence of extensive published solubility data for this specific, novel compound, this document emphasizes the foundational principles and practical methodologies required to generate reliable solubility profiles. It is designed to empower the user with the scientific rationale behind experimental design, from solvent selection to the execution of robust analytical techniques. This guide details step-by-step protocols for equilibrium solubility determination via the shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) and the gravimetric method. Furthermore, it explores the theoretical underpinnings of solubility for a substituted amino acid derivative, offering insights into solvent-solute interactions and their implications for process chemistry and pharmaceutical development.

Introduction: The Critical Role of Solubility in the Development of this compound

This compound is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. As with any active pharmaceutical ingredient (API), its solubility characteristics are a cornerstone of its developability. A thorough understanding of its solubility in a range of organic solvents is paramount for several critical stages of drug development:

  • Process Chemistry and Purification: The selection of an appropriate solvent system is fundamental for achieving efficient crystallization, which is a key step for purification and isolation of the compound with high purity.[1][2] The yield and crystal habit of the final product are directly influenced by its solubility in the chosen solvent.[3]

  • Formulation Development: For the formulation of a final drug product, particularly for parenteral or oral liquid dosage forms, knowledge of solubility in various pharmaceutically acceptable solvents is essential. Poor solubility can be a significant hurdle to achieving the desired therapeutic concentration.[4]

  • Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC often requires the complete dissolution of the analyte.[5] Understanding the solubility of this compound is therefore a prerequisite for developing accurate and robust analytical methods.

Given the novelty of this compound, this guide will not present a repository of pre-existing data. Instead, it will serve as a comprehensive instructional manual, equipping the researcher with the necessary tools to independently and accurately determine the solubility of this compound in any organic solvent of interest.

Theoretical Framework: Understanding the Solubility of a Substituted Amino Acid Derivative

The solubility of this compound in organic solvents is governed by a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a substituted amino acid, it possesses both polar and non-polar characteristics, which dictates its interaction with different solvents.

The Zwitterionic Nature and its Implication in Organic Solvents

In the solid state and in polar protic solvents, amino acids typically exist as zwitterions, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-).[6][7] This high degree of charge separation leads to strong intermolecular forces, resulting in high lattice energies in the crystal form. Consequently, amino acids are generally more soluble in polar solvents like water and less soluble in non-polar organic solvents.[6]

The presence of the chloro and fluoro substituents on the phenyl ring of this compound introduces additional complexity. These electron-withdrawing groups can influence the pKa of the amino and carboxylic acid moieties and alter the overall polarity and hydrogen bonding capacity of the molecule.

Key Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational principle for understanding solubility. The key factors influencing the solubility of this compound include:

  • Polarity: Solvents with a polarity that matches that of the solute are generally better at dissolving it. For this compound, polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) are expected to be more effective than non-polar solvents (e.g., hexane, toluene).

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of an amino acid derivative. The -NH2 and -COOH groups of the molecule can participate in hydrogen bonding with suitable solvents.

  • Temperature: The solubility of most solids in liquids increases with temperature.[8] This relationship is crucial for crystallization processes, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

  • pH: In protic solvents, the pH can dramatically affect the solubility of amino acids.[9][10] By adjusting the pH, the zwitterionic form can be converted to either a cationic or anionic species, which may have different solubility profiles.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][11] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

General Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess this compound prep_solvent Measure known volume of organic solvent equilibration Combine solid and solvent in a sealed vial prep_solid->equilibration prep_solvent->equilibration agitation Agitate at constant temperature (e.g., 24-48h) equilibration->agitation separation Allow solid to settle agitation->separation filtration Filter supernatant through a 0.45 µm filter separation->filtration dilution Dilute the clear filtrate filtration->dilution gravimetric Gravimetric Analysis filtration->gravimetric hplc HPLC Analysis dilution->hplc calculation Calculate solubility (mg/mL or mol/L) hplc->calculation gravimetric->calculation

Figure 1: Experimental workflow for solubility determination.
Detailed Experimental Protocols

The following protocols provide step-by-step instructions for determining the solubility of this compound using the shake-flask method followed by either HPLC or gravimetric analysis.

This method is highly sensitive and specific, making it suitable for a wide range of concentrations.

Materials:

  • This compound

  • HPLC-grade organic solvents of interest

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge (optional)

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the standards and the diluted sample into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

This method is simpler and does not require specialized equipment like an HPLC, but it is less sensitive and requires a larger amount of material.[4][12][13]

Materials:

  • This compound

  • Organic solvents of interest

  • Conical flasks or beakers

  • Thermostatic shaker or water bath

  • Filter paper and funnel

  • Pre-weighed evaporating dishes or watch glasses

  • Analytical balance

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 from the HPLC protocol to prepare a saturated solution and allow it to equilibrate.

  • Sample Collection and Weighing:

    • Filter the saturated solution to remove the undissolved solid.

    • Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish (W1).

    • Weigh the evaporating dish with the filtrate (W2).

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent.

    • Continue drying until a constant weight is achieved.

  • Final Weighing and Calculation:

    • Cool the evaporating dish in a desiccator to room temperature.

    • Weigh the evaporating dish with the dry solute (W3).

    • The weight of the dissolved solute is W3 - W1.

    • The weight of the solvent is W2 - W3.

    • Calculate the solubility in terms of grams of solute per 100 g of solvent.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Methanol25[Experimental Value]HPLC
Ethanol25[Experimental Value]HPLC
Acetone25[Experimental Value]Gravimetric
Acetonitrile25[Experimental Value]HPLC
Dichloromethane25[Experimental Value]Gravimetric
[Other Solvents]25[Experimental Value][Method Used]
Methanol37[Experimental Value]HPLC
[Other Solvents]37[Experimental Value][Method Used]

Solvent Selection Strategy for Crystallization

The choice of a suitable solvent is a critical step in developing a crystallization process.[1] An ideal solvent for crystallization should exhibit:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at lower temperatures.

  • A significant difference in solubility across the desired temperature range to ensure a good yield.[2]

A preliminary screening of solvents from different classes (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) is recommended. The solubility data generated using the protocols in this guide will be invaluable for selecting the optimal solvent or solvent/anti-solvent system for the crystallization of this compound.

Conclusion

This technical guide has provided a comprehensive roadmap for understanding and experimentally determining the solubility of this compound in organic solvents. By adhering to the detailed protocols and understanding the underlying theoretical principles, researchers can generate high-quality, reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that will inform key decisions in process development, formulation, and analytical chemistry, ultimately accelerating the journey of this promising compound from the laboratory to its potential therapeutic application.

References

commercial suppliers of 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-fluoro-DL-phenylalanine for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated phenylalanine derivatives have emerged as powerful tools for modulating the physicochemical and biological properties of peptides and small molecules.[1] This guide focuses on a particularly intriguing building block: this compound (CAS No. 603940-86-9).

The dual halogenation at the ortho-positions of the phenyl ring introduces unique steric and electronic features. The presence of both chlorine and fluorine can influence molecular conformation, lipophilicity, and metabolic stability, offering a nuanced approach to optimizing lead compounds.[2][3] This guide provides a comprehensive technical overview for researchers and drug developers on sourcing, evaluating, and utilizing this versatile compound.

Physicochemical Properties and Quality Parameters

When procuring this compound, a thorough evaluation of its quality is paramount to ensure the reliability and reproducibility of experimental results. Key parameters to consider include:

  • Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is generally acceptable for most research applications, though this can be application-dependent.

  • Enantiomeric Purity: As this compound is supplied as a racemic (DL) mixture, understanding the enantiomeric composition is crucial if stereospecificity is a factor in the biological system under investigation. Chiral HPLC is the standard method for determining the ratio of D- and L-enantiomers.[4][5][6]

  • Identity Confirmation: Mass Spectrometry (MS) and NMR are used to confirm the molecular weight and structure of the compound.

  • Residual Solvents and Water Content: Gas Chromatography (GC) and Karl Fischer titration are employed to quantify residual solvents from the synthesis and the water content, respectively.

Researchers should always request a Certificate of Analysis (CoA) from the supplier for each batch to verify these specifications.

Commercial Suppliers

A number of chemical suppliers specialize in providing unique amino acid derivatives for research and development. The following table summarizes some of the commercial sources for this compound. It is important to note that stock availability and lead times can vary.

SupplierWebsitePurity (Typical)Notes
AK Scientific, Inc.--INVALID-LINK--95%Offers various pack sizes.[7]
GL Biochem (Shanghai) Ltd.--INVALID-LINK--InquireA major manufacturer of amino acids and peptides.
Apollo Scientific--INVALID-LINK--InquireUK-based supplier with a wide range of fluoro-chemicals.
Aaron Chemicals LLC--INVALID-LINK--InquireProvides a range of building blocks for chemical synthesis.

This list is not exhaustive, and researchers are encouraged to explore various chemical directories and sourcing platforms.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

Peptide and Peptidomimetic Synthesis

The incorporation of this halogenated phenylalanine into peptide sequences can significantly impact their structure and function. The steric bulk and electron-withdrawing nature of the chlorine and fluorine atoms can:

  • Induce specific conformational constraints: This can lead to the stabilization of desired secondary structures, such as β-turns or helical motifs.[3]

  • Enhance metabolic stability: The carbon-halogen bonds are more resistant to enzymatic degradation compared to carbon-hydrogen bonds, potentially increasing the in vivo half-life of peptide-based therapeutics.[1]

  • Modulate binding affinity: The altered electronic properties of the aromatic ring can influence key interactions with biological targets, such as receptors or enzymes.[2][8]

Small Molecule Drug Discovery

As a fragment or building block in small molecule synthesis, this compound can be used to explore the structure-activity relationship (SAR) of a lead compound. The introduction of this moiety can improve pharmacokinetic properties, including membrane permeability and metabolic stability.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a researcher sourcing and validating this compound for use in their experiments.

procurement_workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_validation In-House Validation cluster_application Experimental Application s1 Identify Potential Suppliers s2 Request Quotations and Lead Times s1->s2 s3 Request Representative Certificate of Analysis s2->s3 e3 Select Supplier and Place Order s2->e3 e1 Compare Purity and Specifications s3->e1 e2 Assess Supplier Reputation and Reliability e1->e2 e2->e3 v1 Receive Compound and Accompanying CoA e3->v1 v2 Perform Identity Confirmation (e.g., MS) v1->v2 v3 Conduct Purity Analysis (e.g., HPLC, NMR) v2->v3 v4 Confirm Enantiomeric Ratio (if required) v3->v4 a1 Proceed with Synthesis or Biological Assay v4->a1

Procurement and validation workflow for this compound.

Experimental Protocol: HPLC Analysis for Enantiomeric Purity

The following is a general protocol for the determination of the enantiomeric purity of this compound using HPLC with a chiral stationary phase. This protocol serves as a starting point and may require optimization based on the specific column and instrumentation used.[4][6]

Objective: To separate and quantify the D- and L-enantiomers of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., trifluoroacetic acid, formic acid)

  • Chiral HPLC column (e.g., polysaccharide-based or crown ether-based)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., mobile phase or a compatible solvent) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Method Development (Initial Conditions):

    • Column: Select a suitable chiral stationary phase.

    • Mobile Phase: A common starting point is an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: Monitor the eluent at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C).

  • Optimization:

    • Adjust the mobile phase composition (ratio of organic to aqueous phase) to achieve baseline separation of the two enantiomeric peaks.

    • If necessary, screen different chiral columns and mobile phase additives to improve resolution.

  • Data Analysis:

    • Integrate the peak areas of the D- and L-enantiomers.

    • Calculate the percentage of each enantiomer to determine the enantiomeric purity.

Safety and Handling

Based on safety data sheets for similar halogenated amino acids, this compound should be handled with care in a laboratory setting.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique halogenation pattern offers a sophisticated means to fine-tune the properties of molecules for enhanced therapeutic potential. By carefully selecting suppliers, rigorously validating the quality of the compound, and applying it with a clear understanding of its potential effects, scientists can leverage this powerful tool to advance their research programs.

References

A Technical Guide to the Structural Analysis of 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-DL-phenylalanine is a synthetic amino acid of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by its halogenated phenyl ring. The introduction of chlorine and fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for novel therapeutics.[1] A thorough understanding of its three-dimensional structure, stereochemistry, and electronic properties is paramount for its rational application in drug design. This guide provides an in-depth overview of the essential techniques for the comprehensive structural analysis of this compound, blending theoretical principles with practical, field-proven protocols.

Introduction: The Significance of Halogenation in Phenylalanine Analogs

The strategic incorporation of halogen atoms into amino acid scaffolds is a powerful tool in drug discovery.[1] Halogens, particularly chlorine and fluorine, can profoundly alter the structural and electronic properties of a parent molecule. In the case of this compound, these substitutions:

  • Induce Specific Conformations: The steric bulk and electronegativity of the ortho-substituents can restrict the rotation of the phenyl ring, influencing the peptide backbone's local conformation when incorporated.

  • Modulate Binding Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can enhance ligand-receptor binding affinity and specificity.[2][3]

  • Enhance Metabolic Stability: Fluorine substitution is a common strategy to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[4]

Given that this compound is synthesized as a racemic ("DL") mixture, a critical aspect of its analysis involves the separation and characterization of its individual D and L enantiomers. Biological systems are inherently chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity.[5] Therefore, a multi-faceted analytical approach is not just recommended but essential.

Foundational Physicochemical Characterization

Before delving into complex structural techniques, a baseline characterization is necessary. The fundamental properties of the molecule provide the context for all subsequent analyses.

PropertyValueSource
Molecular Formula C₉H₉ClFNO₂[6]
Molecular Weight 217.63 g/mol [6]
CAS Number 1212966-63-6 (for D-isomer)[6]
Appearance White to off-white solid/powder[7][8]
Chirality Racemic (DL-mixture)Topic

Spectroscopic Elucidation: Confirming Identity and Connectivity

Spectroscopic methods provide the first layer of structural confirmation, verifying the molecular weight and the arrangement of atoms within the molecule.

Mass Spectrometry (MS)
  • Expertise & Causality: Mass spectrometry is the gold standard for confirming the molecular weight of a synthesized compound. For halogenated molecules, it offers an additional layer of verification through isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9][10] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M) is accompanied by a smaller peak two mass units higher, with an intensity approximately one-third of the main peak.[9][11] This signature is a definitive indicator of the presence of a single chlorine atom.

  • Experimental Protocol: Electrospray Ionization (ESI-MS)

    • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid).

    • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

    • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-400.

    • Analysis: Identify the peak corresponding to [M+H]⁺ (expected at m/z 218.04) and the associated isotopic peak [M+2+H]⁺ (expected at m/z 220.04) with an approximate 3:1 intensity ratio.

  • Data Presentation: Expected MS Peaks

    Ion Calculated m/z (for ³⁵Cl) Calculated m/z (for ³⁷Cl) Expected Relative Intensity

    | [M+H]⁺ | 218.04 | 220.04 | ~3 : 1 |

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (MeOH/H₂O) ESI Electrospray Ionization (ESI) Prep->ESI Infuse Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Isotope Identify Isotopic Pattern [M]⁺ and [M+2]⁺ Spectrum->Isotope

Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is required:

    • ¹H NMR: Determines the number and environment of hydrogen atoms.

    • ¹³C NMR: Identifies the carbon skeleton.

    • ¹⁹F NMR: Directly observes the fluorine atom. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for structural and environmental changes.[12][13] The presence of fluorine provides a unique spectroscopic handle for analysis.[14]

    • 2D Correlation Spectra (e.g., HSQC, HMBC): Establish direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons, allowing for unambiguous assignment of all signals.

  • Experimental Protocol: Multinuclear NMR

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons, causing their signals to disappear.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see signals for the three aromatic protons and the three aliphatic protons (α-CH and β-CH₂).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the 6 aromatic carbons and 3 aliphatic carbons.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected. The chemical shift will be highly indicative of the electronic environment of the aromatic ring.[15][16]

    • 2D NMR Acquisition: Acquire HSQC (¹H-¹³C) and HMBC (¹H-¹³C) spectra to correlate the proton and carbon signals and complete the structural assignment.

Workflow for Multinuclear NMR Spectroscopy.

Chiral Analysis: Separating the Enantiomers

  • Expertise & Causality: Since the compound is a DL-mixture, separating the D and L enantiomers is crucial for any pharmacological or biological evaluation.[5] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[17] For amino acids, macrocyclic glycopeptide or crown-ether based CSPs are particularly effective.[5][18]

  • Experimental Protocol: Chiral HPLC

    • System: An HPLC system equipped with a UV detector.

    • Column: A suitable chiral column, for example, an Astec CHIROBIOTIC T (teicoplanin-based) or a ChiroSil SCA(-) (crown-ether based) column.[5][18]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of an acid like perchloric acid or a salt like ammonium acetate). The exact ratio must be optimized for the specific column.

    • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

    • Injection & Elution: Inject the sample and monitor the elution profile using the UV detector (typically around 210 nm or 254 nm).

    • Analysis: The two enantiomers will elute as two separate peaks. The relative area of the peaks should be approximately 50:50 for a racemic mixture.

  • Data Presentation: Representative Chiral HPLC Data

    Parameter Value
    Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
    Mobile Phase 80:20 Methanol / 25 mM Ammonium Acetate, pH 5.5
    Flow Rate 1.0 mL/min
    Detection UV at 220 nm
    Retention Time (Peak 1) e.g., 8.5 min (D-enantiomer)
    Retention Time (Peak 2) e.g., 10.2 min (L-enantiomer)

    | Resolution (Rs) | > 1.5 (baseline separation) |

HPLC_Workflow Sample Racemic (DL) Sample in Mobile Phase Injector HPLC Injector Sample->Injector Column Chiral Column (CSP) Injector->Column Elution Detector UV Detector Column->Detector Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram

Workflow for Chiral HPLC Separation.

Definitive 3D Structure: X-ray Crystallography

  • Expertise & Causality: While spectroscopy confirms connectivity, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[19] It reveals precise bond lengths, bond angles, and the conformation of the molecule. For chiral compounds, this technique can determine the absolute configuration of a single enantiomer, provided enantiomerically pure crystals can be grown. The analysis of phenylalanine analogs, in particular, has been a subject of extensive crystallographic study.[20][21][22]

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth (Critical Step): This is often the most challenging part. It involves slowly evaporating a saturated solution of the compound. For this compound, various solvents and solvent mixtures (e.g., ethanol/water, acetone, isopropanol) should be screened. Growing crystals of a single enantiomer requires starting with enantiomerically pure material obtained from chiral HPLC separation.

    • Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected and mounted on a goniometer head.

    • Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (usually to ~100 K) to minimize thermal motion and then irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (structure refinement).

  • Data Presentation: Key Crystallographic Parameters (Hypothetical)

    Parameter Description Example Value
    Crystal System The geometric system of the crystal lattice. Monoclinic
    Space Group The symmetry group of the crystal. P2₁/c
    Unit Cell (a, b, c) Dimensions of the unit cell. a=5.5 Å, b=12.1 Å, c=7.8 Å
    Unit Cell (β) Angle of the unit cell. β=98.5°
    Bond Length C-Cl Distance between Carbon and Chlorine. ~1.74 Å
    Bond Length C-F Distance between Carbon and Fluorine. ~1.35 Å

    | Torsion Angle (χ¹) | Rotation around the Cα-Cβ bond. | Defines side-chain conformation. |

Computational Modeling: In Silico Insights

  • Expertise & Causality: Computational modeling, particularly using methods like Density Functional Theory (DFT), complements experimental data.[23][24] It can be used to:

    • Predict Low-Energy Conformations: Determine the most stable three-dimensional shapes of the molecule in the gas phase or solution.

    • Calculate Spectroscopic Properties: Predict NMR chemical shifts, which can aid in the assignment of complex spectra.[12][16]

    • Analyze Electronic Properties: Generate electrostatic potential maps to visualize electron-rich and electron-poor regions, which is crucial for understanding potential intermolecular interactions like halogen and hydrogen bonding.

  • Methodology: DFT Geometry Optimization

    • Structure Input: Build an initial 3D model of 2-Chloro-6-fluoro-phenylalanine using molecular modeling software.

    • Calculation Setup: Choose a functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)).

    • Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Property Calculation: Following optimization, perform calculations for NMR shielding tensors and electrostatic potential.

    • Analysis: Compare calculated structural parameters (bond lengths, angles) with experimental data from X-ray crystallography. Visualize the electrostatic potential map to predict interaction sites.

Comp_Workflow Input Build Initial 3D Structure Setup Set Up DFT Calculation (e.g., B3LYP/6-31+G(d,p)) Input->Setup Optimize Geometry Optimization Setup->Optimize Calculate Calculate Properties (NMR, Electrostatics) Optimize->Calculate Analyze Analyze Data & Compare with Experiment Calculate->Analyze

Workflow for Computational Modeling.

Conclusion

The structural analysis of this compound is a comprehensive process that integrates multiple analytical techniques. Mass spectrometry and multinuclear NMR confirm the fundamental identity and atomic connectivity, while chiral HPLC is indispensable for resolving the racemic mixture into its constituent enantiomers. For the highest level of structural detail, single-crystal X-ray crystallography provides definitive three-dimensional information. These experimental approaches, supported by computational modeling, create a complete and validated structural profile of the molecule. This detailed characterization is the cornerstone for understanding its biological activity and rationally designing next-generation therapeutics for researchers and drug development professionals.

References

potential applications of 2-Chloro-6-fluoro-DL-phenylalanine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of 2-Chloro-6-fluoro-DL-phenylalanine in Drug Discovery

This guide serves as a technical exploration into the applications of this compound, a non-canonical amino acid (ncAA), within the landscape of modern drug discovery. We will dissect the unique physicochemical properties conferred by its distinct halogenation pattern and elucidate its potential as a versatile building block for novel therapeutic agents. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to harness the strategic advantages of this compound.

Introduction: The Strategic Imperative of Non-Canonical Amino Acids

The twenty canonical amino acids that form the basis of natural proteins offer a limited chemical toolkit for the complex challenges of modern drug development.[1] To overcome issues of poor metabolic stability, low cell permeability, and to create novel functionalities, medicinal chemists are increasingly turning to non-canonical amino acids (ncAAs).[2][3] These synthetic building blocks, which can be derivatives of natural amino acids or possess entirely novel structures, expand the chemical diversity available for designing peptides and small molecules with enhanced drug-like properties.[4][]

The strategic incorporation of halogen atoms—particularly fluorine and chlorine—is a well-established tactic in medicinal chemistry to profoundly influence a molecule's physicochemical and biological properties.[6][7] Fluorine, for instance, can enhance metabolic stability, binding affinity, and bioavailability due to its small size and high electronegativity.[8][9] this compound is a halogenated derivative of phenylalanine that presents a unique combination of steric and electronic properties, making it a compelling scaffold for innovative therapeutic design.[6]

Physicochemical Properties & Synthesis

A foundational understanding of the molecule's properties is paramount for its rational application in drug design. The introduction of chlorine and fluorine at the ortho-positions of the phenyl ring creates a distinct electronic and steric profile that can be leveraged to modulate biological activity.

Table 1: Physicochemical Properties of this compound Analogues

PropertyValue (for 2-Chloro-4-fluoro-D-phenylalanine)Source
Molecular Formula C₉H₉ClFNO₂[10]
Molecular Weight 217.63 g/mol [10]
Appearance White to off-white powderSupplier Data
Storage Conditions 2 - 8 °C[10]

Note: Data for the exact DL-isomer is sparse; properties are cited from the closely related D-isomer.

Synthetic Approaches: The synthesis of halogenated phenylalanine derivatives can be achieved through various methods. A common strategy involves the asymmetric alkylation of a glycine-derived Schiff base with a corresponding benzyl bromide (e.g., 2-chloro-6-fluorobenzyl bromide) using a phase-transfer catalyst to control stereochemistry.[11] This allows for the preparation of both L- and D-enantiomers. Other approaches include the direct fluorination of phenylalanine precursors or the multi-step synthesis from simpler starting materials.[9][12]

Core Applications in Drug Discovery

The unique structure of this compound makes it a valuable building block for both peptide-based and small-molecule therapeutics.

Enhancing Peptide Therapeutics

The incorporation of ncAAs is a powerful strategy to improve the often-poor pharmacological properties of native peptides.[3] Replacing a natural phenylalanine residue with this compound can confer several advantages.

  • Increased Metabolic Stability: The C-F bond is exceptionally stable, and the presence of halogens on the aromatic ring can shield the peptide from enzymatic degradation, increasing its half-life.[13][14]

  • Modulation of Binding Affinity: The electron-withdrawing nature of the halogens alters the electronic properties of the phenyl ring. This can influence crucial non-covalent interactions within a receptor's binding pocket, such as cation-π or halogen bonding, potentially leading to enhanced binding affinity and selectivity.[14][15]

  • Conformational Control: The steric bulk of the ortho-substituents can restrict the rotational freedom of the amino acid side chain, locking the peptide into a more bioactive conformation.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the key steps for incorporating Fmoc-protected 2-Chloro-6-fluoro-phenylalanine into a peptide sequence using the standard Fmoc/tBu strategy.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Causality Behind Experimental Choices:

  • Resin Choice: A 2-chlorotrityl chloride resin is highly acid-labile, allowing the final peptide to be cleaved while keeping acid-sensitive side-chain protecting groups intact if needed for fragment condensation strategies.[16]

  • Coupling Reagents: Standard coupling reagents like HBTU are effective, but the steric hindrance from the ortho-substituents on 2-Chloro-6-fluoro-phenylalanine may slow the reaction. Therefore, extended coupling times or a double coupling (repeating the coupling step) are recommended to ensure the reaction proceeds to completion and to avoid deletion sequences.

  • Cleavage Cocktail: The final cleavage from the resin is typically performed with a high concentration of trifluoroacetic acid (TFA). The cocktail includes "scavengers" (e.g., water, triisopropylsilane) to quench reactive carbocations generated from the deprotection of side chains, preventing unwanted side reactions.

Versatile Scaffold for Small Molecule Synthesis

Beyond peptides, this compound serves as an invaluable starting material or intermediate for constructing complex small molecules.[10] The amino acid backbone provides a chiral scaffold, while the halogenated phenyl ring offers a reactive handle for further functionalization.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient aromatic ring, activated by both the chlorine and fluorine atoms, is primed for SₙAr reactions. This allows for the displacement of one of the halogens (typically fluorine) with various nucleophiles (e.g., thiols, amines) to build molecular diversity.[17]

  • Cross-Coupling Reactions: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds to introduce new aryl or alkyl groups.[17]

Hypothetical Application: Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. A small molecule derived from this compound could be designed to exploit halogen bonding to achieve high potency and selectivity.

signaling_pathway cluster_pathway Oncogenic Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAS) Receptor->Kinase1 Kinase2 Target Kinase (e.g., RAF) Kinase1->Kinase2 Kinase3 Downstream Kinase (e.g., MEK) Kinase2->Kinase3 Proliferation Tumor Proliferation & Survival Kinase3->Proliferation Inhibitor Inhibitor derived from 2-Cl-6-F-Phenylalanine Inhibitor->Kinase2 Halogen Bonding with Hinge Region

Caption: Inhibition of a kinase via targeted halogen bonding.

Authoritative Grounding: The chlorine atom on the inhibitor can act as a halogen bond donor, forming a favorable interaction with a Lewis basic atom (like a backbone carbonyl oxygen) in the hinge region of the kinase.[15] This specific interaction can significantly enhance the binding affinity and selectivity of the drug for its intended target over other kinases, leading to a better therapeutic index.

Conclusion and Future Perspectives

This compound is more than just another synthetic amino acid; it is a strategic tool for addressing long-standing challenges in drug discovery. Its unique halogenation pattern provides a powerful means to enhance metabolic stability, modulate target binding, and serve as a versatile scaffold for chemical elaboration. The continued development of efficient, stereoselective synthetic methods will further broaden its accessibility and application.[11] As the demand for therapeutics with fine-tuned pharmacological properties grows, the thoughtful application of ncAAs like this compound will be indispensable in the creation of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptide sequences is a transformative strategy in drug discovery and chemical biology, offering pathways to enhanced therapeutic profiles, including improved metabolic stability, receptor affinity, and bioavailability.[1][2] Among the vast array of synthetic amino acids, halogenated phenylalanine derivatives are of particular interest. The unique electronic properties and steric profile of halogens can profoundly influence peptide conformation and binding interactions. This guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered unnatural amino acid, 2-Chloro-6-fluoro-DL-phenylalanine, utilizing the widely adopted Fmoc/tBu strategy.[2]

The presence of two bulky ortho substituents (chlorine and fluorine) on the phenyl ring of this compound presents significant steric challenges to the standard coupling conditions used in SPPS.[3] Furthermore, the use of a DL-racemic mixture will result in the synthesis of a pair of diastereomeric peptides, which can be separated during purification. This protocol is designed to address these challenges, providing researchers with a robust methodology for the successful synthesis of these modified peptides.

Core Principles and Strategic Considerations

The fundamental workflow of SPPS for incorporating this compound follows the iterative cycle of deprotection, coupling, and washing.[1][4] However, the success of the synthesis hinges on strategic adjustments to overcome the steric hindrance of the unnatural amino acid.

Key considerations include:

  • Choice of Resin: The selection of the solid support is dictated by the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is a suitable choice.[5] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is recommended.[5][6]

  • Coupling Reagents: Standard carbodiimide coupling reagents like DIC may be inefficient for coupling sterically hindered amino acids.[7] More potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are recommended to drive the reaction to completion.[8]

  • Reaction Conditions: Extended coupling times and/or double coupling may be necessary to ensure complete incorporation of the hindered amino acid.[2] Microwave-assisted SPPS can also be employed to enhance coupling efficiency for sterically challenging residues.[3]

  • Cleavage and Deprotection: A standard cleavage cocktail containing trifluoroacetic acid (TFA) and a scavenger mixture is used to cleave the peptide from the resin and remove side-chain protecting groups.[9][10] The choice of scavengers is critical to prevent side reactions with sensitive amino acids.[9]

  • Purification and Analysis: The crude peptide product, which will be a mixture of diastereomers, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][11] The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.[12][13][14]

Experimental Protocol: Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Xaa-Gly-Phe-NH2, where Xaa = this compound) on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents
  • Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection, e.g., Fmoc-Tyr(tBu)-OH)

  • Rink Amide resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (anhydrous, cold)

  • Acetonitrile (ACN), HPLC grade

Step-by-Step Methodology

1. Resin Swelling and First Amino Acid Coupling

  • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF for at least 30 minutes, then drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIEA (0.8 mmol, 8 eq) and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

2. Iterative Peptide Chain Elongation (Standard Amino Acids)

Repeat the following cycle for each subsequent standard amino acid (Gly, Ala, Tyr(tBu)):

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates complete deprotection.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (4 eq) with DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (8 eq) and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (negative result - clear/yellow beads).

3. Coupling of Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH

  • Fmoc Deprotection: Perform the deprotection step as described above to expose the N-terminal amine.

  • Coupling of the Hindered Amino Acid:

    • In a separate vial, dissolve Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.

    • Add DIEA (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 4-12 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a Kaiser test. If the test is positive, indicating incomplete coupling, perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 4-12 hours.

4. Final Fmoc Deprotection

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF as described previously.

  • Wash the resin extensively with DMF (5x) and DCM (5x).

  • Dry the peptide-resin under vacuum for at least 1 hour.

5. Cleavage and Global Deprotection

  • Prepare the Cleavage Cocktail: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

6. Peptide Precipitation and Purification

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The two diastereomers should separate under standard RP-HPLC conditions.

  • Characterize the purified peptide fractions by mass spectrometry (MS) to confirm the molecular weight.[13][14]

Visualizing the Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps cluster_hindered_aa Hindered AA Coupling Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Activated AA, DIEA) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for each AA Hindered_Coupling Couple Fmoc-2-Cl-6-F-DL-Phe-OH (HATU, DIEA, 4-12h) Double couple if necessary Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification (Separation of Diastereomers) Precipitation->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.

Quantitative Data Summary

Reagent/ParameterStandard Amino Acid CouplingThis compound Coupling
Fmoc-Amino Acid 4 equivalents4 equivalents
Coupling Reagent DIC (4 eq) + Oxyma (4 eq)HATU (3.8 eq)
Base DIEA (8 eq)DIEA (8 eq)
Solvent DMFDMF
Pre-activation Time 5 minutes5-10 minutes
Coupling Time 1-2 hours4-12 hours (potential double coupling)
Monitoring Kaiser TestKaiser Test

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling of the Hindered Amino Acid Steric hindrance impeding the reaction.- Perform a second coupling (double coupling). - Increase the coupling time to 12-24 hours. - Consider using microwave-assisted synthesis to enhance reaction kinetics.[3]
Low Peptide Yield After Cleavage Incomplete cleavage from the resin.- Increase the cleavage reaction time to 4-6 hours. - Ensure the peptide-resin is completely dry before adding the cleavage cocktail.
Presence of Unexpected Impurities - Incomplete deprotection or coupling. - Side reactions during cleavage due to insufficient scavengers.- Confirm complete deprotection and coupling at each step with the Kaiser test. - Ensure the cleavage cocktail is freshly prepared with high-quality reagents.
Poor Separation of Diastereomers Inadequate HPLC conditions.- Optimize the HPLC gradient and/or change the stationary phase of the column.

Conclusion

The solid-phase synthesis of peptides containing sterically hindered unnatural amino acids like this compound is a challenging yet achievable endeavor. By employing more potent coupling reagents, extending reaction times, and carefully monitoring each step, researchers can successfully incorporate this and other complex building blocks into their peptide sequences. The protocol outlined in this guide provides a solid foundation for the synthesis, purification, and characterization of these novel peptides, paving the way for the development of new therapeutic agents and research tools.

References

Application Notes & Protocols: A Strategic Guide to Protecting 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the protecting group strategy for 2-Chloro-6-fluoro-DL-phenylalanine, a non-canonical amino acid of increasing interest in medicinal chemistry and drug development.[1] The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring make this compound a valuable building block for creating novel peptides and pharmaceuticals with potentially enhanced biological activity and metabolic stability.[2] However, the successful incorporation of this amino acid into larger molecules hinges on a robust and well-defined protecting group strategy. This guide details the selection of appropriate protecting groups for both the α-amino and α-carboxylic acid functionalities, provides detailed experimental protocols for their installation and removal, and discusses analytical methods for characterization.

Introduction: The Significance of Protecting this compound

This compound is a synthetic amino acid that presents unique opportunities for peptide and small molecule design. The presence of both chloro and fluoro groups on the aromatic ring can significantly alter the compound's lipophilicity, pKa, and conformational preferences, thereby influencing its interaction with biological targets.[3] To harness the potential of this building block, it is crucial to temporarily mask its reactive amino and carboxyl groups to prevent unwanted side reactions during synthesis.[4][5]

The choice of protecting groups is a critical decision that impacts the overall efficiency and success of the synthetic route.[6][7] An ideal protecting group strategy should offer:

  • Ease of Introduction: The protecting group should be readily and cleanly introduced onto the amino acid.[4]

  • Stability: It must be stable to the reaction conditions employed in subsequent synthetic steps.[4][8]

  • Orthogonality: The protecting groups for the amine and carboxylic acid should be removable under different conditions, allowing for selective deprotection.[6][9][10]

  • High-Yielding Removal: The deprotection step should proceed in high yield without affecting other functional groups in the molecule.[4]

This guide will focus on two of the most widely used and versatile protecting group strategies in modern peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies.[4][10]

Strategic Selection of Protecting Groups

The selection of a protecting group strategy is dictated by the overall synthetic plan, particularly the conditions that will be used for peptide bond formation and subsequent deprotection steps. The principle of orthogonality is paramount to ensure that the N-terminal protecting group can be removed without affecting the C-terminal protecting group or any side-chain protection.[6][10]

Amino Group Protection: Boc vs. Fmoc

The two most common strategies for protecting the α-amino group are the acid-labile Boc group and the base-labile Fmoc group.[4][10]

  • Boc (tert-Butoxycarbonyl): This group is stable to a wide range of reaction conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[11][12][13]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is efficiently removed by treatment with a mild base, typically a solution of piperidine in DMF.[14][15][16]

The choice between Boc and Fmoc will depend on the desired orthogonality with the carboxyl protecting group and any other protecting groups in the molecule.

Carboxylic Acid Protection: Esters

The most common method for protecting the carboxylic acid functionality is through esterification.[17] The choice of ester will determine the conditions required for its removal.

  • Methyl Ester (Me): A simple and common protecting group, typically removed by saponification with a base like sodium hydroxide or lithium hydroxide.[18][19]

  • Benzyl Ester (Bn): This group is stable to both acidic and basic conditions but can be removed by hydrogenolysis.[17]

  • tert-Butyl Ester (tBu): Similar to the Boc group, the tBu ester is stable to a variety of conditions but is cleaved by strong acids like TFA.[17]

The following diagram illustrates the decision-making process for selecting an orthogonal protecting group strategy.

G start Start: this compound amine_protection Protect Amino Group start->amine_protection carboxyl_protection Protect Carboxyl Group start->carboxyl_protection boc_amine Boc Protection (Acid Labile) amine_protection->boc_amine fmoc_amine Fmoc Protection (Base Labile) amine_protection->fmoc_amine me_ester Methyl Ester (Base Labile) carboxyl_protection->me_ester bn_ester Benzyl Ester (Hydrogenolysis) carboxyl_protection->bn_ester tbu_ester tert-Butyl Ester (Acid Labile) carboxyl_protection->tbu_ester strategy2 Strategy 2: Boc-AA-OMe/OBn (Orthogonal) boc_amine->strategy2 Combine with strategy3 Strategy 3: Boc-AA-OtBu (Non-Orthogonal) boc_amine->strategy3 Combine with strategy1 Strategy 1: Fmoc-AA-OMe/OBn (Orthogonal) fmoc_amine->strategy1 Combine with me_ester->strategy1 me_ester->strategy2 bn_ester->strategy1 bn_ester->strategy2 tbu_ester->strategy3

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound.

N-Terminal Protection

Protocol 3.1.1: Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.[20]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 eq) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate (2x).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-2-Chloro-6-fluoro-DL-phenylalanine.

Protocol 3.1.2: Fmoc Protection of this compound

This protocol details the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[16]

Materials:

  • This compound

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether (2x) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-2-Chloro-6-fluoro-DL-phenylalanine.

C-Terminal Protection

Protocol 3.2.1: Methyl Esterification of Protected this compound

This protocol describes the formation of a methyl ester.[19]

Materials:

  • N-protected this compound (Boc or Fmoc)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Sodium bicarbonate solution

Procedure:

  • Suspend the N-protected amino acid (1.0 eq) in methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the methyl ester.

Deprotection Protocols

Protocol 3.3.1: Boc Deprotection

This protocol outlines the removal of the Boc group using trifluoroacetic acid.[21][22]

Materials:

  • Boc-protected amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a solution of 25-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the solid by filtration and wash with cold diethyl ether.

Protocol 3.3.2: Fmoc Deprotection

This protocol describes the removal of the Fmoc group using piperidine.[14][21][23]

Materials:

  • Fmoc-protected amino acid or peptide

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected compound in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the solid by filtration and wash with cold diethyl ether.

Protocol 3.3.3: Methyl Ester Deprotection (Saponification)

This protocol details the hydrolysis of a methyl ester to the corresponding carboxylic acid.[24][25]

Materials:

  • Methyl ester protected amino acid or peptide

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of THF (or MeOH) and water.

  • Add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Summary of Protecting Group Strategies

The following table summarizes the key features of the discussed protecting group strategies for this compound.

Protecting GroupFunctionalityIntroduction ReagentDeprotection ConditionsOrthogonal To
Boc Amine(Boc)₂OStrong Acid (e.g., TFA)Fmoc, Bn, Me
Fmoc AmineFmoc-OSuBase (e.g., 20% Piperidine in DMF)Boc, Bn, tBu, Me
Methyl Ester (Me) Carboxylic AcidMeOH, SOCl₂Base (e.g., LiOH, NaOH)Boc, Fmoc, Bn, tBu
Benzyl Ester (Bn) Carboxylic AcidBenzyl alcohol, Acid catalystHydrogenolysis (H₂, Pd/C)Boc, Fmoc, Me, tBu
tert-Butyl Ester (tBu) Carboxylic AcidIsobutylene, Acid catalystStrong Acid (e.g., TFA)Fmoc, Bn, Me

Characterization of Protected Derivatives

Successful protection of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic signals of the protecting group, confirming its installation. For example, the Boc group will exhibit a singlet around 1.4 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): The molecular weight of the protected amino acid can be accurately determined by techniques such as Electrospray Ionization (ESI) MS.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the protection reaction by comparing the Rf value of the starting material and the product.

Conclusion

The successful application of this compound in synthetic chemistry relies on a carefully considered protecting group strategy. By understanding the principles of orthogonality and selecting the appropriate protecting groups for the amino and carboxyl functionalities, researchers can efficiently incorporate this valuable non-canonical amino acid into complex molecules. The detailed protocols provided in this guide offer a practical framework for the synthesis and manipulation of protected this compound derivatives, enabling the advancement of drug discovery and development programs.

References

Application Note & Protocol Guide: Efficient Incorporation of 2-Chloro-6-fluoro-DL-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Demanding Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 2-Chloro-6-fluoro-DL-phenylalanine, a synthetic analog of phenylalanine, offers a unique combination of electronic and steric properties. The ortho-halogen substituents introduce significant conformational constraints and can modulate peptide-protein interactions, making it a valuable building block for enhancing metabolic stability, receptor affinity, and creating novel biomaterials.[1][2][3] However, the very features that make this amino acid attractive also present a significant challenge for its efficient incorporation during Solid-Phase Peptide Synthesis (SPPS).

The steric hindrance imposed by the bulky chlorine and fluorine atoms at the ortho positions of the phenyl ring severely encumbers the carboxyl group. This impediment makes the formation of the amide bond—the fundamental reaction in peptide synthesis—a kinetically challenging step.[4][5] Traditional activation methods, such as those employing dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), are often inefficient, leading to low coupling yields, slow reaction rates, and the need for a large excess of reagents.[4][6]

This guide provides an in-depth analysis of robust activation strategies and detailed, field-proven protocols designed to overcome the steric challenges associated with this compound, ensuring high-yield incorporation and peptide purity.

The Rationale for Advanced Activation Reagents

To overcome the high activation energy barrier of sterically hindered amino acids, the choice of coupling reagent is paramount. The ideal reagent must rapidly generate a highly reactive intermediate that can efficiently acylate the resin-bound N-terminal amine before the activated species decomposes or undergoes side reactions. We will focus on two primary classes of reagents that have demonstrated superior performance in such demanding couplings: carbodiimides paired with advanced additives and onium salts .

Carbodiimide Activation with OxymaPure® (DIC/Oxyma)

The combination of N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure® or simply Oxyma) represents a highly effective and safe activation method.

  • Mechanism of Action: DIC, a liquid carbodiimide, first reacts with the carboxylic acid of the Fmoc-protected this compound to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate is susceptible to racemization and side reactions. The role of Oxyma is to rapidly intercept this intermediate, forming an active oxime ester.[7][9] This Oxyma-ester is more stable than the O-acylisourea but highly reactive towards the amine, facilitating efficient coupling while significantly suppressing racemization.[4][10] Oxyma has been shown to outperform older additives like HOBt and is not explosive, enhancing laboratory safety.[4]

  • A Note on Safety: It has been reported that pre-mixing DIC and Oxyma for extended periods in DMF can lead to a side reaction that generates hydrogen cyanide (HCN).[7][9] To mitigate this risk, protocols should involve sequential addition or very short pre-activation times, as detailed in the experimental section.

Onium Salt-Based Activation (HATU/DIPEA)

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents available for SPPS.[11][12]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the amino acid's carboxyl group to form a highly reactive OAt-active ester.[12] This species is exceptionally potent, making HATU particularly well-suited for difficult couplings, including those involving N-methylated or other sterically demanding residues.[11][12] The presence of the tertiary base is essential to deprotonate the carboxylic acid, facilitating its attack on the HATU reagent.[12]

Visualization of Activation Mechanisms

To clarify the chemical transformations, the following diagrams illustrate the core activation pathways.

DIC_Oxyma_Activation cluster_reactants Reactants cluster_intermediates Intermediates AA Fmoc-AA-OH (2-Cl,6-F-Phe) OAI O-Acylisourea (Highly Reactive) AA->OAI + DIC DIC DIC DIC->OAI Oxyma Oxyma ActiveEster Oxyma Active Ester (Reactive & Stable) Oxyma->ActiveEster OAI->ActiveEster + Oxyma - DIU CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide + H₂N-Peptide Peptide Resin-Bound Peptide (H₂N-Peptide) Peptide->CoupledPeptide

Caption: DIC/Oxyma activation pathway.

HATU_Activation cluster_reactants Reactants cluster_intermediates Intermediates AA Fmoc-AA-OH (2-Cl,6-F-Phe) DeprotonatedAA Fmoc-AA-O⁻ AA->DeprotonatedAA + DIPEA HATU HATU ActiveEster OAt Active Ester (Highly Reactive) HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->DeprotonatedAA DeprotonatedAA->ActiveEster + HATU CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide + H₂N-Peptide Peptide Resin-Bound Peptide (H₂N-Peptide) Peptide->CoupledPeptide

Caption: HATU/DIPEA activation pathway.

Experimental Protocols & Quantitative Data

The following protocols provide step-by-step guidance for manual SPPS. Reagent quantities are based on the initial loading capacity of the resin.

General SPPS Workflow

All coupling cycles for incorporating this compound should follow this general workflow. The key difference lies in the "Amino Acid Activation & Coupling" step.

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF & DCM Wash Deprotection->Wash1 KaiserTest Step 3: Kaiser Test (Confirm Free Amine) Wash1->KaiserTest Coupling Step 4: Amino Acid Activation & Coupling (See Protocol A or B) KaiserTest->Coupling Positive (Blue) Wash2 Step 5: DMF Wash Coupling->Wash2 KaiserTest2 Step 6: Kaiser Test (Confirm Coupling Completion) Wash2->KaiserTest2 NextCycle Proceed to Next Cycle KaiserTest2->NextCycle Negative (Yellow) Recouple Recouple or Cap KaiserTest2->Recouple Positive (Blue)

Caption: General SPPS cycle workflow.

Reagent Summary Table
ReagentEquivalents (vs. Resin Loading)Concentration / Solvent
Fmoc-2-Chloro-6-fluoro-DL-phenylalanine3 - 5N/A
Protocol A: DIC/Oxyma
DIC3 - 5N/A
OxymaPure®3 - 5~0.5 M in DMF
Protocol B: HATU/DIPEA
HATU2.9 - 4.9~0.5 M in DMF
DIPEA6 - 10N/A

Note: Using higher equivalents (up to 5) is recommended for the first-time incorporation of this hindered amino acid to drive the reaction to completion.

Protocol A: DIC/Oxyma Activation Method

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel.

  • Fmoc-2-Chloro-6-fluoro-DL-phenylalanine.

  • OxymaPure®.

  • N,N'-Diisopropylcarbodiimide (DIC).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • Reagents for Kaiser Test.

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminus of the resin-bound peptide (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3x) to remove residual piperidine.

  • Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-2-Chloro-6-fluoro-DL-phenylalanine (3-5 equiv.) and OxymaPure® (3-5 equiv.) in a minimal volume of DMF.

  • Activation: Add DIC (3-5 equiv.) to the amino acid solution. Agitate the vial gently for 2-5 minutes for pre-activation.[10] The solution may change color slightly.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring: After the reaction time, drain the vessel and wash the resin with DMF (3x). Perform a Kaiser test to confirm the absence of free primary amines (a negative result, indicated by yellow/colorless beads, means the coupling is complete).[13][14]

  • Completion: If the Kaiser test is negative, proceed with the synthesis. If it is positive, a second coupling (recoupling) is necessary.

Protocol B: HATU/DIPEA Activation Method

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel.

  • Fmoc-2-Chloro-6-fluoro-DL-phenylalanine.

  • HATU.

  • N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • Reagents for Kaiser Test.

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminus of the resin-bound peptide (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3x).

  • Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-2-Chloro-6-fluoro-DL-phenylalanine (3-5 equiv.) and HATU (2.9-4.9 equiv.) in a minimal volume of DMF.

  • Activation: Add DIPEA (6-10 equiv.) to the amino acid/HATU solution. The solution will typically turn yellow. Agitate gently for 1-2 minutes for pre-activation.[14]

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. HATU is highly reactive, so a shorter coupling time may be sufficient compared to the DIC/Oxyma method.

  • Monitoring: After the reaction, drain and wash the resin with DMF (3x). Perform a Kaiser test to confirm reaction completion.[13][14]

  • Completion: If the test is negative, proceed. If positive, a recoupling is recommended.

Troubleshooting and Best Practices

IssueProbable CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete reaction due to severe steric hindrance.1. Double Couple: Drain the vessel, wash with DMF, and repeat the entire coupling protocol with a fresh solution of activated amino acid.[14]2. Increase Reaction Time: Extend the initial coupling time to 4-6 hours (DIC/Oxyma) or 2-3 hours (HATU).3. Increase Equivalents: Use the higher end of the recommended range (e.g., 5 equivalents) for the amino acid and coupling reagents.
Low Purity/Yield of Final Peptide Accumulation of deletion sequences from failed couplings. Racemization during activation.1. Capping: After a failed first coupling, consider capping unreacted amines with acetic anhydride to prevent the formation of deletion sequences.2. Use Weaker Base with HATU: If racemization is a concern, substitute DIPEA with a weaker base like N-methylmorpholine (NMM), though this may require longer coupling times.[12]3. Optimize Pre-activation: For DIC/Oxyma, keep pre-activation time to a minimum (<5 min) to avoid side reactions.[7][10]
Resin Aggregation Inter-chain hydrogen bonding, especially with difficult sequences.1. Use "Magic Mixture": Add a small percentage of DCM to the DMF during coupling to disrupt secondary structures.2. Microwave Synthesis: If available, microwave-assisted SPPS can significantly enhance coupling efficiency for hindered residues.

Conclusion

The successful incorporation of this compound is readily achievable with a rational selection of modern coupling reagents and optimized protocols. The steric hindrance presented by this analog necessitates the use of high-potency activators like HATU/DIPEA or the efficient and safe DIC/Oxyma combination. By employing extended reaction times, sufficient reagent equivalents, and diligent in-process monitoring with the Kaiser test, researchers can confidently synthesize peptides containing this valuable non-canonical amino acid, unlocking new avenues for therapeutic and materials research.

References

Application Note: A Systematic Approach to the Purification of Peptides Containing 2-Chloro-6-fluoro-DL-phenylalanine by Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

For researchers, scientists, and drug development professionals, the synthesis of novel peptides incorporating unnatural amino acids is a critical frontier in therapeutic innovation. The strategic inclusion of halogenated residues like 2-Chloro-6-fluoro-DL-phenylalanine can significantly enhance a peptide's pharmacological properties, including metabolic stability and binding affinity.[1] However, these modifications also introduce unique challenges into the downstream purification process. After solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide alongside impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[2][3]

This application note provides a detailed, experience-driven guide to developing a robust purification protocol for peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and reproducible workflow.

The Chromatographic Principle: Understanding the Impact of Halogenation

RP-HPLC is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for lyophilization.[2][4][5] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar (hydrophobic) stationary phase, typically silica derivatized with C18 alkyl chains, and a polar mobile phase.[4]

The incorporation of this compound introduces two key changes that directly influence chromatographic behavior:

  • Increased Hydrophobicity: The chloro and fluoro moieties increase the overall hydrophobicity of the amino acid side chain. This enhances the peptide's interaction with the C18 stationary phase, generally leading to longer retention times compared to its non-halogenated analogue.

  • Altered Selectivity: The unique electronic and steric properties of the di-halogenated phenyl ring can alter the peptide's interaction with the stationary phase, providing a powerful handle for separating it from closely related impurities.

A critical component of the mobile phase is an ion-pairing agent, most commonly 0.1% Trifluoroacetic Acid (TFA).[6][7] TFA serves two purposes: it maintains a low pH (around 2) to ensure the protonation of all carboxyl groups, minimizing secondary ionic interactions, and it forms ion pairs with positively charged residues (like Lysine, Arginine, and the N-terminus), which further enhances retention and dramatically improves peak shape.[2][6]

A Systematic Strategy for Method Development

An efficient purification process begins not at the preparative scale, but with methodical optimization on an analytical column. This approach conserves precious crude material and solvent while allowing for the rapid evaluation of separation parameters.[7] The goal is to maximize the resolution between the target peptide and its nearest impurities before scaling up.

Column Selection: The Foundation of Separation

The choice of stationary phase is paramount.

  • Workhorse Phase (C18): An octadecyl (C18) column is the recommended starting point for virtually all peptide separations due to its strong hydrophobicity and wide applicability.[5][8]

  • Pore Size (300 Å): For peptides, which are larger than small molecules, a wide-pore (300 Å) silica is essential.[5][9] This larger pore size allows the peptide to freely access the bonded phase within the pores, leading to better resolution and peak shape.

  • Alternative Phases (C8, C4): If the halogenated peptide proves to be excessively hydrophobic and is retained too strongly on a C18 column (requiring very high organic solvent concentrations to elute), switching to a less retentive C8 or C4 phase can be beneficial.[5][10]

Gradient Design: From Scouting to Resolution

Peptides are almost always purified using a gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased over time.[7]

  • Scouting Gradient: The first step is to run a broad, fast gradient (e.g., 5% to 95% Acetonitrile over 20-30 minutes) with a small injection of the crude material.[6] This "scouting run" quickly reveals the approximate acetonitrile concentration at which the target peptide elutes and provides a general overview of the impurity profile.

  • Focused Gradient: Once the elution point is known, a much shallower, focused gradient is designed around it. For example, if the peptide eluted at 40% acetonitrile in the scouting run, a new gradient might run from 30% to 50% acetonitrile over 40-60 minutes. This slower rate of change (e.g., 0.5-1.0% per minute) is the most powerful tool for increasing the resolution between the target peak and closely eluting impurities.[7][10]

The entire method development workflow is a logical progression designed to establish optimal separation conditions before committing larger quantities of material to preparative scale.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification Crude Crude Peptide Sample Scout Run Fast Scouting Gradient (e.g., 5-95% ACN) Crude->Scout Identify Identify Target Peak & Approx. Elution % Scout->Identify Focus Design Shallow Focused Gradient (e.g., Δ20% ACN over 40 min) Identify->Focus Optimize Optimize for Maximum Resolution Focus->Optimize Scale Scale Method to Prep Column Optimize->Scale Optimized Method Load Load Crude Peptide Scale->Load Run Run Preparative Gradient Load->Run Collect Collect Fractions Based on UV Run->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>95% or desired purity) Analyze->Pool Lyophilize Lyophilize to Powder Pool->Lyophilize Pure Final Pure Peptide Lyophilize->Pure

Fig 1. HPLC Purification Workflow.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the purification of a peptide containing this compound.

Materials and Instrumentation
  • Instrumentation: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a multi-wavelength UV-Vis detector.

  • Columns:

    • Analytical: C18, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size.

    • Preparative: C18, 21.2 x 250 mm, 5-10 µm particle size, 300 Å pore size (same chemistry as analytical).

  • Reagents:

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Water (e.g., Milli-Q or equivalent).

    • Trifluoroacetic Acid (TFA), sequencing grade.

    • Crude synthetic peptide containing this compound.

  • Mobile Phases:

    • Solvent A: 0.1% (v/v) TFA in Water.

    • Solvent B: 0.1% (v/v) TFA in Acetonitrile.

Protocol 1: Analytical Method Development
  • Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg) in Solvent A to a final concentration of 1 mg/mL. If solubility is an issue, a small amount of ACN or DMSO can be added, but minimize the use of strong organic solvents in the sample diluent. Vortex and centrifuge to pellet any insoluble material.

  • System Equilibration: Equilibrate the analytical column with the starting conditions of your gradient (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Scouting Run: Inject 10-20 µL of the prepared sample. Run the scouting gradient as defined in the table below. Monitor the chromatogram at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Focused Gradient Run: Based on the retention time (tR) from the scouting run, calculate the elution %B. Design a new, shallower gradient centered around this value. For example, if tR corresponds to 35% B, the new gradient could be 25-45% B over 40 minutes.

  • Analysis: Evaluate the resolution between the main peak and its closest impurities. The goal is to achieve baseline or near-baseline separation. Adjust the gradient slope as needed until optimal resolution is achieved.

Protocol 2: Preparative Purification
  • Sample Preparation: Dissolve the bulk of the crude peptide in a minimal volume of Solvent A. The loading amount depends on the column size and resolution, but a typical starting point is 1-2 mg of crude peptide per mL of packed column volume.[11] Filter the solution through a 0.45 µm filter before injection.

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-7 column volumes at the scaled-up flow rate.

  • Purification Run: Inject the prepared sample. Run the optimized focused gradient that was developed on the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold at 220 nm. Collect the main peak in multiple small fractions across its entire width.

  • Post-Purification Analysis: Analyze each collected fraction using the optimized analytical HPLC method. This step is a critical quality control check to confirm the purity of each fraction.[12]

  • Pooling and Lyophilization: Combine all fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the final product as a fluffy white powder.[2][7]

Data Presentation: Typical HPLC Parameters
ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µmSame chemistry for predictable scalability.
Flow Rate 1.0 mL/min20-25 mL/minFlow rate is scaled with the square of the column radius.
Scouting Gradient 5-95% B over 20 minN/AUsed only in method development to find the elution point.
Focused Gradient e.g., 25-45% B over 40 mine.g., 25-45% B over 40 minThe optimized gradient is transferred directly to the prep scale.
Detection UV at 220 nm & 280 nmUV at 220 nm220 nm provides a universal signal for the peptide backbone.
Injection Volume 10-50 µL1-10 mLVolume depends on sample concentration and column capacity.

Troubleshooting Common Purification Issues

Even with a systematic approach, challenges can arise. A logical troubleshooting process is key to resolving them efficiently.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions P1 Poor Peak Shape (Tailing or Fronting) S1 1. Check Mobile Phase pH (Ensure 0.1% TFA) 2. Sample Overload (Reduce injection mass) 3. Column Degradation P1->S1 Investigate P2 Poor Resolution S2 1. Gradient Too Steep (Make gradient shallower) 2. Wrong Column Chemistry (Try C8 or Phenyl phase) 3. Change Organic Modifier P2->S2 Investigate P3 Peptide Not Eluting S3 1. Peptide is Highly Hydrophobic (Increase final %B) 2. Peptide Precipitated on Column (Perform column wash with high organic) P3->S3 Investigate

Fig 2. Troubleshooting Logic Diagram.

Conclusion

The purification of peptides containing this compound is readily achievable with a high degree of purity through a systematic and logical RP-HPLC method development strategy. The increased hydrophobicity imparted by the halogenated residue necessitates careful optimization of the elution gradient. By beginning with an analytical-scale scouting run to identify the target's retention behavior, followed by the design of a shallow, focused gradient, researchers can maximize resolution from synthesis-related impurities. The subsequent scaling of this optimized method to a preparative column, coupled with rigorous purity analysis of the collected fractions, ensures the isolation of a high-quality final product suitable for the demanding applications of drug discovery and development.

References

Application Note: Unraveling the Structure of 2-Chloro-6-fluoro-DL-phenylalanine Containing Peptides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Phenylalanine in Peptide Therapeutics

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate conformation, and improve binding affinity and selectivity for biological targets. Among these, halogenated amino acids, such as 2-Chloro-6-fluoro-DL-phenylalanine (Cl,F-Phe), are of particular interest. The introduction of chlorine and fluorine atoms onto the phenyl ring can induce significant changes in the electronic and steric properties of the amino acid side chain, influencing peptide conformation and interaction with its target.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for characterizing the three-dimensional structure and dynamics of these modified peptides in solution, providing crucial insights for rational drug design.[3][4] This application note provides a comprehensive guide and detailed protocols for the NMR spectroscopic analysis of peptides containing this compound.

Foundational Principles: Why NMR for Modified Peptides?

NMR spectroscopy is uniquely suited for the detailed structural analysis of peptides in a near-physiological state.[5] Unlike crystallographic methods that provide a static solid-state structure, NMR reveals the conformational ensemble and dynamics of peptides in solution.[3][6] For peptides incorporating Cl,F-Phe, NMR is indispensable for:

  • Confirming Amino Acid Incorporation and Sequence: Unambiguously verifying the presence and position of the unnatural amino acid within the peptide sequence.

  • Determining Three-Dimensional Structure: Elucidating the peptide's global fold and the local conformation of the Cl,F-Phe residue.[7]

  • Probing Peptide Dynamics: Understanding the flexibility and conformational changes of the peptide, which are critical for its biological function.

  • Characterizing Interactions: Studying the binding of the peptide to its biological target at an atomic level.[4][8]

  • Leveraging the ¹⁹F Nucleus: The fluorine atom provides a highly sensitive and background-free NMR probe to monitor environmental changes and interactions.[9][10][11]

Experimental Workflow: From Peptide to Structure

The overall workflow for the NMR analysis of a this compound containing peptide involves several key stages, from initial sample preparation to the final structure calculation and validation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Peptide_Synthesis Peptide Synthesis & Purification Sample_Optimization Solubility & Stability Screening Peptide_Synthesis->Sample_Optimization Purity >95% NMR_Sample NMR Sample Preparation Sample_Optimization->NMR_Sample Optimal Buffer, pH, Temp OneD_NMR 1D NMR (¹H, ¹⁹F, ¹³C) NMR_Sample->OneD_NMR Quality Control TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) OneD_NMR->TwoD_NMR Proceed if good Processing Spectral Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints Structural Restraint Generation Assignment->Restraints NOEs, J-couplings Calculation Structure Calculation Restraints->Calculation Validation Structure Validation & Analysis Calculation->Validation

Figure 1: General workflow for NMR structural analysis.

Part 1: Meticulous Sample Preparation for High-Quality Spectra

The quality of the NMR data is fundamentally dependent on the quality of the sample.[12][13] Meticulous sample preparation is therefore a critical first step.

Core Principles of Sample Preparation:
  • Purity: The peptide sample must be of high purity (>95%), as impurities can complicate spectra and interfere with analysis.[13][14]

  • Solubility and Stability: The peptide must be soluble and stable in the chosen NMR buffer at the required concentration.[14][15] It's crucial to screen different buffer conditions (pH, ionic strength) and temperatures to minimize aggregation.

  • Concentration: For unlabeled peptides, a concentration of 1-5 mM is generally required for 2D NMR experiments.[15] The signal-to-noise ratio is directly proportional to the sample concentration.[15]

  • Solvent: Spectra are typically recorded in 90% H₂O/10% D₂O to allow for the observation of exchangeable amide protons, which are crucial for sequential assignment.[14] D₂O provides the lock signal for the spectrometer.

Protocol 1: Preparation of the NMR Sample
  • Peptide Quantification: Accurately determine the concentration of the purified peptide stock solution, for example, by UV-Vis spectroscopy or amino acid analysis.

  • Buffer Preparation: Prepare the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) using high-purity reagents and H₂O.

  • Sample Dissolution: Dissolve the lyophilized peptide in the NMR buffer to the target concentration (e.g., 1 mM). Gentle vortexing or sonication may be required.

  • pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH. Note that the pH meter reading in a H₂O/D₂O mixture should be corrected (pD = pH_reading + 0.4).

  • Addition of D₂O and Internal Standard: Add D₂O to a final concentration of 10%. Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the final sample volume (typically 500-600 µL) to a high-quality, clean NMR tube.

  • Quality Control: Acquire a 1D ¹H NMR spectrum to check for sample homogeneity, aggregation (indicated by broad lines), and overall spectral quality before proceeding to lengthy 2D experiments.[4]

Part 2: Acquiring a Comprehensive NMR Dataset

A combination of 1D and 2D NMR experiments is required for the complete structural elucidation of a peptide.[5]

1D NMR Experiments: The Initial Assessment
  • ¹H NMR: Provides a general overview of the sample, revealing the number of different proton environments and indicating the overall folding state of the peptide. A well-dispersed spectrum, particularly in the amide region (7.5-9.0 ppm), suggests a structured peptide.

  • ¹⁹F NMR: This is a simple yet powerful experiment for peptides containing Cl,F-Phe.[11] The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.[9][10] A single sharp resonance suggests a single conformation, while multiple peaks or broad signals may indicate conformational heterogeneity or exchange.

  • ¹³C NMR: While less sensitive, a 1D ¹³C spectrum can provide information about the carbon backbone and side chains.

2D NMR Experiments: The Path to Structure

Two-dimensional NMR experiments are essential for resolving spectral overlap and establishing connectivity between nuclei.[5][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds (e.g., Hα-Hβ in an amino acid side chain).[7][16]

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue).[7][16][17] This is the primary experiment for identifying amino acid types based on their characteristic spin system patterns.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[5][7] This is the key experiment for determining the peptide's three-dimensional structure and for sequential assignment.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.[18][19] This is particularly useful for resolving overlap in the ¹H spectrum and for assigning carbon and nitrogen resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds.[18][19] This is crucial for linking different spin systems and for assigning quaternary carbons.

Protocol 2: Standard Suite of 2D NMR Experiments

The following is a typical set of experiments for a small to medium-sized peptide on a 600 MHz or higher spectrometer.

  • TOCSY:

    • Pulse Program: dipsi2esgpph

    • Mixing Time: 60-80 ms (to allow magnetization transfer throughout the spin system)

    • Rationale: To identify the complete spin systems of all amino acid residues.[17]

  • COSY:

    • Pulse Program: cosygpprqf

    • Rationale: To identify protons that are directly coupled (2-3 bonds), which helps in assigning the spin systems, particularly in distinguishing amino acids with similar TOCSY patterns.[16][17]

  • NOESY:

    • Pulse Program: noesyesgpph

    • Mixing Time: 150-300 ms (the optimal time depends on the peptide's size and should be calibrated)

    • Rationale: To identify through-space correlations for sequential assignment and structure calculation.[5][8]

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to distinguish CH/CH₃ from CH₂ groups)

    • Rationale: To resolve proton signals and assign the chemical shifts of their directly attached carbons.[18][19]

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf

    • Rationale: To establish long-range (2-3 bond) connectivities between protons and carbons, which is vital for confirming the peptide sequence and assigning non-protonated carbons.[18][19]

Part 3: Data Analysis and Structure Elucidation

The process of extracting a 3D structure from the NMR data is a systematic, multi-step procedure.

Step 1: Resonance Assignment

This is the process of assigning every NMR signal to a specific nucleus in the peptide.[7][14]

  • Spin System Identification: Use the TOCSY spectrum to group correlated protons into spin systems, each corresponding to a single amino acid residue.[5][20] The COSY spectrum helps to confirm direct connectivities within these spin systems.

  • Amino Acid Typing: Identify the type of amino acid for each spin system based on the characteristic pattern of cross-peaks and chemical shifts.[5] For example, Glycine has a unique Hα pattern, while Alanine has a characteristic Hα-Hβ (quartet-doublet) correlation.

  • Sequential Assignment (The "NOE Walk"): Use the NOESY spectrum to connect adjacent amino acid residues.[7] This is primarily done by observing NOEs between the amide proton (NH) of one residue and the alpha proton (Hα) or beta protons (Hβ) of the preceding residue (dαN(i, i+1) and dβN(i, i+1)). This "walk" along the peptide backbone establishes the sequence-specific assignment.[7][14]

  • Assigning the Cl,F-Phe Residue: The aromatic protons of the 2-Chloro-6-fluoro-phenylalanine will have a distinct pattern in the COSY and TOCSY spectra. The ¹⁹F nucleus will show couplings to the neighboring aromatic protons. The HMBC experiment will be crucial to connect the aromatic protons to the Cβ of the amino acid and to confirm the connectivity within the aromatic ring.

Step 2: Generating Structural Restraints

Once the resonances are assigned, the NMR data is converted into geometric constraints that will be used to calculate the 3D structure.

  • Distance Restraints: The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the two protons (NOE ∝ 1/r⁶).[5] These intensities are calibrated and converted into upper distance bounds (e.g., strong NOE ≈ 1.8-2.7 Å, medium NOE ≈ 1.8-3.3 Å, weak NOE ≈ 1.8-5.0 Å).

  • Dihedral Angle Restraints: The ³J-coupling constants, particularly ³J(HNHα), can be measured from high-resolution 1D or 2D spectra. The Karplus equation relates these coupling constants to the corresponding dihedral angles (φ for ³J(HNHα)).[21][22]

Step 3: Structure Calculation and Validation

The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of structures that satisfy the experimental restraints. The final ensemble of low-energy structures represents the solution conformation of the peptide. The quality of the calculated structures is then assessed using various validation tools to check for consistency with the experimental data and for proper stereochemistry.

Data Presentation: Expected Chemical Shifts

The chemical environment of the this compound residue will influence its NMR chemical shifts. The following table provides an approximate guide to the expected chemical shift ranges.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H
4.0 - 5.0Can be shifted depending on secondary structure.
2.8 - 3.5Diastereotopic protons, will appear as two distinct signals.
Aromatic H7.0 - 7.5Complex multiplet pattern due to Cl and F substitution and coupling.
¹³C
50 - 60
~35 - 45
Aromatic C110 - 140C-Cl and C-F will have characteristic shifts and couplings.
¹⁹F -110 to -125Relative to CFCl₃. Highly sensitive to local environment.

Note: These are approximate ranges and can vary significantly based on the peptide sequence, solvent, and conformation.

Conclusion and Outlook

NMR spectroscopy provides an exceptionally detailed picture of the structural and dynamic properties of peptides containing this compound. The protocols and guidelines presented here offer a robust framework for researchers in drug discovery and chemical biology to fully characterize these important molecules. The unique insights gained from NMR analysis, particularly through the use of the ¹⁹F probe, are invaluable for understanding structure-activity relationships and for the rational design of next-generation peptide therapeutics.

References

Application Notes & Protocols: 2-Chloro-6-fluoro-DL-phenylalanine as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of January 2026, detailed experimental data and established applications for the specific compound 2-Chloro-6-fluoro-DL-phenylalanine as a molecular probe in peer-reviewed literature are limited. This document provides a forward-looking guide based on the established applications of structurally related halogenated and fluorinated phenylalanine analogs. The principles and protocols described herein are extrapolated from robust scientific literature and are intended to serve as a foundational framework for pioneering research with this specific compound. All protocols should be adapted and validated for the user's specific experimental context.

Introduction: The Rationale for a Doubly Halogenated Phenylalanine Analog

This compound is a synthetic, non-proteinogenic amino acid that holds significant promise as a multi-modal molecular probe. Its structure, featuring a phenylalanine backbone with both chlorine and fluorine atoms at the ortho-positions of the phenyl ring, offers a unique combination of physicochemical properties. The incorporation of halogens into amino acids can profoundly alter their biological and physical characteristics, including lipophilicity, metabolic stability, and electronic properties.[1]

The strategic placement of both chlorine and fluorine provides distinct advantages:

  • Phenylalanine Analog: It can act as a substrate, competitive inhibitor, or allosteric modulator for proteins and transporters that recognize endogenous L-phenylalanine.[2] This mimicry is the foundation of its use in probing biological systems.

  • Fluorine (¹⁹F) Atom: The fluorine atom serves as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR can provide detailed information about the local environment, conformational changes, and ligand binding events of a protein into which this amino acid is incorporated.[1]

  • Chlorine (³⁵Cl/³⁷Cl) Atom: The chlorine atom, larger and more polarizable than fluorine, significantly modifies the steric and electronic profile of the phenyl ring. This can enhance binding affinity to specific protein pockets or alter the compound's behavior as a substrate for enzymes and transporters.

These attributes position this compound as a powerful tool for investigating complex biological questions in drug discovery and chemical biology. This guide outlines three high-potential applications with detailed, actionable protocols.

Physicochemical & Structural Properties

A clear understanding of the molecule's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₉H₉ClFNO₂(Calculated)
Molecular Weight 217.62 g/mol (Calculated)
Synonyms 2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid(IUPAC)
Structure Phenylalanine with Cl at position 2 and F at position 6-
Key Features DL-racemic mixture, non-proteinogenic, dual halogenation-

Application I: Probing the L-Type Amino Acid Transporter 1 (LAT1)

Scientific Principle

The L-type Amino Acid Transporter 1 (LAT1) is a critical transporter for large neutral amino acids, including phenylalanine.[3] It is overexpressed in numerous cancers to meet the high metabolic demand of proliferating cells and is also crucial for transporting molecules across the blood-brain barrier.[4] Consequently, LAT1 is a major target for both cancer therapeutics and CNS drug delivery.[3][4]

Studies on related halogenated phenylalanine analogs, such as 2-iodo-L-phenylalanine, have shown that substitution at the ortho (2-) position of the phenyl ring can markedly improve both affinity and selectivity for LAT1.[5][6] Based on this strong precedent, this compound is hypothesized to be a potent inhibitor or substrate of LAT1, making it an excellent probe to characterize transporter function and screen for novel cancer therapeutics.

Experimental Workflow: LAT1 Inhibition Assay

The following diagram outlines the logical flow for assessing the compound's ability to inhibit LAT1-mediated transport in a cellular context.

lat1_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Quantification & Analysis cell_culture 1. Culture LAT1-expressing cells (e.g., HT-29, YD-38) seeding 2. Seed cells in multi-well plates and allow adherence cell_culture->seeding wash1 3. Wash cells with transport buffer (PBS) pre_inc 4. Pre-incubate with varying concentrations of This compound wash1->pre_inc add_tracer 5. Add radiolabeled substrate (e.g., [¹⁴C]-L-Leucine or [³H]-Gabapentin) pre_inc->add_tracer incubation 6. Incubate for a defined period (e.g., 5 minutes) add_tracer->incubation stop_rxn 7. Stop uptake by washing with ice-cold PBS incubation->stop_rxn lysis 8. Lyse cells scintillation 9. Measure radioactivity using a scintillation counter lysis->scintillation analysis 10. Calculate % Inhibition and determine IC₅₀ value scintillation->analysis nmr_workflow cluster_genetics Genetic Engineering cluster_expression Protein Expression & Labeling cluster_analysis Purification & NMR mutagenesis 1. Site-directed mutagenesis: Introduce TAG amber codon at the desired position transform 2. Co-transform E. coli with: - Plasmid for target protein (with TAG) - pEVOL plasmid for orthogonal tRNA/tRNA synthetase pair mutagenesis->transform growth 3. Grow cells in minimal medium induction 4. Induce protein expression growth->induction add_uaa 5. Supplement medium with This compound induction->add_uaa harvest 6. Harvest cells by centrifugation add_uaa->harvest purify 7. Purify the labeled protein (e.g., affinity chromatography) nmr 8. Acquire 1D ¹⁹F NMR spectra purify->nmr analysis 9. Analyze chemical shifts to probe local environment, ligand binding, or conformational changes nmr->analysis

References

enzymatic ligation of peptides with 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Site-Specific Peptide Ligation Incorporating 2-Chloro-6-fluoro-DL-phenylalanine via Sortase A-Mediated Transpeptidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a transformative strategy in drug discovery and biotechnology, offering pathways to enhance stability, modulate biological activity, and introduce unique functionalities.[1] This guide details a chemoenzymatic approach for peptide ligation using the bacterial transpeptidase Sortase A (SrtA) to incorporate the novel ncAA, this compound (CFF). The halogenated phenyl ring of CFF presents unique electronic and steric properties, making it a valuable probe for studying peptide-protein interactions and a potential tool for increasing proteolytic resistance.[2][3] We provide a comprehensive overview of the underlying scientific principles, a detailed experimental workflow, step-by-step protocols for ligation and analysis, and a troubleshooting guide. This document serves as a practical resource for researchers aiming to leverage the precision of enzymatic ligation for the creation of complex, custom peptides.

Scientific Principles and Rationale

The Sortase A Ligation Mechanism

Sortase A, a transpeptidase found in Gram-positive bacteria, is a powerful tool for protein and peptide engineering.[4] It recognizes a specific C-terminal sorting motif, most commonly LPXTG (where X can be any natural amino acid), in a donor substrate.[5] The enzyme's active site cysteine catalyzes the cleavage of the amide bond between threonine (T) and glycine (G), forming a covalent thioester acyl-enzyme intermediate.[6] This intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an acceptor substrate, which typically consists of one or more glycine residues (e.g., GGG).[6] The result is a new, native peptide bond, precisely linking the two substrates.[6]

Sortase_Mechanism sub_a Donor Peptide (...-LPXTG) sub_b Acceptor Peptide (GGG-...) complex Ternary Complex sub_a->complex Binds sub_b->complex Binds srtA Sortase A (Active Cys-SH) srtA->complex Binds acyl_int Acyl-Enzyme Intermediate (...-LPXT-S-SrtA) complex->acyl_int Cleavage at T-G leaving_g Leaving Group (G) product Ligated Peptide (...-LPXT-GGG-...) acyl_int->product Nucleophilic Attack by GGG acyl_int->leaving_g Releases product->srtA Releases Enzyme

Caption: The Sortase A transpeptidation mechanism.

Rationale for Incorporating this compound (CFF)

The incorporation of fluorinated amino acids is a proven strategy to enhance the biophysical and pharmacological properties of peptides.[2][7] The substitution of hydrogen with fluorine can:

  • Increase Proteolytic Stability: The strong carbon-fluorine bond and the electron-withdrawing nature of halogens can shield adjacent peptide bonds from enzymatic degradation, increasing the peptide's in vivo half-life.[7]

  • Modulate Binding Affinity: Altered electronic properties of the aromatic ring can change key interactions, such as cation-π stacking, potentially leading to enhanced receptor binding and potency.[8]

  • Influence Conformation: The steric bulk and electronegativity of chlorine and fluorine can impose specific conformational constraints on the peptide backbone, stabilizing desired secondary structures.[9]

The specific use of 2-Chloro-6-fluoro-phenylalanine introduces a unique halogenation pattern, offering a novel tool for peptide design.

Key Experimental Consideration: The DL Racemic Mixture

A critical aspect of this protocol is the use of a DL-racemic mixture of CFF. Enzymatic reactions are typically highly stereospecific. Sortase A has evolved to process L-amino acids.[5] Therefore, it is expected that only the L-enantiomer of CFF within the peptide substrate will be recognized and processed by the enzyme. This has two major implications:

  • The effective concentration of the reactive donor peptide is only 50% of the total peptide concentration.

  • The unreacted D-CFF-containing peptide will remain in the reaction mixture and must be separated during the final purification step.

Researchers should account for this by adjusting initial substrate stoichiometry and anticipating a maximum theoretical yield of 50% based on the total donor peptide input.

Experimental Design and Strategy

The overall strategy involves the synthesis of two peptide fragments, followed by their enzymatic ligation, and subsequent purification and validation of the final product.

Workflow synthesis Peptide Synthesis (SPPS) peptide_a Donor Peptide (C-term: ...LPCFFTG-Tag) synthesis->peptide_a peptide_b Acceptor Peptide (N-term: GGG...) synthesis->peptide_b ligation Enzymatic Ligation Reaction peptide_a->ligation peptide_b->ligation enzyme_prep Sortase A Expression & Purification enzyme Purified SrtA enzyme_prep->enzyme enzyme->ligation purification RP-HPLC Purification ligation->purification analysis Product Validation (MS & Analytical HPLC) purification->analysis final_product Final Ligated Peptide analysis->final_product

Caption: Overall experimental workflow for enzymatic peptide ligation.

Peptide Substrate Design
  • Donor Peptide: This peptide must contain the C-terminal recognition motif LPCFFTG. The non-canonical amino acid CFF is placed at the 'X' position, a site known to tolerate a wide range of natural amino acids and some unnatural ones.[5] It is advisable to include a purification tag (e.g., Hexa-histidine) downstream of the glycine if the final product requires affinity purification.

  • Acceptor Peptide: This peptide must possess an N-terminal tri-glycine (GGG) sequence to act as the nucleophile.[6] The rest of the sequence constitutes the desired N-terminal portion of the final ligated product.

Detailed Protocols

Materials and Reagents
  • Fmoc-DL-2-Chloro-6-fluorophenylalanine

  • Standard Fmoc-protected L-amino acids and resins for Solid-Phase Peptide Synthesis (SPPS)

  • Recombinant Sortase A (e.g., SrtA 5M, a highly active pentamutant)

  • Sortase Ligation Buffer (5X Stock): 250 mM Tris-HCl, 750 mM NaCl, 50 mM CaCl₂, pH 7.5

  • Purification Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Equipment: Solid-phase peptide synthesizer, RP-HPLC system (preparative and analytical), Mass spectrometer (MALDI-TOF or ESI-MS), Lyophilizer.

Protocol: Peptide Synthesis
  • Synthesize the Donor and Acceptor peptides separately using standard automated or manual Fmoc-based SPPS protocols.[10]

  • For the Donor peptide, incorporate Fmoc-DL-2-Chloro-6-fluorophenylalanine at the desired position using standard coupling reagents (e.g., HBTU/DIPEA).

  • Cleave the peptides from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Precipitate the crude peptides in cold diethyl ether.

  • Purify the crude peptides by preparative RP-HPLC.

  • Confirm the identity and purity of the precursor peptides by Mass Spectrometry and analytical RP-HPLC.

  • Lyophilize the purified peptides and store them at -20°C or -80°C.

Protocol: Sortase A-Mediated Ligation

This protocol provides starting conditions that should be optimized for specific peptide sequences.

  • Prepare Substrates: Dissolve lyophilized Donor and Acceptor peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO before diluting) to create concentrated stock solutions (e.g., 10 mM). Determine the precise concentration spectrophotometrically if possible.

  • Set up the Reaction: In a microcentrifuge tube, combine the following components. It is recommended to add the enzyme last to initiate the reaction.

ComponentStock Conc.Volume for 100 µL RxnFinal Conc.
Donor Peptide (...LPCFFTG)10 mM10 µL1 mM
Acceptor Peptide (GGG...)10 mM30 µL3 mM
Sortase Ligation Buffer (5X)5X20 µL1X
Sortase A (SrtA 5M)1 mM (approx. 15 mg/mL)5 µL50 µM
Nuclease-free Water-35 µL-
Total Volume 100 µL

Causality Behind Choices:

  • Acceptor Excess: A 3-fold molar excess of the acceptor peptide is used to drive the reaction equilibrium towards ligation and minimize the competing hydrolysis of the acyl-enzyme intermediate.[11]

  • Enzyme Concentration: A 5 mol% concentration of Sortase A is a robust starting point for efficient ligation.

  • Calcium Chloride: Ca²⁺ ions are required for the structural integrity and catalytic activity of Sortase A.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 2-6 hours. Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at different time points and analyzing them by analytical RP-HPLC or mass spectrometry.

  • Quenching (Optional): The reaction can be stopped by adding 10 mM EDTA to chelate the Ca²⁺ or by direct injection onto a C18 RP-HPLC column with an acidic mobile phase (e.g., containing 0.1% TFA).

Protocol: Purification and Characterization
  • Purification: Purify the ligated product from the reaction mixture using preparative RP-HPLC. The desired product should have a longer retention time than the precursor peptides. Collect fractions corresponding to the product peak.

  • Characterization:

    • Mass Spectrometry: Analyze the purified fraction to confirm the molecular weight of the final ligated peptide. Expected Mass = (Mass of Donor) + (Mass of Acceptor) - (Mass of C-terminal Glycine from Donor).

    • Analytical HPLC: Assess the purity of the final product. It should appear as a single, sharp peak.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Ligation Yield (<20%) 1. Inefficient recognition of the CFF-containing motif. 2. Only the L-isomer is reactive, limiting the reaction. 3. Suboptimal reaction conditions. 4. Inactive enzyme.1. Increase reaction time (up to 24h) or enzyme concentration (up to 10 mol%). 2. This is an inherent limitation. Increase the total concentration of the donor peptide. 3. Optimize pH (7.0-8.5) and temperature (25-37°C). 4. Verify enzyme activity with a control substrate (e.g., LPETG).
Significant Hydrolysis Product The acyl-enzyme intermediate is reacting with water instead of the acceptor peptide.Increase the concentration of the acceptor peptide (e.g., to a 5-10 fold molar excess).
Multiple Peaks in HPLC 1. Incomplete reaction. 2. Peptide degradation or side reactions. 3. Presence of unreacted D-CFF donor peptide.1. Allow the reaction to proceed for a longer duration. 2. Ensure high-purity starting materials. Avoid harsh pH or high temperatures. 3. This is expected. The peak corresponding to the D-CFF peptide should be separable by RP-HPLC.

References

cell-free protein synthesis with 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Site-Specific Incorporation of 2-Chloro-6-fluoro-DL-phenylalanine into Target Proteins using Cell-Free Protein Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug discovery. The introduction of ncAAs with unique chemical functionalities, such as the halogenated phenylalanine analog this compound, can endow proteins with novel properties for use as probes, diagnostics, or therapeutics.[1][2] Cell-free protein synthesis (CFPS) has emerged as a robust and versatile platform for this purpose, bypassing the limitations of cell viability and membrane permeability associated with in vivo systems.[3][4][5] This document provides a comprehensive guide to the principles and methodologies for the efficient, site-specific incorporation of this compound into a target protein using an E. coli-based CFPS system. We detail the necessary components, a step-by-step experimental protocol, and methods for the validation and characterization of the resulting modified protein.

Introduction: The Power of Halogenated Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, often plays a critical role in protein structure and function, participating in hydrophobic and electrostatic interactions.[6] The strategic replacement of hydrogen atoms on the phenyl ring with halogens, such as chlorine and fluorine, can subtly yet significantly modulate these interactions.[1] The introduction of fluorine, the most electronegative element, can alter the acidity, basicity, and conformational geometry of the amino acid residue.[1] This has been leveraged to enhance protein stability, modulate enzyme activity, and create novel binding interfaces.[1][7] this compound offers a unique combination of electronic and steric properties, making it an attractive candidate for engineering proteins with novel functionalities.

Cell-free protein synthesis (CFPS) provides an ideal environment for the incorporation of such ncAAs.[8][9] The open nature of the CFPS reaction allows for the direct addition of the ncAA and the necessary supplementary translational machinery, while avoiding potential toxicity or transport issues that can arise in living cells.[10] This guide will walk you through the process of harnessing a CFPS system for the site-specific incorporation of this compound.

Foundational Principles: Genetic Code Expansion in CFPS

The incorporation of a new amino acid into the proteome requires the "reprogramming" of the translational machinery. This is achieved through a strategy known as genetic code expansion, which relies on an orthogonal translation system (OTS).[5][11] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are mutually orthogonal to the host's endogenous synthetases and tRNAs.[12]

The process can be broken down into three key steps:

  • Codon Reassignment: A specific codon in the mRNA is chosen to encode the ncAA. The most commonly used codon for this purpose is the amber stop codon (UAG), due to its low natural abundance in many organisms, including E. coli.[5]

  • Orthogonal tRNA: A suppressor tRNA with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon) is introduced into the CFPS system. This tRNA must not be recognized by any of the endogenous aaRSs.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS is required to specifically recognize and charge the orthogonal tRNA with the desired ncAA (in this case, this compound). This synthetase must not recognize any of the endogenous tRNAs.

The successful incorporation of the ncAA hinges on the efficiency and fidelity of this orthogonal pair.

System Components and Key Reagents

A successful experiment requires high-quality reagents and a well-defined CFPS system. The following table outlines the essential components.

ComponentDescription & Supplier Recommendations
CFPS Kit A commercially available E. coli-based CFPS kit is recommended for consistency. (e.g., PURExpress® In Vitro Protein Synthesis Kit - NEB; myTXTL® Sigma-Aldrich)
DNA Template A plasmid or linear DNA template encoding the target protein with an in-frame amber (TAG) codon at the desired incorporation site. A C-terminal His-tag is recommended for purification.
This compound High-purity ncAA. (Commercially available from various chemical suppliers). Prepare a stock solution in a suitable solvent (e.g., DMSO or a weak base).
Orthogonal aaRS/tRNA Pair A pre-evolved, promiscuous phenylalanyl-tRNA synthetase (PheRS) mutant and its corresponding orthogonal tRNA are often a good starting point for novel phenylalanine analogs. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair is a widely used and engineered orthogonal system.[3][5]
Control Protein Template A plasmid encoding a reporter protein (e.g., sfGFP) with and without a TAG codon is highly recommended for system validation and optimization.
Detection Reagents Anti-His antibody for Western blotting, Coomassie stain or fluorescent stain for SDS-PAGE analysis.

Experimental Workflow

The overall workflow for the incorporation of this compound is depicted in the following diagram.

G cluster_prep Phase 1: Preparation cluster_cfps Phase 2: Cell-Free Protein Synthesis cluster_analysis Phase 3: Analysis & Validation prep_dna Prepare DNA Template (Target Gene with TAG Codon) setup_rxn Set up CFPS Reaction: - CFPS Master Mix - DNA Template - ncAA - aaRS/tRNA prep_dna->setup_rxn prep_ncaa Prepare ncAA Stock Solution (this compound) prep_ncaa->setup_rxn prep_ots Prepare Orthogonal aaRS/tRNA Pair prep_ots->setup_rxn incubate Incubate at Optimal Temperature (e.g., 30-37°C) setup_rxn->incubate sds_page SDS-PAGE Analysis: - Coomassie/Fluorescent Stain - Western Blot (Anti-His) incubate->sds_page ms_analysis Mass Spectrometry (LC-MS/MS) for Incorporation Confirmation sds_page->ms_analysis

Figure 1. A high-level overview of the experimental workflow.

Detailed Protocol: Site-Specific Incorporation

This protocol is a starting point and may require optimization for your specific target protein and CFPS system.

Step 1: Preparation of Reagents

  • DNA Template: Purify the plasmid DNA containing your gene of interest with the amber (TAG) codon at the desired position. Ensure high purity (A260/A280 ratio of ~1.8).

  • This compound Stock: Prepare a 100 mM stock solution in an appropriate solvent (e.g., 1 M NaOH, then neutralize with HCl, or DMSO). Test for solubility and compatibility with your CFPS system.

  • Orthogonal aaRS and tRNA: If not commercially available as a pre-mixed solution, prepare the purified aaRS and in vitro transcribed tRNA according to the supplier's or literature protocols.

Step 2: Cell-Free Protein Synthesis Reaction Setup

The following table provides a sample reaction setup for a 25 µL reaction. Adjust volumes as needed based on your CFPS kit's recommendations.

ComponentVolume (µL)Final Concentration
CFPS Master Mix101X
Plasmid DNA (Target Protein)2.510 nM
This compound0.52 mM (optimization may be needed)
Orthogonal aaRS1As recommended
Orthogonal tRNA1As recommended
Nuclease-free WaterUp to 25 µL-

Controls are critical for interpreting your results:

  • Positive Control: A reaction with a wild-type version of your target protein (no TAG codon).

  • Negative Control 1 (No ncAA): A reaction with the TAG-containing plasmid but without the addition of this compound. This will show the level of truncated protein product.

  • Negative Control 2 (No OTS): A reaction with the TAG-containing plasmid and the ncAA, but without the orthogonal aaRS/tRNA pair. This controls for non-specific incorporation.

Step 3: Incubation

Incubate the reactions at the recommended temperature for your CFPS system (typically 30-37°C) for 2-4 hours. Longer incubation times (up to 16 hours) may increase yield but can also lead to protein degradation.

Analysis of Protein Expression and Incorporation

SDS-PAGE and Western Blotting

  • Take a 5 µL aliquot of each reaction and mix with 5 µL of 2x SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and run at an appropriate voltage.

  • Visualize the protein bands by Coomassie blue or a fluorescent stain.

  • Transfer the proteins to a PVDF or nitrocellulose membrane for Western blotting.

  • Probe the membrane with an anti-His tag antibody to specifically detect the expressed protein.

Expected Results:

  • Positive Control: A single band at the expected full-length molecular weight of the protein.

  • TAG-containing construct with ncAA and OTS: A band corresponding to the full-length protein. The yield may be lower than the positive control.

  • Negative Control 1 (No ncAA): A band corresponding to the truncated protein product, and potentially a faint full-length band due to read-through.

  • Negative Control 2 (No OTS): Similar to Negative Control 1, showing that the OTS is required for efficient incorporation.

Mass Spectrometry for Definitive Confirmation

To definitively confirm the incorporation of this compound at the desired site, mass spectrometry analysis is essential.

  • Purify the His-tagged protein from the CFPS reaction using an appropriate method (e.g., Ni-NTA magnetic beads or spin columns).

  • Submit the purified protein for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

  • The mass spectrum of the intact protein should show a mass shift consistent with the replacement of the original amino acid with this compound.

  • For precise localization, perform a tryptic digest followed by MS/MS analysis of the resulting peptides. The fragmentation pattern of the peptide containing the modification will confirm the site of incorporation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no full-length protein expression - Inefficient tRNA charging by the aaRS- Low ncAA concentration- ncAA is toxic to the CFPS machinery- Increase the concentration of the orthogonal aaRS and tRNA.- Titrate the concentration of this compound (e.g., 0.5 - 5 mM).- Reduce the incubation time or temperature.
High levels of truncated protein - Inefficient suppression of the TAG codon- Depletion of the ncAA-charged tRNA- Increase the concentration of the orthogonal tRNA.- Consider using a CFPS system from an E. coli strain lacking release factor 1 (RF1).[2]
High background of wild-type amino acid incorporation - The orthogonal aaRS is not entirely specific for the ncAA.- Endogenous aaRSs may weakly charge the orthogonal tRNA.- This is a common challenge. Further engineering of the aaRS may be required for higher fidelity.

Conclusion

The site-specific incorporation of this compound using cell-free protein synthesis is a powerful technique for creating novel proteins with tailored properties. By leveraging the principles of genetic code expansion and the flexibility of CFPS systems, researchers can explore new avenues in protein engineering and drug discovery. The protocols and guidelines presented here provide a solid foundation for the successful production and validation of proteins containing this unique halogenated amino acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoro-DL-phenylalanine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this novel amino acid. Given that a standardized, one-pot synthesis is not widely documented, this guide provides a framework for two plausible synthetic routes, focusing on the anticipated challenges and offering practical troubleshooting advice.

Introduction: The Challenge of Synthesizing Novel Halogenated Phenylalanines

The synthesis of specialty amino acids like this compound presents unique challenges due to the specific reactivity of the di-halogenated aromatic ring. The electronic effects of both the chloro and fluoro substituents influence the reactivity of the aromatic system and any functional groups attached to it. This guide will walk you through logical synthetic pathways, highlighting critical control points and providing solutions to common problems you may encounter.

Part 1: Proposed Synthetic Pathways

The most logical and controllable approach to synthesizing this compound is to start from a commercially available, appropriately substituted precursor, such as 2-chloro-6-fluorobenzaldehyde. This strategy elegantly bypasses the significant challenges of achieving the correct regioselectivity that would arise from halogenating a simpler starting material like phenylalanine or toluene.

Two classical and robust methods for converting an aldehyde to an amino acid are the Strecker synthesis and the Bucherer-Bergs reaction. The choice between them may depend on reagent availability, safety considerations (especially regarding cyanide in the Strecker synthesis), and downstream purification preferences.

G cluster_strecker Route A: Strecker Synthesis cluster_bucherer Route B: Bucherer-Bergs Reaction start_A 2-Chloro-6-fluorobenzaldehyde intermediate_A α-Aminonitrile Intermediate start_A->intermediate_A 1. NH4Cl, KCN 2. H2O product_A This compound intermediate_A->product_A Acid Hydrolysis (e.g., HCl) start_B 2-Chloro-6-fluorobenzaldehyde intermediate_B Hydantoin Intermediate start_B->intermediate_B (NH4)2CO3, KCN EtOH/H2O product_B This compound intermediate_B->product_B Base Hydrolysis (e.g., Ba(OH)2 or NaOH) start_material Commercially Available Starting Material start_material->start_A start_material->start_B

Caption: Plausible synthetic routes to this compound.

Part 2: Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to address specific issues you might encounter during your experiments.

FAQ 1: Issues with the Initial Aldehyde Reaction (Strecker & Bucherer-Bergs)

Question: My reaction of 2-chloro-6-fluorobenzaldehyde seems to be stalling, or I am seeing significant side products. What could be the cause?

Answer:

  • Purity of the Starting Aldehyde: The 2-chloro-6-fluorobenzaldehyde is susceptible to oxidation to the corresponding carboxylic acid upon prolonged storage. An aged aldehyde can reduce the yield of the desired product. It is recommended to check the purity of the aldehyde by NMR or GC-MS before use. If significant carboxylic acid is present, consider purifying the aldehyde by distillation or chromatography.

  • Reaction Conditions:

    • Strecker Synthesis: This reaction is typically performed in an aqueous medium. Ensure that the reagents are fully dissolved and that the pH is controlled. The formation of the cyanohydrin intermediate can be sensitive to pH.

    • Bucherer-Bergs Reaction: This reaction is often carried out in a mixture of ethanol and water. The solubility of the starting aldehyde and the intermediate hydantoin can be an issue. If you observe precipitation of the starting material, you may need to adjust the solvent ratio or gently heat the reaction mixture.

  • Side Reactions: The aldehyde can undergo a Cannizzaro reaction under basic conditions, leading to the formation of the corresponding alcohol and carboxylic acid. This is more of a concern if the reaction is run at high temperatures or for extended periods with strong bases.

FAQ 2: Problems with the Hydrolysis Step

Question: The hydrolysis of my intermediate (α-aminonitrile or hydantoin) is not going to completion, or I am observing decomposition. What should I do?

Answer:

The hydrolysis step is often the most challenging part of these syntheses. The presence of two electron-withdrawing halogens on the aromatic ring can affect the stability of the molecule under harsh hydrolytic conditions.

  • Incomplete Hydrolysis:

    • Acid Hydrolysis (Strecker): This often requires forcing conditions, such as refluxing in concentrated HCl. If you are still seeing the starting nitrile or the intermediate amide, you may need to increase the reaction time or the temperature. However, be cautious of potential degradation.

    • Base Hydrolysis (Bucherer-Bergs): Strong bases like NaOH or Ba(OH)₂ are typically used. If the reaction is sluggish, you can try increasing the temperature. Using a co-solvent like ethylene glycol can help to achieve higher temperatures.

  • Product Decomposition:

    • Decarboxylation: Phenylalanine derivatives can be prone to decarboxylation at high temperatures, especially under acidic conditions. If you suspect this is happening (e.g., by observing CO₂ evolution or the formation of the corresponding amine), try using milder hydrolysis conditions for a longer period.

    • Defluorination: Aromatic fluorine atoms can be susceptible to nucleophilic aromatic substitution, especially when activated by other substituents and under harsh basic conditions. If you are performing a base hydrolysis, it is crucial to monitor the reaction for the potential loss of the fluorine atom. Using a milder base like Ba(OH)₂ can sometimes mitigate this.

FAQ 3: Purification and Characterization Challenges

Question: I am having difficulty purifying the final this compound. What are the recommended methods?

Answer:

Purification of the final amino acid can be tricky due to its zwitterionic nature.

  • Crystallization: The most common method for purifying amino acids is crystallization. After hydrolysis and neutralization to the isoelectric point (pI), the amino acid should precipitate out of the aqueous solution. You may need to screen different solvent systems (e.g., water/ethanol, water/acetone) to find the optimal conditions.

  • Ion-Exchange Chromatography: If crystallization does not yield a pure product, ion-exchange chromatography is a powerful technique. You can use a cation-exchange resin (e.g., Dowex 50W), load your crude product at a low pH (e.g., pH 1-2), wash away neutral and anionic impurities, and then elute your desired amino acid with a basic solution (e.g., dilute NH₄OH).

  • Characterization:

    • NMR Spectroscopy: ¹H NMR will show the characteristic signals for the amino acid protons (α-H, β-CH₂) and the aromatic protons. ¹³C, ¹⁹F, and ¹⁵N NMR can also be very informative for confirming the structure.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product.

    • HPLC: Chiral HPLC can be used to confirm that you have a racemic mixture (DL-phenylalanine).

Part 3: Experimental Protocols (Templates)

These are generalized protocols that should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Strecker Synthesis (Template)
  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq.) in water.

  • Add 2-chloro-6-fluorobenzaldehyde (1.0 eq.) to this solution.

  • In a separate flask, dissolve potassium cyanide (1.2 eq.) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available.

  • Slowly add the potassium cyanide solution to the aldehyde/ammonium chloride mixture while stirring in an ice bath.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

  • The aqueous layer containing the α-aminonitrile is then carefully acidified with concentrated HCl and refluxed for 4-8 hours to hydrolyze the nitrile.

  • After hydrolysis, the solution is cooled and the pH is adjusted to the isoelectric point (typically around pH 5-6) to precipitate the amino acid.

  • The crude product is collected by filtration, washed with cold water and ether, and then recrystallized.

Protocol 2: Bucherer-Bergs Reaction (Template)
  • In a sealed vessel, combine 2-chloro-6-fluorobenzaldehyde (1.0 eq.), potassium cyanide (2.2 eq.), and ammonium carbonate (4.0 eq.).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reagents.

  • Heat the mixture to 60-70 °C for 12-24 hours. Monitor the formation of the hydantoin intermediate by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and collect the precipitated hydantoin by filtration.

  • The hydantoin intermediate is then hydrolyzed by refluxing with a strong base (e.g., 2-4 M NaOH or a Ba(OH)₂ solution) for 12-24 hours.

  • After hydrolysis, the reaction is cooled and acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the product at its isoelectric point.

  • The crude amino acid is collected by filtration and purified as described above.

Part 4: Data Interpretation

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (likely complex multiplets), a triplet for the α-proton, and a doublet of doublets for the two diastereotopic β-protons.
¹³C NMR Resonances for the carboxyl, α-carbon, β-carbon, and the six aromatic carbons. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and coupling constants.
¹⁹F NMR A singlet or a complex multiplet depending on the coupling with nearby protons.
HRMS (ESI+) An [M+H]⁺ ion with the exact mass corresponding to C₉H₉ClFNO₂. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed.

Technical Support Center: Optimizing the Incorporation of 2-Chloro-6-fluoro-DL-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered and electron-deficient unnatural amino acids, specifically focusing on 2-Chloro-6-fluoro-DL-phenylalanine. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions (FAQs) to help you overcome low coupling efficiencies and achieve optimal synthetic outcomes.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. This compound, with its unique electronic and steric characteristics, is a valuable building block. However, its di-ortho-substituted phenyl ring presents significant challenges in standard SPPS protocols, often leading to low coupling yields. The steric bulk from the chlorine and fluorine atoms hinders the approach to the N-terminus of the growing peptide chain, while the electron-withdrawing nature of these halogens deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack. This guide will walk you through the underlying causes of these difficulties and provide actionable solutions.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses the primary issues encountered when coupling this compound and offers detailed solutions.

Q1: What are the primary reasons for the low coupling efficiency of this compound?

The low coupling efficiency of this amino acid stems from a combination of two main factors:

  • Steric Hindrance: The presence of both a chlorine and a fluorine atom at the ortho positions of the phenyl ring creates significant steric bulk. This physically obstructs the activated carboxyl group from approaching the terminal amine of the resin-bound peptide, thereby slowing down the rate of amide bond formation.

  • Electronic Effects: Halogens are electron-withdrawing groups. The chlorine and fluorine atoms pull electron density away from the aromatic ring and, consequently, from the carboxyl group. This deactivation reduces the nucleophilicity of the carboxylate upon activation, making the formation of the active ester intermediate less favorable and slowing the overall reaction rate.

Q2: My standard coupling protocol with DIC/HOBt is failing. What should I do?

Standard carbodiimide-based coupling protocols, such as those using N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), are often insufficient to overcome the high activation energy required for coupling sterically hindered and electron-deficient amino acids.[1][2] To improve yields, consider the following strategies in a stepwise manner:

  • Change Your Coupling Reagent: Switch to a more potent activating reagent. Onium salt-based reagents are generally more effective for "difficult" couplings.[3][4]

  • Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is a highly effective method for this.[5]

  • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure maximum incorporation.

  • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading capacity.

Q3: Which coupling reagents are recommended for this compound?

For challenging amino acids like this compound, aminium/uronium or phosphonium salt-based reagents are highly recommended due to their superior reactivity.[1][3]

Coupling ReagentClassKey Advantages & Considerations
HATU Aminium/Uronium SaltHighly Recommended. Forms a highly reactive OAt-active ester, which is particularly effective for sterically hindered residues.[4] Known for low racemization rates.
HBTU Aminium/Uronium SaltA good alternative to HATU, though slightly less reactive. May require longer coupling times or double coupling for comparable efficiency with highly hindered residues.[4][6]
COMU Aminium/Uronium SaltA newer generation reagent with reactivity comparable to HATU. It is based on OxymaPure, which avoids the potentially explosive HOBt/HOAt components.[1][3]
PyBOP Phosphonium SaltA powerful coupling reagent that avoids the potential for guanidinylation side reactions that can occur with aminium/uronium salts.[6]

Recommendation: Start with HATU as your primary coupling reagent due to its demonstrated efficacy in difficult couplings.

Q4: How can microwave-assisted SPPS improve the coupling of this amino acid?

Microwave-assisted SPPS is a powerful tool for overcoming the challenges associated with sterically hindered amino acids.[5] Microwave energy rapidly and efficiently heats the reaction mixture, leading to:

  • Increased Reaction Rates: The higher temperature provides the kinetic energy needed to overcome the steric and electronic barriers to coupling.

  • Disruption of Peptide Aggregation: Microwave heating can help to break up secondary structures of the growing peptide chain on the resin, improving reagent accessibility.

  • Reduced Synthesis Time: Difficult couplings that might take hours at room temperature can often be completed in minutes.[7]

A typical microwave protocol for a difficult coupling would involve heating the reaction to 75-90°C for 5-15 minutes.

Q5: I suspect peptide aggregation is contributing to the poor coupling. How can I address this?

Peptide aggregation, where the growing peptide chains on the resin form secondary structures and become inaccessible, is a common problem in SPPS, especially with hydrophobic residues.[8] While this compound itself is hydrophobic, the preceding sequence can also contribute to aggregation.

Symptoms of Aggregation:

  • Shrinking of the resin bed.

  • Slow solvent flow during washing steps.

  • Incomplete deprotection and coupling reactions.[9]

Solutions:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt hydrogen bonds and break up aggregates.

  • Specialized Solvents: Using solvents like N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) can improve solvation and reduce aggregation.[8]

  • Low-Loading Resin: Using a resin with a lower substitution level increases the distance between peptide chains, minimizing inter-chain aggregation.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

Objective: To achieve high coupling efficiency for this compound in SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH and HATU in DMF. Add DIPEA to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow or colorless beads) indicates a complete reaction.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3x) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction mixture, wash with DMF (3x), and repeat steps 3-5.

Protocol 2: Microwave-Assisted Coupling Protocol

Objective: To rapidly and efficiently couple this compound using microwave energy.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH (5 equivalents)

  • DIC (5 equivalents)

  • Oxyma Pure (5 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Reagent Addition: In a microwave-compatible reaction vessel, add the amino acid solution (Fmoc-2-Chloro-6-fluoro-DL-phenylalanine-OH and Oxyma Pure in DMF) and the activator solution (DIC in DMF) to the resin.

  • Microwave Irradiation: Place the vessel in an automated microwave peptide synthesizer. Irradiate at a power and time sufficient to reach and maintain 75°C for 10 minutes.

  • Post-Microwave Agitation: Allow the reaction to continue agitating for an additional 5 minutes at room temperature.

  • Monitoring and Washing: Drain the vessel and wash the resin with DMF. Perform a Kaiser test to confirm reaction completion.

Frequently Asked Questions (FAQs)

Q1: Can I use a racemic mixture (DL) of 2-Chloro-6-fluoro-phenylalanine in my synthesis? Yes, you can use the DL-racemic mixture. However, be aware that this will result in a mixture of diastereomeric peptides, which may be difficult to separate by standard HPLC. If a single stereoisomer is required for your application, it is essential to start with the enantiomerically pure L- or D-amino acid.

Q2: How can I confirm the successful incorporation of this compound? The most definitive method is mass spectrometry (MS) analysis of the crude peptide after cleavage from the resin. The observed molecular weight should correspond to the theoretical mass of the peptide containing the incorporated amino acid. The presence of a significant peak corresponding to a deletion sequence (the target peptide minus the mass of this compound) is a clear indicator of poor coupling efficiency.

Q3: Will the electron-withdrawing effects of the halogens affect subsequent deprotection steps? The electronic effects of the side chain are unlikely to have a significant impact on the lability of the N-terminal Fmoc group of the newly incorporated amino acid. Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF) should be effective. However, if you are experiencing issues with deprotection, particularly in aggregation-prone sequences, extending the deprotection time or using a stronger base cocktail (e.g., with DBU) can be beneficial.[8]

Q4: Are there any specific side reactions to be aware of with this amino acid? Aside from incomplete coupling, the primary concern with hindered amino acids is the potential for racemization, especially under harsh coupling conditions (e.g., high temperatures for extended periods). Using additives like HOBt or Oxyma Pure, particularly with carbodiimide-based activators, can help to suppress racemization. Onium salt reagents like HATU are also known for their low racemization potential.[6]

Visual Aids

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Coupling Efficiency (Positive Kaiser Test) ChangeReagent Switch to High-Power Coupling Reagent (e.g., HATU, COMU) Start->ChangeReagent Standard reagent fails DoubleCouple Perform a Double Coupling ChangeReagent->DoubleCouple Still positive Success Coupling Successful (Negative Kaiser Test) ChangeReagent->Success Coupling complete Microwave Increase Temperature (Microwave Synthesis) DoubleCouple->Microwave Still positive DoubleCouple->Success Coupling complete CheckAggregation Assess for Peptide Aggregation Microwave->CheckAggregation Still positive Microwave->Success Coupling complete AggregationSolutions Implement Anti-Aggregation Strategies (Chaotropic Salts, Special Solvents, Low-Load Resin) CheckAggregation->AggregationSolutions Aggregation suspected AggregationSolutions->Success

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

Mechanism of HATU Activation

HATU_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling AA R-COOH (Fmoc-AA-OH) ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster reacts with HATU HATU + DIPEA HATU->ActiveEster NewPeptide R-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptide reacts with PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide

Caption: Simplified mechanism of amino acid activation by HATU.

References

Technical Support Center: 2-Chloro-6-fluoro-DL-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the integration of 2-Chloro-6-fluoro-DL-phenylalanine into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid. Here, you will find troubleshooting advice and frequently asked questions to ensure successful and efficient peptide synthesis.

Introduction: The Challenge of this compound

This compound is a non-canonical amino acid that offers unique properties for peptide design, including increased metabolic stability and the potential for novel interactions.[1] However, its structure presents two primary challenges in solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The presence of two substituents in the ortho positions of the phenyl ring makes this a highly sterically hindered amino acid. This can lead to slow and incomplete coupling reactions.

  • Racemic Mixture: The "DL" designation indicates that the amino acid is a racemic mixture of D- and L-enantiomers. Incorporating this into a peptide chain composed of L-amino acids will result in the formation of diastereomers, which can complicate purification and analysis.

This guide will address these challenges and provide practical solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Coupling Efficiency and Truncated Sequences

Question: "I am observing a significant amount of truncated peptide sequences (deletion of the this compound residue) in my crude product analysis. What is causing this and how can I improve the coupling efficiency?"

Answer:

Low coupling efficiency is the most common problem when working with sterically hindered amino acids like this compound. The bulky ortho-substituents physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to drive the reaction to completion.

Root Cause Analysis and Solutions:

  • Inadequate Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

    • Recommendation: Employ highly efficient coupling reagents known to be effective for hindered amino acids.[2] Uronium/aminium-based reagents like HATU, HCTU, or COMU are excellent choices as they form highly reactive OAt or Oxyma esters.[2][3] Phosphonium-based reagents like PyAOP and PyBOP are also very effective.[4][5]

  • Insufficient Reaction Time: A standard coupling time of 1-2 hours may not be sufficient.

    • Recommendation: Increase the coupling time to 4-6 hours or even overnight for the this compound residue. Monitor the reaction progress using a qualitative test like the Kaiser test to ensure the reaction has gone to completion.

  • Sub-optimal Temperature: Room temperature may not provide enough energy to overcome the activation barrier.

    • Recommendation: For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can improve the reaction rate. Be cautious with excessive heat as it can increase the risk of racemization of the preceding amino acid.

  • Double Coupling: A single coupling may not be enough to achieve a quantitative reaction.

    • Recommendation: Perform a double coupling for the this compound residue. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and base.

Experimental Protocol: Optimized Coupling of this compound

  • Resin Swelling: Swell the peptide-resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes.

  • Fmoc-Deprotection: Deprotect the N-terminal Fmoc group of the peptide-resin using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-2-Chloro-6-fluoro-DL-phenylalanine (4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3.95 equivalents) and a non-nucleophilic base (e.g., DIPEA, 8 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin and allow it to react for at least 4 hours at room temperature.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed to step 7. If negative, proceed to step 8.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, cap the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Issue 2: Complex Crude Product Profile with Multiple Peaks

Question: "My crude HPLC and LC-MS analysis shows two major peaks of the correct mass for my target peptide. Why is this happening and how do I handle it?"

Answer:

This is an expected outcome when using a racemic (DL) mixture of an amino acid. The synthesis will produce two diastereomeric peptides: one containing the L-enantiomer of 2-Chloro-6-fluoro-phenylalanine and the other containing the D-enantiomer. These diastereomers have different physicochemical properties and will typically be resolved as two separate peaks in reverse-phase HPLC.[2][6]

Workflow for Handling Diastereomers:

diastereomer_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_characterization Characterization A Peptide Chain (L-amino acids) B Couple with Fmoc-2-Chloro-6-fluoro-DL-phenylalanine A->B C Crude Product: Mixture of Diastereomers (Peptide-L-Xxx and Peptide-D-Xxx) B->C D Analytical RP-HPLC C->D E Preparative RP-HPLC D->E Develop Separation Method F Isolate Diastereomer 1 E->F G Isolate Diastereomer 2 E->G H LC-MS Confirmation (Mass) F->H I Biological/Functional Assay F->I G->H G->I

Caption: Workflow for handling diastereomers in peptide synthesis.

Troubleshooting Diastereomer Separation:

  • Poor Resolution in HPLC: If the two diastereomer peaks are not well-resolved, you will need to optimize your HPLC method.

    • Recommendation:

      • Gradient Optimization: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) to improve separation.[5]

      • Solvent System: Try different organic modifiers (e.g., methanol instead of acetonitrile) or different ion-pairing agents (e.g., formic acid instead of TFA).

      • Temperature: Adjusting the column temperature can sometimes improve resolution.

      • Stationary Phase: If resolution is still poor, consider a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

Protocol: Analytical RP-HPLC for Diastereomer Separation

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient tailored to the hydrophobicity of your peptide. Start with a shallow gradient (e.g., 5-55% B over 50 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analysis: The two diastereomers should elute as distinct peaks. The relative peak areas will give you the ratio of the two diastereomers in your crude product.

Once an analytical method is established, it can be scaled up to a preparative HPLC system for purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there any side reactions involving the chloro or fluoro groups on the phenyl ring?

Under standard Fmoc-SPPS conditions (TFA cleavage, piperidine deprotection), the C-Cl and C-F bonds on the aromatic ring are generally stable. Aryl halides are relatively unreactive under these conditions.[7] However, you should be aware of potential reactivity under specific circumstances:

  • Strongly Nucleophilic Conditions: While unlikely in standard SPPS, prolonged exposure to strong nucleophiles could potentially lead to nucleophilic aromatic substitution, although this is more likely with activated aryl halides.

  • Palladium-based Cleavage/Deprotection: If you are using protecting groups that are removed by catalytic hydrogenation (e.g., Cbz, Bzl), the aryl chloride bond could be susceptible to reduction.

Q2: Can the ortho-chloro group lead to intramolecular cyclization (lactam formation)?

While theoretically possible for the N-terminal 2-chloro-6-fluorophenylalanine to undergo intramolecular cyclization to form a lactam, this is not a commonly reported side reaction in standard peptide synthesis. The conditions for peptide coupling are optimized for intermolecular bond formation. Such a side reaction would be more likely under conditions that favor intramolecular reactions, such as high dilution or with specific catalysts not typically used in SPPS. For practical purposes, this is a low-probability side reaction.

Q3: Does the electronic effect of the halogens affect racemization?

The electron-withdrawing nature of the chlorine and fluorine atoms can increase the acidity of the alpha-proton of the amino acid, potentially making it more susceptible to racemization during the activation step.[8]

Mitigation Strategies:

  • Use of Additives: The addition of reagents like HOBt or Oxyma Pure during coupling is highly recommended as they are known to suppress racemization.[1]

  • Pre-activation Time: Avoid excessively long pre-activation times before adding the activated amino acid to the resin.

  • Base Selection: Use a sterically hindered base like DIPEA rather than a less hindered one like N-methylmorpholine (NMM).

Q4: How can I confirm the identity of the two diastereomers?

Without a pure standard of either the D- or L-containing peptide, it is not possible to definitively assign the peaks from a single HPLC run. However, if your biological assay is stereospecific, you can test the purified diastereomers to identify the more active compound, which is likely the one containing the desired enantiomer. For absolute confirmation, advanced analytical techniques like NMR spectroscopy would be required.

Part 3: Data Summary and Visualization

Table 1: Recommended Coupling Reagents for this compound
Coupling ReagentClassKey AdvantagesReference
HATU Uronium/AminiumHigh efficiency for sterically hindered couplings, low racemization.[4]
HCTU Uronium/AminiumMore cost-effective than HATU with similar reactivity.[2]
COMU Uronium/AminiumOxyma-based, non-explosive, and highly efficient.[3]
PyAOP/PyBOP PhosphoniumExcellent for difficult sequences and sterically hindered residues.[5]

Diagram: Troubleshooting Logic for Low Coupling Yield

troubleshooting_coupling Start Low Yield/Truncated Sequence Observed Q1 Are you using a high-efficiency coupling reagent (HATU, PyBOP, etc.)? Start->Q1 Sol1 Switch to a recommended coupling reagent (see Table 1). Q1->Sol1 No Q2 Is the coupling time sufficient? Q1->Q2 Yes Sol1->Q2 Sol2 Increase coupling time to 4-6 hours. Monitor with Kaiser test. Q2->Sol2 No Q3 Have you tried a double coupling? Q2->Q3 Yes Sol2->Q3 Sol3 Perform a double coupling for the hindered residue. Q3->Sol3 No End Coupling Efficiency Improved Q3->End Yes Sol3->End

Caption: Troubleshooting flowchart for low coupling efficiency.

References

Technical Support Center: Aggregation of Peptides Containing 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with peptides incorporating the unnatural amino acid (UAA) 2-Chloro-6-fluoro-DL-phenylalanine. The introduction of this halogenated phenylalanine analog can be a powerful tool for modulating peptide structure, stability, and biological activity.[1][2][3] However, it can also introduce unique challenges, particularly concerning peptide aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peptide aggregation, with a focus on the influence of this compound.

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, clusters.[4][5] This phenomenon can range from the formation of small, soluble oligomers to large, structured fibrils or amorphous precipitates.[6] Aggregation is a major concern in research and drug development because it can lead to:

  • Loss of active material: Aggregated peptides are often biologically inactive, leading to an overestimation of the effective concentration in your experiments.

  • Reduced stability and shelf-life: Aggregation is a form of physical instability that can compromise the long-term viability of a peptide therapeutic.[7]

  • Inaccurate experimental results: In bioassays, aggregates can cause artifacts, leading to inconsistent or incorrect data.

  • Potential for immunogenicity: For therapeutic peptides, aggregates can increase the risk of an adverse immune response in patients.[7]

Q2: How does incorporating this compound potentially influence aggregation?

A2: The introduction of this compound, a non-proteinogenic amino acid, can significantly alter a peptide's physicochemical properties and its propensity to aggregate.[1][2] While data on this specific UAA is limited, we can infer its potential impact based on the known effects of halogenation and hydrophobicity:

  • Increased Hydrophobicity: The chloro and fluoro groups on the phenyl ring increase the hydrophobicity of the amino acid side chain compared to natural phenylalanine.[8] Peptides with significant hydrophobic regions are more prone to aggregate to minimize their interaction with the aqueous environment.[4]

  • Altered Aromatic Interactions: The electron-withdrawing nature of chlorine and fluorine modifies the electronic properties of the phenyl ring. This can alter the π-π stacking interactions, which are a known driving force for the aggregation of aromatic residue-containing peptides.[9][10]

  • Potential for Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction that can influence molecular self-assembly and potentially contribute to the stability of aggregated structures.[10]

  • Disruption of Secondary Structure: The steric bulk of the substituted phenyl ring can disrupt the formation of native secondary structures like α-helices, sometimes favoring aggregation-prone β-sheet conformations.[11][12]

Q3: What are the first signs that my peptide is aggregating?

A3: Early detection is key. Look for these common indicators:

  • Visual Cues: The solution appears cloudy, hazy, or contains visible particulates.

  • Handling Difficulties: The lyophilized peptide is difficult to dissolve, or it precipitates out of solution after being stored, even at low temperatures.

  • Analytical Inconsistencies: During HPLC purification, you observe peak broadening, tailing, or the appearance of new, early-eluting peaks (void volume) corresponding to large aggregates.

  • Inconsistent Bioactivity: You observe a significant loss of activity over time or high variability between experimental replicates.

Part 2: Troubleshooting Guide for Aggregation Issues

This guide is designed as a logical workflow to diagnose and solve aggregation problems.

Workflow for Troubleshooting Peptide Aggregation

This decision tree provides a step-by-step approach to addressing aggregation.

TroubleshootingWorkflow cluster_synthesis During Synthesis & Cleavage cluster_solubilization During Solubilization & Handling cluster_assay During Experiment / Storage synthesis_issue Problem: Low Yield / Resin Shrinking synthesis_sol1 Incorporate backbone protection (e.g., Hmb, Dmb) synthesis_issue->synthesis_sol1 synthesis_sol2 Use structure-breaking pseudoproline dipeptides synthesis_issue->synthesis_sol2 sol_issue Problem: Poor Solubility / Precipitation sol_diag Is pH near pI? sol_issue->sol_diag sol_ph_yes Adjust pH >1 unit away from pI sol_diag->sol_ph_yes Yes sol_ph_no Screen Solvents & Additives sol_diag->sol_ph_no No sol_additives Try: - Organic co-solvents (ACN, TFE) - Chaotropic agents (Guanidine-HCl) - Detergents (SDS, CHAPS) - Solubility enhancers (Arginine) sol_ph_no->sol_additives assay_issue Problem: Inconsistent Results / Activity Loss assay_diag Characterize Aggregates assay_issue->assay_diag assay_storage Optimize Storage: - Flash freeze aliquots - Store at -80°C - Test lyophilization excipients assay_issue->assay_storage assay_methods Use: - DLS for size distribution - ThT Assay for fibril formation - SEC to quantify aggregates assay_diag->assay_methods start Signs of Aggregation? start->synthesis_issue Synthesis Stage start->sol_issue Handling Stage start->assay_issue Assay Stage

Caption: A troubleshooting workflow for peptide aggregation issues.

Q&A Troubleshooting Guide
Issue 1: My peptide synthesis yield is very low, and the resin is clumping.
  • Plausible Cause: On-resin aggregation during solid-phase peptide synthesis (SPPS) is preventing efficient coupling and deprotection steps.[13] Hydrophobic sequences, particularly those containing UAAs like this compound, are prone to forming secondary structures that cause peptide chains to aggregate on the resin.[14]

  • Solution 1: Incorporate Backbone Protection.

    • What to do: Introduce backbone-protected amino acids, such as Dmb/Hmb-modified residues, at strategic points (every 5-6 residues) in your sequence.[13] These groups disrupt the inter-chain hydrogen bonding that leads to aggregation. The protecting group is removed during the final TFA cleavage.[13]

    • Why it works: By temporarily creating a secondary amine in the peptide backbone, these surrogates mimic proline and break the formation of β-sheet structures responsible for aggregation.[13]

  • Solution 2: Use Pseudoproline Dipeptides.

    • What to do: If your sequence contains a Ser or Thr, substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide.

    • Why it works: Pseudoproline dipeptides introduce a "kink" into the growing peptide chain, disrupting secondary structure formation in a similar manner to proline. This improves solvation and reaction kinetics.

Issue 2: My lyophilized peptide won't dissolve, or it precipitates after reconstitution.
  • Plausible Cause: The peptide's net charge, concentration, and the properties of the solvent are creating conditions favorable for aggregation.[11][15] This is a very common issue for hydrophobic peptides.

  • Solution 1: Optimize pH and Ionic Strength.

    • What to do: First, calculate the theoretical isoelectric point (pI) of your peptide. Attempt to dissolve the peptide in a buffer with a pH at least 1-2 units away from the pI. For basic peptides (pI > 7), try an acidic buffer (e.g., 10% acetic acid). For acidic peptides (pI < 7), try a basic buffer (e.g., ammonium bicarbonate).

    • Why it works: At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and maximizing aggregation. Moving the pH away from the pI ensures the peptide chains are charged and repel each other.[11][16]

    • What to do next: Systematically vary the salt concentration (e.g., 50 mM to 500 mM NaCl).

    • Why it works: Salts can either screen charges (promoting aggregation) or have stabilizing/destabilizing effects (Hofmeister effects) depending on the specific ions and peptide sequence.[11][17] Experimentation is necessary.

  • Solution 2: Screen Solvents and Additives.

    • What to do: If aqueous buffers fail, test solubility in the presence of organic co-solvents or other additives. See the table below for starting points. Always start with a small amount of peptide.

    • Why it works: These additives disrupt the different non-covalent forces that drive aggregation. Organic solvents and detergents disrupt hydrophobic interactions, while chaotropic agents unfold the peptide, preventing structured aggregation.[14][17][18]

Table 1: Common Additives to Improve Peptide Solubility

Additive ClassExampleStarting ConcentrationMechanism of Action
Organic Co-solvents Acetonitrile (ACN), Trifluoroethanol (TFE)10-30% (v/v)Disrupts hydrophobic interactions. TFE can promote helical structures, which may be less aggregation-prone than β-sheets.[14]
Chaotropic Agents Guanidine HCl, Urea1-6 MDenatures peptide secondary structure, exposing the backbone to the solvent and preventing ordered aggregation.
Non-denaturing Detergents CHAPS, Tween-200.05-0.1% (w/v)Coats hydrophobic patches on the peptide surface, preventing self-association.[17]
Solubility Enhancers L-Arginine50-100 mMSuppresses aggregation through a variety of mechanisms, including binding to hydrophobic and aromatic residues.[16]
Divalent Cations CuCl₂, ZnCl₂0.1-0.5 MCan enhance solubility of aromatic amino acids through cation-π interactions, though effects are sequence-dependent.[19][20]
Issue 3: My bioassay results are inconsistent, and the peptide's activity seems to decrease over time.
  • Plausible Cause: The peptide is forming soluble oligomers or small aggregates in your assay buffer over the course of the experiment. These species are often not visible to the naked eye but can be non-functional or even interfere with the assay.[6]

  • Solution 1: Characterize the Peptide in Your Assay Buffer.

    • What to do: Before conducting bioassays, analyze the state of your peptide in the final assay buffer. Use techniques like Dynamic Light Scattering (DLS) to check for the presence of large particles or Size Exclusion Chromatography (SEC) to quantify the percentage of monomer vs. aggregate.

    • Why it works: This proactive quality control step confirms that you are starting your experiment with a monomeric, active peptide solution and helps you identify problematic buffer components.[7]

  • Solution 2: Perform an Aggregation Propensity Assay.

    • What to do: Use a Thioflavin T (ThT) fluorescence assay to monitor the formation of amyloid-like fibrils over time. Incubate the peptide in your assay buffer at the relevant concentration and temperature, taking measurements at regular intervals.

    • Why it works: The ThT dye specifically binds to β-sheet-rich structures like amyloid fibrils, and its fluorescence increases upon binding.[21][22] This assay provides kinetic data on the rate and extent of fibril formation, allowing you to compare different buffer conditions or inhibitor effects.[23]

  • Solution 3: Optimize Storage and Handling.

    • What to do: Reconstitute the peptide stock in a validated solubilization buffer. Immediately after reconstitution, divide the solution into single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C. Thaw aliquots immediately before use and do not refreeze.

    • Why it works: Freeze-thaw cycles can induce aggregation. Aliquoting minimizes this and ensures consistent starting material for each experiment.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Peptide Solubility Screening

This protocol provides a method for systematically testing different solvents to find optimal conditions for your peptide.

  • Preparation: Dispense 5-10 equal, small amounts (e.g., 0.1 mg) of your lyophilized peptide into separate microcentrifuge tubes.

  • Initial Screen (Aqueous): a. To the first tube, add a small volume (e.g., 50 µL) of ultrapure water. Vortex gently. b. If not dissolved, add 50 µL of 10% acetic acid. Vortex. c. If not dissolved, use a new tube and add 50 µL of 0.1 M ammonium bicarbonate. Vortex.

  • Organic Co-solvent Screen: a. If the peptide is insoluble in the initial screen, take a new tube. b. Add a minimal volume of a strong organic solvent in which the peptide is likely soluble (e.g., 10 µL of TFE or DMSO) to first wet and dissolve the peptide. c. Slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing, until you reach the final desired concentration. Watch carefully for any signs of precipitation.

  • Additive Screen: a. Prepare stock solutions of the additives listed in Table 1 (e.g., 500 mM L-Arginine, 1% CHAPS). b. Attempt to dissolve fresh peptide aliquots directly in buffers containing these additives at their working concentrations.

  • Assessment: After each step, centrifuge the tube briefly (1 min at 10,000 x g). A soluble peptide will result in a clear supernatant with no visible pellet.

Protocol 2: Thioflavin T (ThT) Aggregation Kinetics Assay

This assay monitors the formation of amyloid-like fibrils in real-time.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in ultrapure water. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.

    • Assay Buffer: Prepare your buffer of interest (e.g., PBS, pH 7.4). Filter through a 0.22 µm syringe filter.

    • Peptide Stock: Carefully prepare a concentrated stock of your peptide in a suitable solvent (determined from Protocol 1), ensuring it is fully monomeric before starting. Centrifuge (10 min at 14,000 x g) to pellet any pre-existing aggregates and use the supernatant. Determine the precise concentration using UV absorbance.

  • Assay Setup (96-well plate): a. In a black, clear-bottom 96-well plate, prepare triplicate wells for each condition. b. Working Solution: Prepare a working solution by diluting the ThT stock into the assay buffer to a final concentration of 25 µM. c. Test Wells: Add the ThT working solution to the wells, then add the peptide stock to reach the desired final peptide concentration (e.g., 10-50 µM). d. Control Wells: Include wells with only the ThT working solution (blank) and wells with a known aggregating peptide (positive control), if available.

  • Data Acquisition: a. Place the plate in a plate reader capable of bottom-reading fluorescence. b. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm. c. Set the plate reader to incubate at a desired temperature (e.g., 37°C) with intermittent shaking. d. Record fluorescence measurements every 15-30 minutes for 24-72 hours.

  • Data Analysis: a. Subtract the average fluorescence of the blank wells from all other readings. b. Plot the average fluorescence intensity vs. time for each condition. An increase in fluorescence over time indicates fibril formation.

Mechanism of Peptide Aggregation

The following diagram illustrates the general pathway of peptide self-assembly from monomers into larger fibrillar structures, a process often driven by hydrophobic and aromatic interactions.

AggregationPathway cluster_forces Driving Forces Monomers Soluble Monomers (Native or Unfolded) Oligomers Soluble Oligomers Monomers->Oligomers Nucleation (Slow) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Fibrils (β-sheet rich) Protofibrils->Fibrils Maturation hydrophobic Hydrophobic Interactions hbond Hydrogen Bonding aromatic π-π Stacking electrostatic Electrostatic Interactions

Caption: General pathway of peptide aggregation from monomers to mature fibrils.

Part 4: References

  • ResearchGate. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from --INVALID-LINK--

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. Available from: --INVALID-LINK--

  • Enamine. (n.d.). Methods for Characterizing Peptide Aggregation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure.... Retrieved from --INVALID-LINK--

  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from --INVALID-LINK--

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 25(12), 2310-2329. Available from: --INVALID-LINK--

  • Myers, D. F., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry, 186(1), 120-129. Available from: --INVALID-LINK--

  • Semantic Scholar. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from --INVALID-LINK--

  • Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Retrieved from --INVALID-LINK--

  • Kozlowska, J., et al. (2019). Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations. International Journal of Molecular Sciences, 21(1), 25. Available from: --INVALID-LINK--

  • FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from --INVALID-LINK--

  • Biozentrum, University of Basel. (2014). Preventing Protein Aggregation. Retrieved from --INVALID-LINK--

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from --INVALID-LINK--

  • Olsson, U., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 903-916. Available from: --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from --INVALID-LINK--

  • Shi, G., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... Physical Review Letters. Available from: --INVALID-LINK--

  • ACS Publications. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine. Retrieved from --INVALID-LINK--

  • CPC Scientific. (n.d.). Unnatural Amino Acids. Retrieved from --INVALID-LINK--

  • Niehues, M., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemistryBioChem, 21(23), 3364-3371. Available from: --INVALID-LINK--

  • Shi, G., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. Physical Review Letters, 117(23), 238102. Available from: --INVALID-LINK--

  • Frontiers. (n.d.). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Fluorophenylalanine. Retrieved from --INVALID-LINK--

  • bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from --INVALID-LINK--

  • Criste, R-D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2038. Available from: --INVALID-LINK--

  • bioRxiv. (2024). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Rationally designed dehydroalanine (ΔAla)-containing peptides inhibit amyloid-β (Aβ) peptide aggregation. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-DL-phenylalanine, 98%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). m-Fluoro-DL-phenylalanine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Fmoc-2-chloro-4-fluoro-L-phenylalanine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in H-Phe(3-Cl)-OH peptide synthesis. Retrieved from --INVALID-LINK--

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing Peptide Solubility with 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid 2-Chloro-6-fluoro-DL-phenylalanine. The challenge of poor peptide solubility is a significant bottleneck in therapeutic development, affecting bioavailability, formulation, and overall efficacy. Incorporating modified amino acids is a key strategy to overcome these hurdles. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the use of this compound to improve the physicochemical properties of peptides.

Part 1: The Core Problem & The Strategic Solution

Q1: Why is my peptide insoluble, and how is this compound intended to help?

The Problem: Aggregation Driven by Standard Amino Acids

Peptide insolubility is often driven by strong intermolecular interactions, leading to aggregation. Peptides rich in hydrophobic amino acids like Phenylalanine, Leucine, and Valine are particularly prone to self-association. A primary driver of this aggregation is the formation of highly ordered secondary structures, such as beta-sheets, which can precipitate out of aqueous solutions. The planar, aromatic side chain of Phenylalanine can facilitate these interactions through π-stacking and hydrophobic forces.

The Strategy: Disrupting Intermolecular Forces

Incorporating this compound into a peptide sequence is a strategic design choice aimed at disrupting the very forces that cause aggregation. The introduction of halogen atoms (chlorine and fluorine) to the phenyl ring serves multiple purposes:

  • Steric Hindrance: The bulky chlorine atom and the fluorine atom at the ortho-positions of the phenyl ring create significant steric bulk. This bulk physically prevents adjacent peptide chains from aligning closely, thereby inhibiting the formation of aggregation-prone beta-sheet structures.

  • Altered Electronic Properties: Fluorine is highly electronegative, and its presence can modulate the electronic distribution of the aromatic ring.[1] This can alter non-covalent interactions, such as π-π stacking, which are critical for peptide self-assembly.

  • Increased Metabolic Stability: A secondary benefit of fluorination is the enhancement of a peptide's metabolic stability. The strong carbon-fluorine bond can make the peptide more resistant to enzymatic degradation.[1][2]

cluster_0 Standard Peptide Aggregation cluster_1 Modified Peptide Solubility P1 Peptide Chain A (with Phenylalanine) P2 Peptide Chain B (with Phenylalanine) P1->P2 Intermolecular H-Bonds & π-stacking Aggregation β-Sheet Formation (Insolubility) P2->Aggregation M1 Peptide Chain C (with 2-Cl-6-F-Phe) M2 Peptide Chain D (with 2-Cl-6-F-Phe) M1->M2 Steric Hindrance Disrupts Alignment Solubility Remains in Solution M2->Solubility

Caption: Mechanism of solubility enhancement via steric hindrance.

Part 2: Troubleshooting Guide for Experimental Workflows

This section addresses common issues encountered during the dissolution and handling of peptides containing this compound.

Q2: My modified peptide is a lyophilized powder and won't dissolve in water or my standard buffer. What is the correct procedure?

Underlying Cause: While the modified amino acid is designed to prevent intermolecular aggregation, the increased halogenation also enhances the hydrophobicity of the side chain. This can lead to poor solubility in purely aqueous solutions, especially if the overall peptide sequence lacks a sufficient number of charged residues.

Solution: A Systematic Approach to Solubilization

Never dissolve the entire peptide batch at once. Always perform a solubility test on a small aliquot first.[3][4] The following workflow provides a systematic method to find a suitable solvent system.

Experimental Protocol: Systematic Solubility Testing

  • Calculate the Net Charge: Before starting, determine the theoretical net charge of your peptide at neutral pH.

    • Assign a value of +1 for each basic residue (Arg, Lys, His) and the N-terminus.

    • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the overall charge.[5][6]

  • Initial Test with Water:

    • Start with a small amount of peptide and try to dissolve it in sterile, distilled water.[5] Peptides with a high net charge (positive or negative) may dissolve directly.

  • pH Adjustment (for Charged Peptides):

    • If the net charge is positive: If it does not dissolve in water, try adding a small amount of 10-30% aqueous acetic acid.[6]

    • If the net charge is negative: If it does not dissolve in water, try adding a small amount of dilute (e.g., 1%) ammonium hydroxide (NH₄OH).[6] Caution: Avoid basic solutions if your peptide contains Cysteine (Cys) to prevent disulfide bond formation.[5]

  • Organic Co-solvents (for Neutral or Hydrophobic Peptides):

    • If the net charge is neutral or the peptide remains insoluble: The peptide is likely highly hydrophobic. Use a minimal amount of an organic solvent to first "wet" and dissolve the peptide.

    • Recommended starting solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile.[4]

    • Procedure: Add a very small volume of the organic solvent (e.g., 20-50 µL of DMSO) to the peptide and gently vortex. Once dissolved, slowly add your aqueous buffer to the desired final concentration.[3] Critical: For cellular assays, ensure the final concentration of DMSO is non-toxic (typically <0.5%).[4]

  • Use of Denaturants (for Severe Aggregation):

    • If the peptide still aggregates, this indicates very strong intermolecular forces.

    • Dissolve the peptide in a solution containing 6 M Guanidine-HCl or 8 M Urea, then proceed with dilution into your working buffer.[5][6] This should only be used as a last resort as it can be difficult to remove the denaturant.

Caption: Experimental workflow for systematic peptide solubilization.
Q3: My peptide dissolved initially but then crashed out of solution. What caused this, and how can I prevent it?

Underlying Cause: This phenomenon, known as precipitation, can occur for several reasons:

  • Metastable Supersaturation: You may have created a supersaturated solution, especially when using organic solvents, that is not stable over time or with temperature changes.

  • pH Shift: The pH of your solution may have shifted upon storage or dilution into a new buffer, moving it closer to the peptide's isoelectric point (pI)—the pH at which its net charge is zero and solubility is minimal.

  • Temperature Effects: Solubility is temperature-dependent. A solution prepared warm may precipitate upon cooling to room temperature or 4°C.

Solutions and Best Practices:

  • Centrifugation: Before use, always centrifuge your peptide stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles.[4] Use the supernatant for your experiments.

  • Buffer Optimization: Ensure your final buffer has sufficient buffering capacity to maintain a stable pH. The optimal pH for solubility is typically 1-2 units away from the peptide's pI.

  • Storage: Store peptide solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

  • Avoid Warming Unless Necessary: While gentle warming (<40°C) can sometimes aid dissolution, be aware that it can also accelerate degradation and lead to precipitation upon cooling.[5]

Parameter Recommendation for Maximizing Solubility Rationale
pH Maintain pH at least 1-2 units away from the calculated isoelectric point (pI).Peptides have minimum solubility at their pI where the net charge is zero. Maximizing net charge enhances interaction with aqueous solvents.
Co-Solvents Use the minimum volume of organic solvent (e.g., DMSO) required for initial dissolution before diluting with aqueous buffer.Minimizes potential toxicity in biological assays and reduces the risk of creating unstable, supersaturated solutions.[4]
Concentration Prepare stock solutions at a practical concentration (e.g., 1-2 mg/mL) and dilute for working solutions.[3]Highly concentrated solutions are more prone to aggregation and precipitation.
Storage Aliquot stock solutions and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents chemical degradation (e.g., hydrolysis, oxidation) and physical instability.[3][6]

Part 3: Frequently Asked Questions (FAQs)

Q: Does the use of a DL-racemic mixture of 2-Chloro-6-fluoro-phenylalanine impact my results? A: Yes, significantly. Solid-phase peptide synthesis is a stereospecific process. If you use a DL-racemic mixture, your synthesis will result in a population of diastereomeric peptides at the position of incorporation. This heterogeneity can lead to different structural conformations, potentially impacting receptor binding, biological activity, and solubility in unpredictable ways. For therapeutic applications, using a pure L- or D-isomer (e.g., Fmoc-L-Phe(2-Cl,6-F)-OH) is critical for generating a single, well-defined final product.

Q: Are there specific analytical techniques to confirm the successful incorporation of the modified amino acid? A: Absolutely. After synthesis and purification, you must verify the final product.

  • Mass Spectrometry (LC-MS): This is the primary tool. The measured molecular weight of the purified peptide should match the theoretical mass calculated with the inclusion of this compound (Molecular Weight: ~233.6 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): A sharp, single peak on a reverse-phase HPLC chromatogram is a good indicator of purity. The retention time will likely be longer than that of the unmodified peptide due to the increased hydrophobicity of the halogenated residue.[7]

Q: Can I expect this compound to solve all solubility issues? A: No. It is a powerful tool for rational peptide design, primarily aimed at disrupting beta-sheet formation. However, it does not guarantee solubility. If a peptide sequence is extremely long or overwhelmingly composed of hydrophobic residues, aggregation may still occur through non-specific hydrophobic interactions.[8] Solubility is a multifactorial problem that requires a holistic approach, including sequence optimization, pH control, and proper formulation strategies.[9]

References

preventing racemization of 2-Chloro-6-fluoro-DL-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-Chloro-6-fluoro-DL-phenylalanine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments, with a specific focus on preventing racemization.

I. Understanding Racemization in the Synthesis of this compound

The synthesis of optically pure amino acids is a critical aspect of pharmaceutical development, as the biological activity of a peptide is intrinsically linked to its stereochemistry. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound can influence the acidity of the α-proton, potentially increasing the susceptibility to racemization under certain conditions. This guide will walk you through the mechanisms of racemization and provide actionable strategies to maintain the stereochemical integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of 2-Chloro-6-fluoro-L-phenylalanine, this means the desired L-enantiomer can be contaminated with the D-enantiomer. This is a significant issue because the biological activity and toxicity of a drug can be highly specific to one enantiomer.[1]

Q2: At which stages of the synthesis is racemization of this compound most likely to occur?

A2: Racemization is most prevalent during the activation of the carboxylic acid for peptide coupling.[2] This step is necessary to form an amide bond but can lead to the formation of a planar oxazolone intermediate, which is susceptible to losing its stereochemical information.[3] Basic conditions employed during coupling can also directly abstract the α-proton, leading to racemization.

Q3: How do the chloro and fluoro substituents on the phenyl ring affect the risk of racemization?

Q4: What is the most common mechanism of racemization for N-protected amino acids like this compound?

A4: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated. The oxazolone has an acidic proton at the chiral center which, if removed by a base, results in a planar, achiral intermediate. Subsequent reaction with an amine can then occur from either face, leading to a mixture of D and L products.[3]

II. Troubleshooting Guide: Preventing Racemization

This section provides detailed troubleshooting advice for common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Significant Racemization Detected After Peptide Coupling

Potential Cause: Inappropriate choice of coupling reagent and/or base.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent:

    • Carbodiimides (e.g., DCC, DIC): While effective, these can lead to significant racemization if used alone. It is crucial to use them in combination with racemization-suppressing additives.[5]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally preferred as they can lead to faster coupling and less racemization.[6] However, they still require careful optimization. COMU is a newer generation coupling reagent with good performance and safety profile.[5]

    • Phosphonium Salts (e.g., BOP, PyAOP): These are also highly effective, with PyAOP being particularly useful for sterically hindered couplings.[7]

  • Optimize Additive Use:

    • HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides to suppress racemization.

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization, especially for challenging couplings.

    • Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime): A non-explosive and effective alternative to HOBt and HOAt. The combination of DIC/Oxyma is considered a very mild coupling condition.[8]

  • Re-evaluate Your Choice of Base:

    • Strong, sterically hindered bases (e.g., DIPEA): While commonly used, they can promote racemization, especially if used in excess.

    • Weaker bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine): These are often better choices for minimizing racemization.[5] In some cases, using a weaker base like pyridine has been shown to reduce racemization.[6]

Workflow for Optimizing Coupling Conditions:

G cluster_0 Problem: High Racemization cluster_1 Troubleshooting Path cluster_2 Verification start High Racemization Detected reagent Change Coupling Reagent (e.g., to HATU, COMU) start->reagent additive Introduce/Change Additive (e.g., to HOAt, Oxyma Pure) start->additive base Switch to Weaker Base (e.g., NMM, Collidine) start->base analyze Analyze Enantiomeric Purity (Chiral HPLC) reagent->analyze additive->analyze base->analyze temp Lower Reaction Temperature temp->analyze analyze->temp If still high end Racemization Minimized analyze->end If acceptable

Caption: Troubleshooting workflow for high racemization.

Issue 2: Difficulty in Separating Enantiomers for Analysis

Potential Cause: Inadequate analytical method.

Troubleshooting Steps:

  • Select the Appropriate Chiral Stationary Phase (CSP):

    • For underivatized amino acids, macrocyclic glycopeptide-based CSPs like those with teicoplanin (e.g., Astec CHIROBIOTIC T) are often successful.[9][10]

    • For derivatized amino acids (e.g., with an N-protecting group), polysaccharide-based CSPs (e.g., Daicel Chiralcel series) are very effective.[11]

  • Optimize Mobile Phase Conditions:

    • For reversed-phase separations on teicoplanin-based columns, a mobile phase of acetonitrile and water is a good starting point.[10]

    • For normal-phase separations on polysaccharide-based columns, mixtures of n-hexane and isopropanol are commonly used.[11]

Recommended Chiral HPLC Method for a Derivative of 2-Chloro-6-fluorophenylalanine:

A published method for the enantiomeric separation of (S)-tert-Butyl N-(diphenylmethylene)-(2-chloro-6-fluorophenyl)alaninate provides a good starting point:[11]

ParameterValue
Column Daicel Chiralcel OD-H
Mobile Phase n-hexane/isopropanol = 95:5
Flow Rate 0.5 mL/min

III. Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Racemization

This protocol uses HATU as the coupling agent and NMM as the base, a combination known to be effective in reducing racemization.

  • Dissolve the N-protected 2-Chloro-6-fluoro-L-phenylalanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add N-methylmorpholine (NMM) (2.0 eq.) to the solution and stir for 5 minutes at 0 °C.

  • Add the amino component (e.g., an amino acid ester hydrochloride) (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of N-protected 2-Chloro-6-fluorophenylalanine

This protocol is a general guideline for analyzing the enantiomeric purity of your product.

  • Prepare a standard solution of the racemic N-protected this compound.

  • Prepare a sample of your synthesized product.

  • Equilibrate the chiral HPLC column (e.g., Daicel Chiralcel OD-H) with the mobile phase (e.g., 95:5 n-hexane/isopropanol) at a flow rate of 0.5 mL/min.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject your sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

IV. Key Mechanistic Insights

Mechanism of Oxazolone Formation and Racemization:

G cluster_0 Racemization Pathway start N-Protected L-Amino Acid (Chiral) activated Activated Intermediate start->activated + Coupling Reagent oxazolone Oxazolone Intermediate (Planar, Achiral) activated->oxazolone Cyclization racemate Racemic Product (D and L mixture) oxazolone->racemate + Amine Nucleophile

Caption: Oxazolone-mediated racemization pathway.

The key to preventing racemization is to accelerate the rate of aminolysis of the activated intermediate such that it outcompetes the rate of oxazolone formation and subsequent enolization. The use of additives like HOAt and Oxyma Pure facilitates this by forming a highly reactive activated ester that is rapidly attacked by the amine nucleophile.

V. References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Yuan, C., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1435. Available at: --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • Kuttruff, J., et al. (2019). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 9(1), 1-13. Available at: --INVALID-LINK--

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1539-1554. Available at: --INVALID-LINK--

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from --INVALID-LINK--

  • Vella, G., et al. (1983). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. The Journal of Biological Chemistry, 258(12), 7548-7554. Available at: --INVALID-LINK--

  • Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Available at: --INVALID-LINK--

  • Wang, S., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. Journal of the American Chemical Society, 129(51), 15964-15971. Available at: --INVALID-LINK--

  • Hroboňová, K., et al. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Chromatographic Science, 51(8), 754-759. Available at: --INVALID-LINK--

  • Sousa, M., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4885. Available at: --INVALID-LINK--

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: --INVALID-LINK--

  • Giraud, M., et al. (2018). Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. ChemBioChem, 19(9), 922-926. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Preventing Racemization During Peptide Coupling. Retrieved from --INVALID-LINK--

  • Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. Available at: --INVALID-LINK--

  • Giraud, M., et al. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. ChemBioChem, 19(9), 922-926. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: p-Amino-D-phenylalanine Protecting Group Strategies. Retrieved from --INVALID-LINK--

References

Technical Support Center: Peptides with 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Peptide Analytics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-Chloro-6-fluoro-DL-phenylalanine. The introduction of this halogenated phenylalanine analog offers unique opportunities for modulating peptide conformation, stability, and binding affinity. However, its distinct physicochemical properties also present specific analytical challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the integrity of your experimental results.

Section 1: Synthesis and Purification Challenges

The unique structure of this compound, with bulky and electron-withdrawing groups at both ortho positions of the phenyl ring, can introduce hurdles during solid-phase peptide synthesis (SPPS) and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: We are observing low coupling efficiency when incorporating this compound in our automated synthesizer. What is the cause and how can we improve it?

A1: The primary cause is steric hindrance. The chlorine and fluorine atoms ortho to the point of attachment significantly crowd the alpha-amino group, impeding the approach of the activated carboxyl group of the incoming amino acid. Standard coupling reagents may not be sufficient to overcome this barrier.

  • Expert Recommendation:

    • Switch to a Stronger Coupling Reagent: Move from standard reagents like HBTU or HATU to a more potent oxime-based activator like COMU®. Its reactivity is often sufficient to overcome moderate steric hindrance.[1]

    • Increase Coupling Time & Temperature: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours. If your synthesizer allows, increasing the temperature to 35-40°C can also enhance reaction kinetics.

    • Perform a Double Coupling: After the initial coupling cycle, drain the vessel and immediately repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This ensures that any unreacted sites from the first pass are targeted again.[2]

Q2: During purification by Reverse-Phase HPLC (RP-HPLC), our peptide containing this compound is difficult to separate from a closely eluting impurity. What could this impurity be?

A2: Given that you are using a DL-amino acid, the most probable "impurity" is a diastereomer of your target peptide. Solid-phase synthesis proceeds by adding one amino acid at a time, so if your peptide contains other chiral centers (i.e., other L-amino acids), the incorporation of the D- and L-forms of 2-Chloro-6-fluoro-phenylalanine will result in two distinct peptide diastereomers. These often have very similar hydrophobicities, making them challenging to separate.

  • Expert Recommendation:

    • Optimize HPLC Gradient: Use a very shallow gradient to maximize separation. A typical starting point for peptides is a 1% per minute increase in the organic mobile phase (e.g., acetonitrile).[3] For diastereomers, try reducing this to 0.2-0.5% per minute around the elution point of your peptide.

    • Change Stationary Phase: If optimizing the gradient is insufficient, switch to a column with a different selectivity. A phenyl-hexyl phase can offer alternative pi-pi interactions with the aromatic ring of the unnatural amino acid, potentially improving resolution compared to a standard C18 column.

    • Confirm with Mass Spectrometry: Collect both peaks and analyze them by mass spectrometry. They should have identical masses, confirming their isomeric relationship.

Section 2: Chromatographic Analysis (RP-HPLC/UPLC)

The high hydrophobicity and unique electronic nature of the 2-Chloro-6-fluoro-phenylalanine residue directly impact chromatographic behavior.

Troubleshooting Common HPLC Issues

This workflow helps diagnose and resolve common chromatographic problems.

Caption: Workflow for troubleshooting common HPLC peak shape issues.

Frequently Asked Questions (FAQs)

Q3: My peptide containing this compound shows a much longer retention time than predicted based on its amino acid sequence. Why?

A3: This is expected due to the high hydrophobicity imparted by the halogenated phenyl ring. Both chlorine and fluorine atoms increase the lipophilicity of the phenylalanine side chain. The combined effect significantly enhances its interaction with the C18 stationary phase, leading to longer retention times compared to a peptide with a standard phenylalanine. Peptides containing unnatural amino acids with high hydrophobicity often deviate from standard retention time prediction models.[4]

Q4: Can we use mobile phases with formic acid instead of trifluoroacetic acid (TFA) for LC-MS analysis?

A4: Yes, and it is often recommended. While TFA is an excellent ion-pairing agent that produces sharp peaks in UV chromatography, it is a strong ion-suppressor in mass spectrometry. Using 0.1% formic acid in both the aqueous and organic mobile phases will provide good protonation for electrospray ionization (ESI) without significantly compromising peak shape for most peptides. You may observe slightly broader peaks and earlier retention times compared to TFA-based methods, but the improvement in MS signal intensity is substantial.

Section 3: Mass Spectrometry Analysis

The presence of chlorine introduces a unique isotopic signature, while the halogenated ring can influence fragmentation patterns in MS/MS experiments.

Frequently Asked questions (FAQs)

Q5: What is the expected isotopic pattern for a peptide containing one this compound residue?

A5: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means you will observe a characteristic isotopic cluster for any ion containing this residue. The M+2 peak will have an intensity that is approximately one-third of the monoisotopic (M) peak. This signature is a powerful diagnostic tool to confirm the presence of your chlorinated peptide.

IonRelative m/zExpected Relative Abundance
Monoisotopic (M)+0100%
M+1+1.003~ (1.1% * # Carbon atoms)
M+2+1.996~32%
M+3+2.999~ (M+1 abundance * 0.32)
Caption: Expected isotopic distribution for a singly chlorinated peptide.

Q6: What are the characteristic fragment ions we should look for in an MS/MS spectrum to confirm the identity of our peptide?

A6: In addition to the standard b and y ions generated from cleavage of the peptide backbone, you should look for fragments specific to the 2-Chloro-6-fluoro-phenylalanine side chain.[5][6] In collision-induced dissociation (CID), you can expect:

  • Loss of the Side Chain: A neutral loss corresponding to the mass of chlorofluorotoluene from a fragment ion.

  • Immonium Ion: A low-mass ion at m/z ~174.02, corresponding to the protonated immonium ion of 2-Chloro-6-fluoro-phenylalanine. This is a highly specific marker.

  • Characteristic b and y ions: The mass difference between consecutive b or y ions that span this residue will correspond to the mass of the 2-Chloro-6-fluoro-phenylalanine residue (C₉H₇ClFNO).

Caption: Potential fragmentation pathways in MS/MS analysis.

Section 4: Peptide Stability and Handling

Like all peptides, those containing unnatural amino acids require careful handling to prevent degradation. The electronic properties of the halogenated ring can also influence stability.

Frequently Asked Questions (FAQs)

Q7: Are peptides with this compound more or less stable to proteolytic degradation?

A7: They are generally more stable . Proteolytic enzymes are highly specific for their natural L-amino acid substrates.[7] The presence of a D-amino acid from your DL-mixture will inherently confer resistance at that position. Furthermore, the bulky chloro and fluoro groups on the L-isomer can create steric hindrance within the enzyme's active site, reducing the rate of cleavage compared to a native phenylalanine residue. This increased stability is often a primary reason for incorporating such residues in drug design.[8][9]

Q8: What are the best practices for storing our lyophilized peptide and solutions made from it?

A8:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator. Halogenated compounds are generally stable, but minimizing exposure to moisture and light is always best practice.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO or DMF, as the peptide may be hydrophobic. Store these at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Buffers: For working solutions, use buffers at a slightly acidic pH (e.g., pH 5-6) if possible, as this can minimize general hydrolytic degradation pathways. Avoid high pH buffers, which can accelerate deamidation of asparagine or glutamine residues elsewhere in the peptide.[10]

Section 5: Detailed Experimental Protocols
Protocol 1: General RP-HPLC Method Development for Purity Analysis

This protocol provides a systematic approach to developing a robust analytical method for your peptide.

  • Peptide Solubilization: a. Attempt to dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). b. If solubility is poor, prepare a concentrated stock in DMSO and dilute it at least 1:10 into the initial mobile phase. The final DMSO concentration in the injection should be less than 5%.

  • Initial Scouting Gradient:

    • Column: Standard C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Gradient: 5% to 65% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient Optimization: a. Based on the elution time (t_R) from the scouting run, calculate the approximate %B at elution. b. Design a new, shallower gradient focused around this %B. For example, if t_R was 15 minutes in the scouting run (eluting at ~35% B), a new gradient could be 25% to 45% B over 20 minutes. This will improve the resolution of closely eluting impurities.[11]

  • Method Refinement (if needed): a. For Poor Peak Shape: Switch mobile phase modifier to 0.1% Formic Acid. b. For Poor Resolution: Try a phenyl-hexyl stationary phase to introduce alternative separation mechanisms.

References

Validation & Comparative

The Ortho-Effect Unleashed: A Comparative Guide to the Conformational Impact of 2-Chloro-6-fluoro-DL-phenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of peptides with tailored conformations is a cornerstone of modern therapeutics. The incorporation of non-natural amino acids offers a powerful strategy to modulate peptide structure, stability, and bioactivity. This guide provides an in-depth technical comparison of 2-Chloro-6-fluoro-DL-phenylalanine and its effects on peptide conformation, benchmarked against other halogenated phenylalanine analogues. We will explore the underlying physicochemical principles, present supporting experimental data from analogous systems, and provide detailed protocols for conformational analysis.

Introduction: Beyond Nature's Alphabet

The twenty proteinogenic amino acids provide a remarkable but finite toolkit for peptide and protein construction. By venturing beyond this canonical set, medicinal chemists can introduce novel steric and electronic properties to fine-tune biological activity. Halogenation of aromatic residues, particularly phenylalanine, is a widely employed strategy. The introduction of halogens can enhance proteolytic stability, increase hydrophobicity, and modulate interactions with biological targets.[1][2] The unique effects of halogenation are highly dependent on the type of halogen, its position on the aromatic ring, and the number of substitutions.[3]

This guide focuses on the di-substituted analogue, this compound. The presence of two different halogens at the ortho-positions of the phenyl ring introduces a unique combination of steric and electronic constraints that can significantly influence the conformational landscape of a peptide.

The Conformational Tug-of-War: Steric Hindrance and Electronic Effects

The conformation of a peptide backbone is largely defined by the Ramachandran angles (φ and ψ) of its constituent amino acid residues. The side chain of an amino acid plays a crucial role in determining the sterically allowed and energetically favorable regions of the Ramachandran plot.

In the case of this compound, the ortho-substituents (chlorine and fluorine) impose significant steric hindrance, which can restrict the rotation of the Cα-Cβ and Cβ-Cγ bonds of the side chain. This, in turn, is expected to influence the preferred backbone conformation. It is hypothesized that the bulky ortho-substituents will disfavor extended conformations and may promote turn or helical structures to alleviate steric strain. The electron-withdrawing nature of both chlorine and fluorine also alters the electronic properties of the aromatic ring, which can influence non-covalent interactions such as π-π stacking and cation-π interactions, further shaping the peptide's three-dimensional structure.[4]

Comparative Analysis with Other Halogenated Phenylalanines

To understand the unique contribution of the 2-chloro-6-fluoro substitution pattern, it is instructive to compare it with mono- and other di-substituted analogues.

Amino Acid AnalogueKey Physicochemical PropertiesExpected Impact on Peptide Conformation
Phenylalanine (Phe) Unsubstituted aromatic ring.Flexible, can adopt a wide range of conformations including β-sheets and α-helices.[5]
4-Fluoro-DL-phenylalanine (4-F-Phe) Minimal steric perturbation compared to Phe; electron-withdrawing fluorine at the para-position.Generally well-tolerated in various secondary structures; can enhance thermal and proteolytic stability.[6] The impact on backbone conformation is often subtle.
2,6-Difluoro-DL-phenylalanine Significant steric hindrance from two ortho-fluorine atoms; strong electron-withdrawing effects.The steric bulk is expected to restrict side-chain rotation and favor more compact or turn-like backbone conformations.
This compound Asymmetric di-substitution with a larger chlorine and a smaller fluorine atom at the ortho-positions, creating a unique steric and electronic profile.The combination of steric bulk and asymmetric electronic distribution is predicted to strongly influence local peptide geometry, potentially inducing unique turn structures or altering helical propensity.

While direct experimental data for peptides containing this compound is limited, studies on related di-substituted systems and computational modeling provide valuable insights. Molecular dynamics simulations of peptides with substituted aromatic amino acids can predict the energetically preferred conformations and provide a rationale for the observed experimental behavior.[7][8]

Experimental Validation of Peptide Conformation

A multi-pronged experimental approach is essential to accurately characterize the conformational effects of incorporating this compound into a peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[9] By measuring the differential absorption of left and right circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil conformations. A comparative CD analysis of a parent peptide with its this compound-containing analogue can reveal significant changes in the overall secondary structure. For instance, an increase in the negative ellipticity at 222 nm would suggest an increase in α-helical content.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level. For peptides containing this compound, both ¹H and ¹⁹F NMR are invaluable.

  • ¹H NMR: Analysis of nuclear Overhauser effects (NOEs), coupling constants (specifically ³JHNα), and chemical shift indexing can provide detailed information about backbone and side-chain conformations, as well as inter-residue proximities.[11]

  • ¹⁹F NMR: The ¹⁹F nucleus is a highly sensitive probe of the local chemical environment. The ¹⁹F chemical shift of the 6-fluoro substituent will be exquisitely sensitive to the conformation of the peptide and its interactions with the solvent or other molecules.[12]

Molecular Dynamics (MD) Simulations

In conjunction with experimental techniques, molecular dynamics simulations can provide a dynamic and detailed picture of peptide conformation.[13] By simulating the behavior of the peptide in a virtual aqueous environment, researchers can explore the conformational landscape, identify stable structures, and understand the energetic factors driving the observed conformations.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis.

Workflow for SPPS:

Conformational_Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate 2-Cl-6-F-Phe) Purification RP-HPLC Purification SPPS->Purification CD Circular Dichroism (CD) - Secondary Structure Estimation Purification->CD NMR NMR Spectroscopy - 3D Structure & Dynamics Purification->NMR MD Molecular Dynamics (MD) - Conformational Landscape NMR->MD informs MD->NMR guides

References

A Comparative Guide to 2-Chloro-6-fluoro-DL-phenylalanine and Other Halogenated Phenylalanines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a transformative tool. Among these, halogenated derivatives of phenylalanine have garnered significant attention for their ability to modulate the physicochemical and biological properties of biomolecules. This guide provides an in-depth, objective comparison of 2-Chloro-6-fluoro-DL-phenylalanine with other key halogenated phenylalanines, supported by experimental insights and detailed methodologies to aid researchers in their experimental design and application.

Introduction to Halogenated Phenylalanines: A Tool for Precision Engineering

Halogenation of the phenyl ring of phenylalanine offers a subtle yet powerful means to alter its properties. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—can profoundly influence a protein's structure, stability, and function by modifying steric bulk, hydrophobicity, and electronic distribution.[1] These modifications are invaluable in various applications, including enhancing metabolic stability, modulating receptor binding affinity, and introducing novel functionalities for bioorthogonal chemistry and medical imaging.[1][2]

This compound: A Unique Profile of Di-halogenation

This compound is a synthetic amino acid distinguished by the presence of two different halogen atoms at the ortho positions of the phenyl ring. This unique substitution pattern imparts a distinct combination of steric and electronic properties that are not observed in mono-halogenated or symmetrically di-halogenated phenylalanines.

The presence of a chlorine and a fluorine atom at the 2 and 6 positions creates a sterically hindered environment around the Cβ-Cγ bond, which can restrict the rotational freedom of the phenyl ring within a peptide or protein structure. This conformational constraint can be leveraged to enforce specific secondary structures or to probe the importance of side-chain flexibility in protein function.

Electronically, both chlorine and fluorine are electron-withdrawing groups, which can alter the aromatic ring's quadrupole moment and its ability to participate in cation-π and other non-covalent interactions.[3] The distinct electronegativities of chlorine and fluorine contribute to a unique electronic signature that can be exploited in the design of enzyme inhibitors or receptor ligands.

Comparative Analysis of Halogenated Phenylalanines

The choice of a specific halogenated phenylalanine is dictated by the desired application and the specific properties to be engineered. Below is a comparative overview of this compound and other commonly used halogenated phenylalanines.

Physicochemical Properties

The introduction of halogens systematically alters the properties of the phenylalanine side chain. The following table summarizes key physicochemical parameters for a selection of halogenated phenylalanines.

DerivativeMolecular Weight ( g/mol )Calculated LogPvan der Waals Radius of Substituent(s) (Å)Electronic Effect of Substituent(s)
L-Phenylalanine165.19[4]-1.5[4]H: 1.20None
4-Fluoro-L-phenylalanine183.18-1.9F: 1.47Electron-withdrawing
4-Chloro-L-phenylalanine199.63-Cl: 1.75Electron-withdrawing
4-Bromo-L-phenylalanine244.09[1]-Br: 1.85Electron-withdrawing
2-Fluoro-DL-phenylalanine183.18[5]-F: 1.47Electron-withdrawing
2-Chloro-L-phenylalanine199.63-Cl: 1.75Electron-withdrawing
2,6-Difluoro-L-phenylalanine201.17-F: 1.47 (x2)Strongly Electron-withdrawing
This compound 217.62 - Cl: 1.75, F: 1.47 Strongly Electron-withdrawing

Note: Calculated LogP and some molecular weights are based on available data for the L- or DL-form. The properties of this compound are inferred based on its structure and data from related compounds.

Impact on Protein Structure and Stability

The incorporation of halogenated phenylalanines can influence protein stability through a combination of steric and electronic effects.

  • Steric Effects: The size of the halogen atom plays a crucial role. While fluorine is comparable in size to hydrogen, chlorine and bromine are significantly larger, and their introduction can lead to steric clashes if the substitution site is in a tightly packed region of the protein.[6] Ortho-substitution, as in this compound, can introduce significant steric hindrance, potentially restricting the conformational freedom of the side chain and impacting protein folding and stability.[6][7]

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing non-covalent interactions that are critical for maintaining protein structure.[3] Fluorination, in particular, can enhance the stability of proteins by strengthening hydrophobic interactions and modulating cation-π interactions.[8][9] The combined electron-withdrawing effect of chlorine and fluorine in this compound is expected to significantly alter the electronic landscape of the phenyl ring.

Cellular Uptake and Biological Activity

The cellular uptake of amino acids is mediated by specific transporters. Studies on the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, have shown that the position and nature of halogen substitution on phenylalanine can significantly affect its affinity for the transporter.[10][11]

  • Ortho-substitution with larger halogens like iodine has been shown to increase LAT1 affinity, although it may reduce the transport velocity.[10] This suggests that this compound, with its ortho-halogenation, could be a substrate for LAT1, potentially enabling its use in targeted drug delivery to cancer cells.

  • Enzyme Inhibition: Halogenated phenylalanines can act as inhibitors of enzymes that process aromatic amino acids. For instance, p-chlorophenylalanine is a known inhibitor of tryptophan hydroxylase.[12] The unique steric and electronic profile of this compound makes it a candidate for the development of novel, potent, and selective enzyme inhibitors.

Experimental Workflows and Methodologies

The successful application of this compound requires robust experimental protocols for its synthesis, incorporation into proteins, and subsequent analysis.

Synthesis of this compound

Synthesis_Workflow A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzyl bromide A->B Bromination (e.g., NBS, AIBN) C Diethyl 2-acetamido-2-((2-chloro-6-fluorophenyl)methyl)malonate B->C Malonic Ester Synthesis (e.g., Diethyl acetamidomalonate, NaOEt) D This compound C->D Hydrolysis and Decarboxylation (e.g., HCl, heat)

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol (Conceptual):

  • Bromination of 2-Chloro-6-fluorotoluene: React 2-chloro-6-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-chloro-6-fluorobenzyl bromide.

  • Malonic Ester Synthesis: Condense 2-chloro-6-fluorobenzyl bromide with diethyl acetamidomalonate in the presence of a base like sodium ethoxide in ethanol. This nucleophilic substitution reaction will yield diethyl 2-acetamido-2-((2-chloro-6-fluorophenyl)methyl)malonate.

  • Hydrolysis and Decarboxylation: Treat the product from the previous step with a strong acid, such as concentrated hydrochloric acid, and heat to hydrolyze the ester and amide groups and subsequently decarboxylate the malonic acid derivative to afford this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Incorporation into Proteins

The site-specific incorporation of unnatural amino acids like this compound into proteins is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This involves engineering a synthetase that specifically recognizes the unnatural amino acid and charges it onto an orthogonal tRNA, which in turn recognizes a unique codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.

Incorporation_Workflow cluster_Cell Host Cell (e.g., E. coli) Plasmid Expression Plasmid (Gene of Interest with UAG codon) Ribosome Ribosome Plasmid->Ribosome mRNA Ortho_System Orthogonal Synthetase/tRNA Plasmid Ortho_System->Ribosome Charged tRNA delivery UAA This compound (in growth medium) UAA->Ortho_System Recognition & Charging Protein Target Protein with UAA Ribosome->Protein Translation

Caption: Experimental workflow for protein incorporation of this compound.

General Protocol:

  • Plasmid Preparation: Prepare two plasmids: one containing the gene for the protein of interest with an amber (UAG) stop codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

  • Transformation: Co-transform a suitable host strain (e.g., E. coli) with both plasmids.

  • Protein Expression: Grow the transformed cells in a minimal medium supplemented with this compound. Induce protein expression at the appropriate cell density.

  • Protein Purification: Harvest the cells and purify the target protein using standard chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

Analytical Characterization

Confirmation of the successful incorporation of this compound and characterization of the modified protein can be achieved using the following techniques:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can confirm the mass shift corresponding to the incorporation of the unnatural amino acid. Tandem mass spectrometry (MS/MS) of tryptic digests can pinpoint the exact location of the incorporation. The fragmentation pattern of peptides containing halogenated residues may show characteristic losses of the halogen atoms.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be a powerful tool to probe the local environment of the incorporated fluoro-phenylalanine residue. The chemical shift of the fluorine atom is highly sensitive to its surroundings, providing insights into protein structure, dynamics, and ligand binding.[8][17] ¹H NMR can also be used to observe changes in the chemical shifts of aromatic protons upon halogenation.[18][19]

  • Functional Assays: The biological activity of the modified protein should be assessed using appropriate functional assays (e.g., enzyme kinetics, receptor binding assays) to determine the impact of the unnatural amino acid incorporation.

Conclusion and Future Perspectives

This compound represents a unique tool for protein engineers and drug developers, offering a distinct combination of steric and electronic properties. While direct experimental data for this specific compound is still emerging, its properties can be rationally inferred from the extensive body of research on other halogenated phenylalanines. The methodologies outlined in this guide provide a framework for its synthesis, incorporation into proteins, and subsequent analysis. As research in this area continues, we anticipate that di-halogenated phenylalanines with tailored properties will play an increasingly important role in the design of novel therapeutics and the fundamental study of protein structure and function.

References

A Researcher's Guide to Phenylalanine Analogs: A Comparative Analysis of 2-Chloro-6-fluoro-DL-phenylalanine and 4-fluorophenylalanine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the use of non-canonical amino acids (ncAAs) to probe and manipulate biological systems is a cornerstone of innovation. Phenylalanine analogs, in particular, offer a subtle yet powerful means to alter the physicochemical properties of peptides and proteins. This guide provides an in-depth comparison between the well-characterized 4-fluorophenylalanine (4-F-Phe) and the emerging, less-explored 2-Chloro-6-fluoro-DL-phenylalanine . We will delve into their established and hypothesized biological activities, provide actionable experimental protocols, and offer a decision framework for their application in your research.

Section 1: 4-Fluorophenylalanine (4-F-Phe) — The Established Benchmark

4-fluorophenylalanine is an analog where the hydrogen atom at the para (4-position) of the phenyl ring is replaced by fluorine. This seemingly minor modification introduces significant changes in the electronic properties of the aromatic ring with minimal steric perturbation, making it a powerful tool for researchers.[1]

Physicochemical & Biological Impact

The high electronegativity of the fluorine atom alters the charge distribution of the phenyl ring, which can influence crucial non-covalent interactions like cation-π stacking, often vital for peptide-receptor binding.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.[2]

Key Biological Activities:

  • Protein Synthesis Inhibition: 4-F-Phe can act as an antimetabolite, inhibiting protein synthesis and cell growth in various models, including cancer cell lines.[3] For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 of 11.8 μM.[3]

  • Peptide & Protein Modification: It can be incorporated into peptides and proteins in place of phenylalanine, serving as a probe for structure and function.[4][5] This substitution can enhance the biological activity, stability, and pharmacokinetic profiles of peptide therapeutics.[2][5]

  • ¹⁹F NMR Probe: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it an excellent NMR probe.[6][7] Incorporating 4-F-Phe allows for sensitive, site-specific monitoring of protein conformation, dynamics, and ligand interactions without background signals from the biological matrix.[6][7][8]

Quantitative Data: Anticancer & Antimicrobial Activity

The efficacy of 4-F-Phe and peptides containing it has been quantified across various studies. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are common metrics.

Compound/PeptideAssay TypeTargetReported ValueReference
4-Fluoro-L-phenylalanineCell ViabilityMCF-7 Breast Cancer CellsIC50 = 11.8 μM[3]
Biphalin Analog (4-F-Phe)Receptor Bindingμ-Opioid ReceptorKᵢ = 0.10 ± 0.01 nM[1]
Biphalin Analog (4-F-Phe)Receptor Bindingδ-Opioid ReceptorKᵢ = 0.03 ± 0.01 nM[1]
Experimental Protocol: In Vivo Incorporation of 4-F-Phe in E. coli

This protocol describes the expression of a target protein with 4-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a common technique in chemical biology. The causality behind this choice is the ability to achieve site-specific incorporation, which is crucial for precise biophysical studies like ¹⁹F NMR, as opposed to global incorporation which can lead to widespread protein misfolding.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-pFRS).[4]

  • Luria-Bertani (LB) and M9 minimal media.

  • Appropriate antibiotics.

  • 4-fluorophenylalanine (4-F-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Step-by-Step Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking.

  • Induction Prep: Monitor the culture growth. When the OD₆₀₀ reaches 0.6-0.8, add 4-F-Phe to the culture to a final concentration of 1 mM.[4]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. The lower temperature improves protein folding and solubility.

  • Harvesting & Validation: Harvest the cells by centrifugation. Purify the protein using standard protocols (e.g., affinity chromatography). Crucially, the system is self-validating: confirm the successful and specific incorporation of 4-F-Phe by intact protein mass spectrometry, which will show a mass shift corresponding to the H-to-F substitution.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transform 1. Co-transform E. coli Culture 2. Grow Starter Culture Transform->Culture ExpressionCulture 3. Inoculate M9 Media Add_ncAA 4. Add 4-F-Phe (OD600 = 0.6-0.8) ExpressionCulture->Add_ncAA Induce 5. Add IPTG Add_ncAA->Induce Grow 6. Express Protein (18-25°C, 12-16h) Induce->Grow Harvest 7. Harvest Cells Grow->Harvest Purify 8. Purify Protein Harvest->Purify Validate 9. Validate Incorporation (Mass Spectrometry) Purify->Validate

Workflow for site-specific incorporation of 4-F-Phe.

Section 2: this compound — The Novel Challenger

In contrast to the well-documented 4-F-Phe, this compound is a novel analog with sparse data in the public domain. Its structure, featuring halogen substitutions at both ortho positions (2- and 6-), suggests a significantly different profile from the para-substituted 4-F-Phe.

Hypothesized Physicochemical & Biological Impact

The defining feature of this molecule is the presence of two bulky, electronegative atoms directly adjacent to the link to the alanine backbone. This has profound implications:

  • Steric Hindrance: The chloro and fluoro groups at the 2- and 6-positions will severely restrict the rotation of the phenyl ring. When incorporated into a peptide, this could lock the side chain into a specific conformation, a property that could be exploited to enforce a desired peptide secondary structure (e.g., a specific turn or helical conformation) and enhance binding affinity to a target receptor.

  • Altered Electronics: The combined inductive electron-withdrawing effects of both chlorine and fluorine will dramatically alter the electronic nature of the aromatic ring, far more than the single fluorine in 4-F-Phe. This would significantly weaken its ability to participate in cation-π interactions but could create novel dipole-dipole or other electrostatic interactions.[9]

  • Enzyme Inhibition: The unique steric and electronic profile makes it a candidate for an enzyme inhibitor. It may fit into an active site designed for phenylalanine but, due to its altered properties, block catalysis. For example, p-chlorophenylalanine is a known inhibitor of tryptophan and phenylalanine hydroxylase.[10][11] It is plausible that this compound could exhibit inhibitory activity against these or other enzymes that process aromatic amino acids.

While direct experimental data is lacking, this compound is commercially available and serves as a building block in medicinal chemistry for creating modified peptides and novel drug candidates.[12][13][14]

Section 3: Comparative Analysis & A Proposed Research Workflow

The choice between these two analogs is a choice between a well-understood probe for minimal perturbation and a novel tool for significant conformational and electronic disruption.

Feature4-Fluorophenylalanine (4-F-Phe)This compound
Substitution Pattern Single para-fluoroortho-chloro, ortho-fluoro
Steric Impact Minimal; similar to Phenylalanine.High; restricted phenyl ring rotation.
Electronic Impact Moderate; electron-withdrawing. Alters cation-π interactions.[1]Strong; significant electron withdrawal. Hypothesized to disrupt cation-π interactions.
Primary Use Case ¹⁹F NMR probe, enhancing metabolic stability, minimal perturbation studies.[2][6]Hypothesized: Conformationally locking peptide backbones, creating potent enzyme inhibitors, novel drug scaffolding.
Data Availability Extensive literature, established protocols.Sparse to non-existent public data.
Best For... Probing existing systems with high fidelity.Creating novel molecules with significantly altered properties.
Proposed Experimental Workflow: Characterizing this compound

For researchers interested in this novel analog, a systematic characterization is required. The following workflow provides a self-validating system to assess its biological activity.

Objective: To determine if this compound (1) can be incorporated into proteins in E. coli, and (2) assess its general toxicity and impact on a model enzyme.

  • Toxicity Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound against the E. coli expression strain to establish a non-lethal working concentration for incorporation experiments.

  • Incorporation Attempt: Use a promiscuous phenylalanyl-tRNA synthetase (PheRS) mutant, which has a relaxed substrate specificity, in a phenylalanine-auxotrophic E. coli strain. This is a logical starting point, as engineering a highly specific synthetase is a significant undertaking.

  • Protein Expression: Express a reporter protein (e.g., GFP) in minimal media supplemented with a range of concentrations of this compound.

  • Validation (Self-Validation Step):

    • Western Blot: Confirm the expression of full-length GFP.

    • Mass Spectrometry: Analyze the purified GFP to definitively confirm the incorporation of the new analog and determine its efficiency. This is the critical validation step.

  • Functional Assay: If incorporation is successful, express a well-characterized enzyme (e.g., a protease or metabolic enzyme containing several phenylalanine residues) with the incorporated analog. Compare its specific activity (kcat/KM) to the wild-type enzyme to quantify the functional impact of the substitution.

G cluster_prelim Preliminary Assessment cluster_validation Validation cluster_functional Functional Analysis Toxicity 1. Determine MIC in E. coli Incorporation 2. Attempt GFP Expression (Phe Auxotroph + Promiscuous PheRS) Toxicity->Incorporation WB 3. Western Blot for Full-Length Protein Incorporation->WB MS 4. Mass Spectrometry for Incorporation Confirmation WB->MS Enzyme 5. Express Model Enzyme MS->Enzyme If Incorporation is Successful Assay 6. Perform Kinetic Assay (Compare kcat/KM to WT) Enzyme->Assay Result 7. Quantify Functional Impact Assay->Result

Proposed workflow for characterizing a novel amino acid analog.

Conclusion

4-fluorophenylalanine stands as a robust, well-validated tool for researchers needing to introduce a subtle electronic probe into peptides and proteins with minimal structural disruption. It is the go-to choice for applications like ¹⁹F NMR and for moderately enhancing peptide stability.

Conversely, this compound represents a frontier. Its structure promises significant steric and electronic perturbations, offering exciting possibilities for designing conformationally constrained peptides, developing novel enzyme inhibitors, and creating new therapeutic scaffolds. While it currently lacks a foundation of biological data, it presents a compelling opportunity for researchers to explore new chemical space. The decision to use one over the other hinges on the central question of the experiment: are you seeking to observe a system as it is, or to create a system that is fundamentally new?

References

A Comparative Guide to Protein Stabilization: The Role of 2-Chloro-6-fluoro-DL-phenylalanine and Other Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the impact of 2-Chloro-6-fluoro-DL-phenylalanine on protein stability. We will explore the underlying principles of halogen-mediated stabilization, compare this novel unnatural amino acid (uAA) with other common phenylalanine analogs, and provide detailed, field-tested protocols to generate robust, publication-quality data.

Introduction: Expanding the Chemical Versatility of Proteins

The twenty canonical amino acids provide a remarkable toolkit for biological function, yet they represent only a fraction of the chemical possibilities. The site-specific incorporation of unnatural amino acids (uAAs) into proteins is a powerful strategy in protein engineering, enabling the introduction of novel chemical functionalities to enhance or modulate protein properties.[1][2] This approach has been instrumental in developing proteins with increased stability, novel catalytic activities, and unique spectroscopic probes for studying structure and function.[3][4]

Among the various uAAs, halogenated amino acids have garnered significant interest for their ability to improve protein stability through a unique, noncovalent interaction known as the halogen bond.[5][6][7] This guide focuses on this compound, a rationally designed analog poised to leverage these interactions for enhanced protein engineering.

The Halogen Bond: A Directional Tool for Engineering Stability

The halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic Lewis base, such as a backbone carbonyl oxygen.[5][8][9] This interaction, analogous to the well-known hydrogen bond, is highly directional and its strength is dependent on the identity of the halogen.[6]

The electrostatic potential of a covalently bound halogen is anisotropic. While the region perpendicular to the bond is electronegative, the region opposite the covalent bond (the σ-hole) is electropositive.[5] The magnitude of this positive σ-hole increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F.

The unique ortho-chloro, ortho-fluoro substitution pattern of this compound is designed to maximize this effect. The highly electronegative fluorine atoms can withdraw electron density from the aromatic ring, thereby enhancing the electropositive character of the chlorine atom's σ-hole, potentially forming a more potent halogen bond donor compared to a singly chlorinated phenylalanine. This guide provides the experimental blueprint to test this hypothesis.

Comparative Analysis of Halogenated Phenylalanine Analogs

To objectively assess the stabilizing potential of this compound, it must be compared against a panel of relevant alternatives. The ideal experiment includes the natural amino acid as a baseline and other analogs that introduce different halogen properties.

Compound Structure Key Physicochemical Properties Hypothesized Impact on Stability
L-Phenylalanine (Baseline)Natural aromatic amino acid.Baseline reference for thermal stability (ΔTm = 0°C).
This compound (Compound of Interest)Combines the polarizability of chlorine with the high electronegativity of fluorine. The ortho positions may enforce specific rotameric conformations.Potentially strong stabilization through an enhanced halogen bond from the chlorine atom, augmented by the electron-withdrawing fluorine.
4-Fluoro-L-phenylalanine (Common Stabilizer)Fluorine is highly electronegative but a poor halogen bond donor. Stabilization is often attributed to favorable hydrophobic and electrostatic interactions.[10]Mild to moderate stabilization. A common benchmark for fluoro-stabilization effects.[10]
4-Chloro-L-phenylalanine (Direct Comparator)Chlorine is a better halogen bond donor than fluorine. Provides a direct comparison for the effect of the additional fluorine atoms in the target compound.Moderate stabilization, likely through a combination of halogen bonding and hydrophobicity.
4-Bromo-L-phenylalanine (Strong Halogen Bonder)Bromine has a larger σ-hole than chlorine, making it a stronger halogen bond donor.Potentially significant stabilization, serving as a positive control for a strong halogen bond-mediated effect.

Experimental Workflow for Quantifying Protein Stability

This section outlines a comprehensive, self-validating workflow to determine the impact of uAA incorporation on the stability of a model protein (e.g., T4 Lysozyme or Green Fluorescent Protein).

Workflow cluster_synthesis Phase 1: Protein Synthesis cluster_analysis Phase 2: Biophysical Analysis cluster_interpretation Phase 3: Data Interpretation uAA 1. Select uAAs (e.g., 2-Cl-6-F-Phe) Plasmid 2. Prepare Plasmids (Target Gene + Orthogonal Pair) uAA->Plasmid Expression 3. Transform & Express Protein in E. coli Plasmid->Expression Purification 4. Purify Protein Variants (e.g., Ni-NTA Chromatography) Expression->Purification CD 5. Circular Dichroism (CD) (Confirm Secondary Structure) Purification->CD Purified Protein DSC 6. Differential Scanning Calorimetry (DSC) (Determine Melting Temp, Tm) Purification->DSC Analysis 7. Comparative Analysis (Calculate ΔTm vs. WT) DSC->Analysis Tm Data Conclusion 8. Draw Conclusions on Stability Impact Analysis->Conclusion caption Experimental workflow for stability analysis.

Caption: High-level workflow from protein synthesis to data analysis.

Protocol 1: Site-Specific Incorporation of uAAs

This protocol utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) to incorporate the uAA in response to an amber stop codon (TAG) engineered into the gene of interest.[11][12][13]

1. Plasmid Preparation:

  • Obtain or create a dual-plasmid system.
  • Plasmid A (pEVOL): Carries the gene for the engineered aaRS and the tRNACUA. Several evolved pyrrolysyl-tRNA synthetase (PylRS) systems are excellent candidates for incorporating phenylalanine analogs.[14][15]
  • Plasmid B (pET): Carries the target protein gene (e.g., T4 Lysozyme) with an amber (TAG) codon at the desired incorporation site and a purification tag (e.g., His6).
  • The choice of incorporation site is critical. Select a residue in a well-defined secondary structure element, ideally where the phenyl ring can be oriented towards a potential halogen bond acceptor like a backbone carbonyl.

2. Transformation and Expression:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.
  • Plate on LB agar with appropriate antibiotics for both plasmids and incubate overnight at 37°C.
  • Inoculate a 50 mL starter culture in LB medium with antibiotics and grow overnight at 37°C.
  • Inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics using the overnight culture. Grow at 37°C with shaking to an OD600 of 0.6-0.8. Using minimal media prevents mis-incorporation of natural phenylalanine.
  • Add the desired uAA (e.g., this compound) to a final concentration of 1-2 mM.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Reduce the temperature to 20°C and incubate for 16-20 hours.

3. Protein Purification & Verification:

  • Harvest cells by centrifugation.
  • Purify the expressed protein using standard protocols for the chosen tag (e.g., Ni-NTA affinity chromatography for His6-tagged proteins).
  • Verify successful incorporation of the uAA via ESI-mass spectrometry.

Protocol 2: Structural Integrity via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential to confirm that the incorporation of the uAA does not disrupt the overall secondary structure of the protein.[16][17][18]

1. Sample Preparation:

  • Dialyze all purified protein variants extensively against the same buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.5). Buffers containing Tris or other components with high UV absorbance should be avoided.[17]
  • Determine the protein concentration accurately using a method like a BCA assay. Final concentrations for CD are typically in the 0.1-0.2 mg/mL range.

2. Data Acquisition:

  • Use a CD spectrometer and a quartz cuvette with a 1 mm path length.
  • Record Far-UV spectra from 190 to 250 nm at 25°C.
  • Collect a spectrum for the buffer alone to use for baseline correction.

3. Data Analysis:

  • Subtract the buffer spectrum from each protein spectrum.
  • Compare the spectra of the uAA-containing variants to the wild-type protein. The spectra should be nearly superimposable, indicating that the secondary structure (e.g., α-helical and β-sheet content) is preserved.[19][20] Any significant deviation suggests the mutation caused misfolding.

Protocol 3: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is the gold standard for measuring protein thermal stability. It directly measures the heat capacity of a protein solution as a function of temperature, allowing for the precise determination of the melting temperature (Tm).[21][22][23]

1. Sample Preparation:

  • Prepare samples of each protein variant and a buffer reference at a concentration of 1-2 mg/mL in the same dialysis buffer used for CD.
  • Degas all solutions immediately before loading to prevent bubble formation.

2. DSC Run:

  • Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell of the calorimeter.[21]
  • Set the temperature scan to run from a pre-transition baseline (e.g., 20°C) to a post-transition baseline (e.g., 95°C) at a scan rate of 60°C/hour.

3. Data Analysis:

  • Subtract the buffer-buffer scan from the protein-buffer scan to obtain the excess heat capacity curve.
  • Fit the data to a two-state unfolding model to determine the Tm, which is the temperature at the peak of the transition.[21]
  • Calculate the change in melting temperature (ΔTm) for each variant relative to the wild-type protein (ΔTm = Tm,variant - Tm,WT).

Interpreting the Results

The primary output of this workflow is a quantitative comparison of the thermal stability of your protein variants.

Protein Variant Tm (°C) (from DSC)ΔTm (°C) (vs. WT)Secondary Structure (from CD)Conclusion
Wild-Type (Phe)Experimental Value0.0IntactBaseline stability.
2-Cl-6-F-Phe To Be DeterminedTo Be DeterminedIntact / PerturbedA positive ΔTm with an intact CD spectrum would confirm stabilization.
4-F-PheTo Be DeterminedTo Be DeterminedIntact / PerturbedExpected mild stabilization.
4-Cl-PheTo Be DeterminedTo Be DeterminedIntact / PerturbedExpected moderate stabilization.
4-Br-PheTo Be DeterminedTo Be DeterminedIntact / PerturbedExpected significant stabilization.

A successful experiment will yield a positive ΔTm for this compound, ideally greater than that observed for the 4-Chloro and 4-Fluoro analogs. This would provide strong evidence that the combined electronic effects of the chlorine and fluorine atoms contribute favorably to protein stability, likely through the formation of a robust halogen bond. The CD data serves as a critical control, ensuring that any observed increase in Tm is due to enhanced stabilizing interactions within the properly folded protein, not an artifact of misfolding or aggregation.

Conclusion

This guide provides the theoretical rationale and a practical, robust experimental workflow to evaluate the impact of this compound on protein stability. By systematically comparing this novel uAA against established analogs and using high-fidelity biophysical techniques, researchers can generate definitive data on its potential as a tool for protein engineering. The principles and protocols outlined here are broadly applicable for assessing the impact of any unnatural amino acid on protein structure and stability, empowering the rational design of more robust and effective protein therapeutics, diagnostics, and industrial enzymes.

References

A Comparative Guide to the Validation of 2-Chloro-6-fluoro-DL-phenylalanine Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for validating the successful incorporation of the unnatural amino acid (UAA) 2-Chloro-6-fluoro-DL-phenylalanine into a target peptide sequence. We will explore the classic Edman degradation technique in detail, alongside modern high-resolution alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal validation strategy.

The inclusion of UAAs like this compound into peptides is a powerful strategy for modulating their pharmacological properties, including stability, binding affinity, and bioavailability.[1][2] Halogenated phenylalanine derivatives, in particular, can introduce unique steric and electronic properties that enhance therapeutic potential.[3] However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the identity and precise placement of the UAA within the sequence. This confirmation is critical for establishing structure-activity relationships and ensuring batch-to-batch consistency in drug development.

This document will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Edman Degradation: The N-Terminal Sequencing Benchmark

Edman degradation is a time-honored chemical method for the stepwise sequencing of amino acids from the N-terminus of a peptide.[4][5] It provides direct, unambiguous sequence information, making it a valuable tool for confirming the identity of the N-terminal residue and subsequent amino acids.[6]

Principle of Edman Degradation

The method involves a cyclical three-step process:

  • Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[7][8]

  • Cleavage: Under acidic conditions (typically with trifluoroacetic acid), the peptide bond nearest to the PTC-labeled residue is cleaved, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative while leaving the rest of the peptide chain intact.[9][10]

  • Conversion & Identification: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) derivative with aqueous acid.[7] This PTH-amino acid is identified via high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[11] The cycle is then repeated on the shortened peptide.[5]

Experimental Workflow: Edman Degradation

Edman_Workflow cluster_prep Sample & Standard Preparation cluster_sequencer Automated Edman Sequencer Cycle cluster_analysis Analysis Peptide Peptide containing 2-Cl-6-F-Phe Coupling Step 1: Coupling (PITC, Alkaline pH) Peptide->Coupling UAA_Standard Synthesize PTH-Standard of 2-Cl-6-F-Phe HPLC HPLC Separation UAA_Standard->HPLC Inject Standard Cleavage Step 2: Cleavage (TFA) Coupling->Cleavage Forms ATZ-AA Conversion Step 3: Conversion (Aqueous Acid) Cleavage->Conversion Forms PTH-AA Conversion->HPLC Identify Identify PTH-Amino Acid (Compare Retention Times) HPLC->Identify Repeat Repeat Cycle on Shortened Peptide Identify->Repeat If not end of sequence

Caption: Workflow for validating UAA incorporation via Edman degradation.

Protocol for Validating this compound Incorporation

A critical challenge in using Edman degradation for a UAA is that its corresponding PTH derivative is not present in standard amino acid analysis kits. Therefore, the protocol must be self-validating by including the synthesis and characterization of the PTH-2-Chloro-6-fluoro-phenylalanine standard.

Part A: Synthesis of PTH-2-Chloro-6-fluoro-phenylalanine Standard

  • Reaction Setup: Dissolve a small amount of pure this compound in a coupling buffer (e.g., pyridine/water).

  • PITC Coupling: Add PITC and incubate at ~50°C for 30 minutes to form the PTC-amino acid.

  • Cyclization/Cleavage: Dry the sample and add trifluoroacetic acid (TFA) to induce cleavage, forming the ATZ-amino acid.

  • Conversion: Evaporate the TFA and add aqueous acid (e.g., 1N HCl) and heat to convert the ATZ- to the stable PTH-derivative.

  • Purification & Confirmation: Purify the resulting PTH-amino acid by HPLC and confirm its identity and purity via mass spectrometry. This purified standard is now ready for use.

Part B: Edman Sequencing of the Peptide

  • Sample Preparation: Load 10-100 picomoles of the purified peptide onto the sequencer's sample support membrane (e.g., PVDF).[4]

  • Automated Sequencing: Initiate the automated Edman degradation program on the protein sequencer. The instrument will perform the coupling, cleavage, and conversion steps for each cycle.[12]

  • HPLC Analysis: In each cycle, the resulting PTH-amino acid is automatically injected into an online HPLC system.

  • Data Interpretation:

    • For cycles corresponding to standard amino acids, the peaks on the chromatogram will match the retention times of the manufacturer's standards.

    • In the cycle where 2-Chloro-6-fluoro-phenylalanine is expected, a new, unidentified peak will appear.

    • Validation: Inject the synthesized PTH-2-Chloro-6-fluoro-phenylalanine standard (from Part A) into the same HPLC system. If the retention time of the unknown peak from the peptide sequence matches the retention time of the synthesized standard, the incorporation and position of the UAA are confirmed.

Alternative Validation Methodologies

While Edman degradation is precise for N-terminal sequencing, it has limitations, such as its inability to sequence peptides with a modified (blocked) N-terminus and its decreasing efficiency with longer sequences (>30-50 residues).[4][11] Modern mass spectrometry and NMR spectroscopy offer complementary and often more comprehensive data.

A. Tandem Mass Spectrometry (MS/MS) for de novo Sequencing

Mass spectrometry is the gold standard for modern peptide analysis due to its high sensitivity, speed, and ability to handle complex mixtures.[13][14] Tandem MS (MS/MS) provides definitive confirmation of a UAA's mass and its exact location within the peptide sequence.[15]

Principle: The peptide is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured (MS1 scan). This confirms the total mass of the peptide, providing the first evidence of UAA incorporation. The peptide ion is then isolated, fragmented (e.g., by collision-induced dissociation), and the m/z of the fragments are measured (MS2 scan).[16] The mass differences between fragment ions (typically b- and y-ions) correspond to individual amino acid residues, allowing the entire sequence to be reconstructed (de novo sequencing).[15] The presence of 2-Chloro-6-fluoro-phenylalanine will be revealed by a unique mass shift in the fragment ion series corresponding to its residue mass.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_ms Tandem Mass Spectrometer cluster_analysis Data Analysis Peptide Peptide containing 2-Cl-6-F-Phe LC LC Separation (Optional) Peptide->LC Ionization Ionization (e.g., ESI) LC->Ionization MS1 MS1 Scan (Measure Precursor Ion m/z) Ionization->MS1 Isolation Isolation of Precursor Ion MS1->Isolation Confirm Total Mass Fragmentation Fragmentation (CID) Isolation->Fragmentation MS2 MS2 Scan (Measure Fragment Ion m/z) Fragmentation->MS2 Spectrum Analyze MS2 Spectrum MS2->Spectrum Sequencing De Novo Sequencing (Identify mass shifts) Spectrum->Sequencing Confirmation Confirm UAA Position and Identity Sequencing->Confirmation

Caption: Workflow for UAA validation using tandem mass spectrometry.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for obtaining high-resolution structural information about molecules in solution.[17] While not a primary sequencing technique, it provides definitive proof of the UAA's incorporation and can report on its local chemical environment and conformation.[18][19]

Principle: NMR detects the magnetic properties of atomic nuclei. For peptide analysis, ¹H NMR is standard. The presence of the fluorine atom in 2-Chloro-6-fluoro-phenylalanine allows for ¹⁹F NMR, which is a highly sensitive and specific technique. A signal in the ¹⁹F NMR spectrum is unambiguous proof of fluorine incorporation. Furthermore, 2D NMR experiments (like COSY, TOCSY, and NOESY) can be used to connect the signals from the UAA's protons to the rest of the peptide backbone, confirming its covalent integration into the sequence.[20]

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Peptide Dissolve Peptide in NMR Buffer (e.g., D₂O) Acquire_1D Acquire 1D Spectra (¹H, ¹⁹F) Peptide->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, TOCSY, NOESY) Acquire_1D->Acquire_2D Analyze_1D Analyze ¹⁹F Spectrum (Confirms F presence) Acquire_1D->Analyze_1D Analyze_2D Assign Resonances (Connect UAA to backbone) Acquire_2D->Analyze_2D Confirmation Confirm Covalent Incorporation Analyze_1D->Confirmation Analyze_2D->Confirmation

Caption: Workflow for UAA validation using NMR spectroscopy.

Comparative Analysis of Validation Techniques

The choice of analytical method depends on the specific requirements of the study, including the available equipment, sample amount, and the level of detail required.

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)NMR Spectroscopy
Primary Information N-terminal amino acid sequence.[13]Full peptide sequence, molecular weight, PTMs.[13]Atomic-level structure, conformation, covalent linkages.[17]
Sensitivity High (1-100 picomoles).[4][10]Very High (femtomole to attomole).Low (millimolar to high micromolar concentrations required).[18]
Throughput Low (one sample at a time, ~1 hr/cycle).[11]High (amenable to automation and complex mixtures).[14]Low (long acquisition times).
Key Advantage Direct, unambiguous N-terminal sequencing independent of databases.[6]Provides complete sequence and mass confirmation in a single analysis.[21]Unambiguous confirmation of chemical structure and incorporation (especially with ¹⁹F NMR).
Key Limitation Fails with blocked N-termini; inefficient for sequences >50 aa.[4][11]Relies on fragmentation patterns; cannot distinguish isobaric residues (e.g., Leu/Ile) without high resolution.Requires large amounts of pure sample; complex data interpretation.
UAA Validation Requires synthesis of a PTH-UAA standard for HPLC comparison.Confirms by precise mass of UAA residue in the MS2 fragment series.Confirms via unique signals (e.g., ¹⁹F) and through-bond correlations in 2D spectra.

Conclusion and Recommendations

Validating the incorporation of an unnatural amino acid such as this compound is a non-negotiable step in peptide-based research and drug development.

  • Edman Degradation remains a robust and reliable method for confirming the N-terminal position of a UAA, provided a PTH-standard is synthesized for comparison. It is particularly valuable for quality control applications where absolute N-terminal fidelity is paramount.[6]

  • Tandem Mass Spectrometry is the most powerful and versatile single technique for this purpose. It provides comprehensive validation of the UAA's mass, position, and the overall sequence integrity with exceptional sensitivity and speed. For any novel peptide synthesis, MS/MS analysis should be considered essential.[15][22]

  • NMR Spectroscopy serves as an excellent orthogonal method. While not a sequencing tool, its ability to definitively confirm the covalent incorporation and chemical environment of the UAA, especially through ¹⁹F NMR, provides a level of structural proof that other methods cannot.[20]

For the highest level of confidence, a combination of techniques is recommended. A typical workflow would involve an initial screen by Mass Spectrometry to confirm the correct mass and sequence, followed by Edman Degradation if N-terminal confirmation is critical for regulatory or functional reasons. NMR can be employed for final structural characterization of lead candidates. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further development.

References

A Comparative Guide to Functionality: Substituting Phenylalanine with 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the functional consequences arising from the substitution of the canonical amino acid Phenylalanine (Phe) with the unnatural amino acid (UAA) 2-Chloro-6-fluoro-DL-phenylalanine. While direct, extensive experimental data for this specific di-halogenated analog is emerging, this document synthesizes established principles from related halogenated phenylalanines to provide a predictive and practical framework for researchers, scientists, and drug development professionals. We will explore the anticipated impacts on protein structure, stability, and function, and provide detailed experimental protocols for empirical validation.

Introduction: Expanding the Chemical Alphabet of Proteins

The twenty canonical amino acids provide a remarkable but finite chemical toolkit for protein function. The site-specific incorporation of unnatural amino acids (UAAs) into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and activity.[][] Phenylalanine, with its bulky, hydrophobic, and aromatic side chain, is a cornerstone of protein architecture. It plays a critical role in forming hydrophobic cores that drive protein folding, and its aromatic ring facilitates crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are fundamental to molecular recognition and catalysis.[3][4]

The subject of this guide, this compound, introduces two halogen atoms at the ortho-positions of the phenyl ring. This substitution dramatically alters the physicochemical properties of the side chain, offering a unique tool to probe and engineer protein function. The introduction of chlorine and fluorine, both highly electronegative atoms, modifies the steric profile, hydrophobicity, and electronic distribution of the aromatic ring, leading to predictable yet profound functional consequences.[5][6]

A Tale of Two Side Chains: Comparative Physicochemical Properties

The functional ramifications of substituting Phenylalanine begin with the fundamental differences in the physicochemical properties of the amino acid side chains. The presence of ortho-chloro and ortho-fluoro groups on the phenyl ring of 2-Chloro-6-fluoro-phenylalanine induces significant changes compared to the parent amino acid.

PropertyPhenylalanine2-Chloro-6-fluoro-phenylalanine (Predicted)Rationale for Predicted Change
Molecular Weight 165.19 g/mol 217.63 g/mol Addition of Chlorine (35.45 amu) and Fluorine (19.00 amu), replacing two Hydrogens.
Van der Waals Volume ~135 ųSignificantly IncreasedThe covalent radii of Cl (1.75 Å) and F (1.47 Å) are much larger than H (1.20 Å), creating substantial steric bulk.
Hydrophobicity (XLogP3) 1.98IncreasedHalogenation generally increases the hydrophobicity of aromatic rings.[7]
Aromatic Ring Electronics Electron-rich π-system, capable of cation-π interactions.Highly electron-deficient π-system.The strong electron-withdrawing inductive effects of both Cl and F pull electron density from the ring, inverting its quadrupole moment.[8]
Key Interactions Hydrophobic, π-π stacking, cation-π.Hydrophobic, potentially halogen bonding (with Cl), impaired cation-π and π-π stacking.The electron-deficient ring is a poor partner for cations or other electron-rich rings. The chlorine atom can act as a halogen bond donor.

Data for 2-Chloro-6-fluoro-phenylalanine is inferred from related compounds and first principles, as extensive empirical data is not yet available.

Predicted Functional Consequences of Substitution

The altered physicochemical properties of 2-Chloro-6-fluoro-phenylalanine are expected to cascade into significant changes in protein behavior.

Impact on Protein Structure and Stability

The stability of a protein is a finely tuned balance of forces.[9][10] Substituting a core Phenylalanine residue can disrupt this balance in several ways:

  • Steric Disruption: The increased steric bulk of the 2-chloro-6-fluoro-phenyl group can create clashes within the tightly packed hydrophobic core of a protein. This can force conformational changes, introduce cavities, and ultimately destabilize the folded state.

  • Altered Hydrophobic Packing: While more hydrophobic, the shape and electronic nature of the side chain are different. This can lead to suboptimal packing interactions with neighboring aliphatic and aromatic residues, weakening the hydrophobic effect that drives folding.

  • Loss of Stabilizing Interactions: The depletion of electron density in the aromatic ring makes it a poor participant in stabilizing cation-π interactions with residues like Lysine or Arginine, which may be critical for structural integrity in some proteins.

Conversely, in some contexts, halogenation can enhance stability. The increased hydrophobicity can strengthen association with the protein core, and fluorination, in particular, has been shown to increase thermal and proteolytic stability in certain peptides and proteins.[5][6]

Diagram: Disruption of a Protein's Hydrophobic Core

The following diagram illustrates how the bulky, electronically altered side chain of 2-Chloro-6-fluoro-phenylalanine can disrupt the precise packing within a protein's hydrophobic core, potentially leading to destabilization.

G cluster_0 Native Protein Core (Stable Packing) cluster_1 Mutant Protein Core (Disrupted Packing) Phe Phe Leu Leu UAA 2-Cl-6-F-Phe (Bulky & Electron Deficient) Phe->UAA Substitution Creates Steric Clash Ile Ile Val Val Leu2 Leu Cavity Void Space (Instability) Ile2 Ile Val2 Val

Caption: Substitution of Phe can introduce steric clashes and void space.

Impact on Enzyme Activity and Molecular Recognition

For enzymes and receptors, function is intrinsically linked to the precise recognition of substrates, ligands, or other binding partners.

  • Enzyme Catalysis: If the Phenylalanine residue is located in or near the active site, substitution can have drastic effects. The loss of a critical cation-π interaction with a substrate could eliminate binding affinity.[8] Furthermore, the steric bulk of the substituted analog could physically block the substrate from entering the active site, thereby inhibiting catalysis.

  • Protein-Ligand Binding: The electronic "personality" of the aromatic ring is often key to binding affinity and specificity. Studies on ion channels have shown that systematically replacing hydrogens with fluorines on a Phenylalanine ring progressively weakens cation-π interactions, providing a molecular rheostat to tune binding affinity.[8] The 2-chloro-6-fluoro substitution represents an extreme endpoint on this scale, likely abrogating such interactions entirely.

  • Protein-Protein Interfaces: Aromatic residues are frequently found at protein-protein interfaces, where they engage in "hot-spot" interactions. Altering the shape and electronic character of a key Phenylalanine at such an interface could abolish the protein-protein interaction.

Experimental Guide for Empirical Validation

Theoretical predictions must be validated through rigorous experimentation. The following section outlines a logical workflow for researchers to empirically determine the functional consequences of substituting Phenylalanine with this compound in a protein of interest.

Diagram: Experimental Workflow for UAA Characterization

This workflow provides a systematic approach from incorporating the UAA to detailed functional analysis.

A Step 1: UAA Incorporation (Genetic Code Expansion) B Step 2: Expression & Purification A->B C Step 3: Verify Incorporation (Mass Spectrometry) B->C D Step 4: Structural Analysis C->D G Step 5: Functional Analysis C->G E Circular Dichroism (Secondary Structure) D->E F Thermal Shift Assay (Stability, Tm) D->F H Enzyme Kinetics (Km, kcat) G->H I Binding Assays (SPR, ITC) G->I

Caption: Workflow for characterizing proteins with unnatural amino acids.

Protocol: Site-Specific Incorporation via Genetic Code Expansion

This protocol describes the most common method for incorporating a UAA at a specific site in a protein expressed in E. coli.[11]

Causality: This method relies on hijacking the cell's translational machinery. An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is introduced that is engineered to uniquely recognize the UAA and charge it to a suppressor tRNA. This suppressor tRNA, in turn, recognizes a nonsense codon (e.g., the amber stop codon, TAG) that has been engineered into the gene of interest at the desired Phenylalanine position.

Methodology:

  • Plasmid Preparation:

    • Obtain or create a plasmid encoding the orthogonal aaRS/tRNA pair specific for your UAA. Note: A synthetase may need to be evolved to efficiently recognize this compound.

    • Using site-directed mutagenesis, introduce an amber (TAG) codon into your protein's gene at the Phenylalanine codon you wish to replace. This gene should be on a separate expression vector.

  • Transformation:

    • Co-transform E. coli expression cells (e.g., BL21(DE3)) with both the aaRS/tRNA plasmid and the plasmid containing your mutant gene of interest.

  • Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB) with appropriate antibiotics for plasmid selection.

    • When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), supplement the medium with 1-2 mM of this compound.

    • Induce protein expression with IPTG (or other appropriate inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Verification and Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Confirm successful incorporation of the UAA using mass spectrometry. The mass of the purified protein should correspond to the wild-type protein minus the mass of Phenylalanine plus the mass of this compound.

Protocol: Characterizing Protein Stability via Thermal Shift Assay (TSA)

Causality: This assay, also known as Differential Scanning Fluorimetry (DSF), measures a protein's thermal melting temperature (Tm).[12] A hydrophobic dye fluoresces when it binds to the exposed hydrophobic regions of an unfolding protein. A more stable protein requires more thermal energy to unfold, resulting in a higher Tm.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of your purified protein (both wild-type and UAA-containing mutant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., HEPES or PBS).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the recommended working concentration (e.g., 5X).

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein solution with the dye. Prepare triplicate wells for each protein (wild-type and mutant) and include a no-protein control.

  • Data Acquisition:

    • Place the plate in a real-time PCR machine.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • The Tm is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve. A significant decrease in the Tm of the mutant protein compared to the wild-type indicates destabilization.

Protocol: Characterizing Enzyme Function via Kinetic Analysis

Causality: For an enzyme, the Michaelis-Menten parameters, Km (substrate affinity) and kcat (turnover rate), quantify its catalytic efficiency.[13][14] By comparing these parameters between the wild-type and mutant enzyme, one can precisely determine the functional consequence of the UAA substitution.

Methodology:

  • Assay Setup:

    • Choose a continuous spectrophotometric assay where the substrate or product absorbs light at a specific wavelength.

    • In a cuvette or 96-well plate, set up a series of reactions with a fixed, low concentration of the enzyme (wild-type or mutant) and varying concentrations of the substrate, spanning a range from well below to well above the expected Km.

  • Data Acquisition:

    • Initiate the reaction by adding the enzyme or substrate.

    • Immediately measure the change in absorbance over time using a spectrophotometer. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Data Analysis:

    • Calculate the V₀ for each substrate concentration.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])

    • The software will provide the best-fit values for Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Compare the Km, kcat, and the overall catalytic efficiency (kcat/Km) of the mutant to the wild-type enzyme to quantify the functional impact of the substitution.

Conclusion

Substituting Phenylalanine with this compound is a powerful, albeit potentially disruptive, modification. The introduction of ortho-chloro and ortho-fluoro groups creates a sterically bulky, highly hydrophobic, and electron-deficient side chain. This is predicted to significantly impact protein stability by disrupting core packing and to alter molecular recognition by disabling crucial cation-π and π-π stacking interactions. While these changes may be detrimental to the native function of a protein, they provide an invaluable tool for probing the fundamental forces that govern protein structure and catalysis. For drug development professionals, such analogs offer a pathway to fine-tune binding affinities, enhance metabolic stability, or create novel protein-based therapeutics with unique properties. The experimental workflows provided in this guide offer a clear path for any research team to move from theoretical design to empirical validation, unlocking the potential of this and other powerful unnatural amino acids.

References

Assessing the Influence of 2-Chloro-6-fluoro-DL-phenylalanine on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and neuroscience, the nuanced modulation of receptor function by novel small molecules is a cornerstone of therapeutic innovation. Among the myriad of synthetic compounds, halogenated amino acid derivatives represent a compelling class of molecules with the potential for enhanced metabolic stability and unique receptor interaction profiles.[1] This guide provides a comprehensive framework for assessing the receptor binding affinity of a specific, yet under-characterized molecule: 2-Chloro-6-fluoro-DL-phenylalanine.

This document is intended for researchers, scientists, and drug development professionals. It will not merely present protocols but will delve into the rationale behind experimental choices, offering a self-validating system for the rigorous evaluation of this compound's bioactivity. We will explore its potential interactions with key central nervous system receptors, comparing its hypothetical performance with relevant alternatives, and provide detailed methodologies for robust, reproducible data generation.

Introduction: The Rationale for Investigating this compound

Phenylalanine, an essential amino acid, serves as a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] Its derivatives have been explored for a range of pharmacological activities. Halogenation of the phenyl ring can significantly alter a molecule's electronic properties and hydrophobicity, potentially leading to enhanced binding affinity and selectivity for specific receptor subtypes.[1][3]

While direct binding data for this compound is not extensively published, the known pharmacology of similar compounds provides a logical starting point for investigation. L-phenylalanine and its halogenated derivatives have been shown to modulate excitatory glutamatergic synaptic transmission, suggesting a potential interaction with glutamate receptors.[4][5][6] Furthermore, the broader family of phenylalanine derivatives has been implicated in interactions with opioid, dopamine, and serotonin receptors, as well as amino acid transporters like the L-Type Amino Acid Transporter 1 (LAT1).[7][8][9][10][11]

This guide will focus on a primary hypothesis: This compound exhibits significant binding affinity for glutamate receptors. We will also outline a broader screening strategy to explore its potential off-target interactions.

Experimental Design: A Multi-faceted Approach to Receptor Profiling

To comprehensively assess the binding profile of this compound, a multi-tiered experimental approach is recommended. This involves both broad screening across a panel of receptors and in-depth characterization of binding to primary targets.

Selection of Target Receptors

Based on the available literature, the primary targets for investigation are the ionotropic glutamate receptors , specifically the AMPA and NMDA receptor subtypes, which are critical for fast excitatory neurotransmission in the central nervous system.[7]

A secondary screening panel should include:

  • Opioid Receptors (μ, δ, κ): Given the analgesic and antidepressant activities reported for some DL-phenylalanine derivatives.[8]

  • Dopamine Receptors (D2 subtype): Due to phenylalanine's role as a precursor to dopamine.

  • Serotonin Receptors (5-HT2A subtype): To explore potential modulation of serotonergic pathways.[12][13][14][15]

  • L-Type Amino Acid Transporter 1 (LAT1): As a potential transporter for this amino acid derivative.[10][11][16][17][18]

Comparator Compounds

For a meaningful comparison, the following compounds should be included in the binding assays:

  • L-Phenylalanine: The endogenous parent amino acid.

  • 3,5-dibromo-L-tyrosine (DBrT): A halogenated tyrosine derivative with known effects on glutamatergic transmission.[4][5]

  • 4-Chloro-DL-phenylalanine: A structurally similar chlorinated derivative.

Methodologies: From Radioligand Binding to Surface Plasmon Resonance

A combination of traditional and modern techniques will provide a robust dataset. Radioligand binding assays are the gold standard for determining binding affinity, while Surface Plasmon Resonance (SPR) can offer real-time kinetic data.[19][20][21][22]

Radioligand Competition Binding Assay for Glutamate Receptors (AMPA & NMDA)

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for AMPA and NMDA receptors.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis ReceptorSource Receptor Source (e.g., Rat Cortical Membranes) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation: Membranes + Radioligand + Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 ChengPrusoff Cheng-Prusoff Correction IC50->ChengPrusoff Ki Ki Calculation ChengPrusoff->Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Source: Use rat cortical tissue or cell lines expressing the target receptor subtypes (e.g., HEK293 cells transfected with AMPA or NMDA receptor subunits).

    • Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Increasing concentrations of this compound or comparator compounds.

      • A fixed concentration of a suitable radioligand (e.g., [³H]AMPA for AMPA receptors or [³H]MK-801 for NMDA receptors).

      • The prepared membrane suspension.

    • For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., unlabeled AMPA or MK-801).

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Real-time Kinetic Analysis

SPR provides a label-free method to measure the kinetics of binding (association and dissociation rates).

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_data Data Analysis Activation Sensor Chip Activation Immobilization Receptor Immobilization Activation->Immobilization Deactivation Deactivation of Excess Sites Immobilization->Deactivation Association Association Phase (Analyte Injection) Deactivation->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Sensorgram Sensorgram Generation Regeneration->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Rates ka, kd, KD Calculation Fitting->Rates

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Step-by-Step Protocol:

  • Receptor Immobilization:

    • Purify the target receptor (e.g., the ligand-binding domain of a glutamate receptor subunit).

    • Activate the surface of an SPR sensor chip (e.g., a CM5 chip).

    • Immobilize the purified receptor onto the chip surface via amine coupling or other suitable chemistry.

    • Deactivate any remaining active sites on the chip surface.

  • Binding Measurement:

    • Prepare a series of dilutions of this compound and comparator compounds in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface to monitor the association phase.

    • Switch to running buffer alone to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Comparative Data Analysis and Interpretation

The binding affinities (Ki or KD values) of this compound and the comparator compounds should be compiled in a clear, tabular format.

Table 1: Hypothetical Comparative Binding Affinities (Ki in µM)

CompoundAMPA ReceptorNMDA Receptorµ-Opioid ReceptorD2 Dopamine Receptor5-HT2A Serotonin ReceptorLAT1 Transporter
This compound 5.2 12.8 >100>10085.38.1
L-Phenylalanine>100>100>100>100>10025.6
3,5-dibromo-L-tyrosine15.728.4>100>100>10045.2
4-Chloro-DL-phenylalanine45.189.5>100>100>10015.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates a moderate affinity for AMPA receptors and the LAT1 transporter, with weaker affinity for NMDA receptors. Its affinity for opioid, dopamine, and serotonin receptors is negligible. Compared to the parent compound, L-phenylalanine, and the other halogenated derivatives, this compound shows a significantly higher affinity for the tested glutamate receptors and LAT1. This suggests that the specific halogenation pattern of this compound may confer a favorable binding profile for these targets.

Signaling Pathway Considerations

The binding of a ligand to a receptor is the initial step in a cascade of intracellular events. Understanding the relevant signaling pathways is crucial for contextualizing the functional consequences of binding.

Glutamate Receptor Signaling:

Glutamate_Signaling cluster_membrane Postsynaptic Membrane AMPA AMPA Receptor Na+ Influx Depolarization Membrane Depolarization AMPA->Depolarization causes NMDA NMDA Receptor Ca2+ Influx CaMKII CaMKII Activation NMDA->CaMKII Glutamate Glutamate Glutamate->AMPA Glutamate->NMDA Depolarization->NMDA removes Mg2+ block CREB CREB Phosphorylation CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP

Caption: Simplified Glutamate Receptor Signaling Pathway.

Binding of an antagonist like this compound would be expected to inhibit these downstream signaling events, potentially leading to neuroprotective effects in conditions of glutamate excitotoxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the receptor binding affinity of this compound. By employing a combination of radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality, reproducible data on the compound's interactions with a panel of relevant CNS receptors. The proposed experimental design, including the use of appropriate comparator compounds, will allow for a thorough evaluation of its potential as a pharmacological tool or therapeutic lead.

Future studies should build upon these binding assays with functional assays (e.g., electrophysiology, second messenger assays) to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. Furthermore, in vivo studies would be necessary to evaluate its pharmacokinetic properties and physiological effects. The systematic approach detailed herein provides a solid foundation for elucidating the pharmacological profile of this and other novel halogenated amino acid derivatives.

References

A Comparative Guide to D- vs. L-2-Chloro-6-fluorophenylalanine in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful method to enhance therapeutic properties. Among these, halogenated phenylalanine analogs have garnered significant interest. This guide provides an in-depth comparative analysis of the D- and L-isomers of 2-Chloro-6-fluorophenylalanine, a synthetic amino acid that introduces unique steric and electronic properties into a peptide backbone. We will explore how the simple change in stereochemistry—from the natural L-configuration to the non-natural D-configuration—profoundly impacts peptide structure, receptor affinity, and, most critically, enzymatic stability. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational principles and actionable experimental protocols to guide the rational design of next-generation peptide therapeutics.

Introduction: The Rationale for Non-Canonical Amino Acids

The incorporation of D-amino acids is a highly effective and widely adopted approach to achieve this goal.[3][4] D-amino acids share the same chemical and physical properties as their L-counterparts but possess an opposite stereochemical configuration.[3] This seemingly subtle change is sufficient to disrupt the precise geometry required for protease binding and catalysis, significantly enhancing the peptide's stability in biological matrices.[3][4][5]

Furthermore, the introduction of halogen atoms, such as chlorine and fluorine, onto the phenylalanine side chain can modulate a peptide's conformation, lipophilicity, and binding interactions.[6] The 2-Chloro-6-fluorophenylalanine moiety, therefore, offers a dual mechanism for optimization: stereochemistry-driven stability (D-isomer) and halogen-driven modulation of physicochemical properties. This guide will dissect the comparative advantages and applications of each isomer.

Impact of Stereochemistry on Peptide Structure and Function

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's secondary and tertiary structure.[7] While L-amino acids naturally favor right-handed α-helices, the introduction of a D-amino acid can disrupt this conformation or induce localized changes, such as promoting specific β-turns (e.g., type II' turns).[7]

This conformational alteration is a critical consideration in drug design. If a peptide's bioactivity relies on a specific helical structure to bind its target, replacing a key L-residue with a D-isomer could abolish its function.[8] Conversely, if the native conformation is not optimal or if a different binding mode is desired, a D-amino acid can be used to explore new conformational spaces and potentially discover more potent or selective interactions.[9]

The key takeaway is that the impact of a D-isomer is context-dependent. It is not merely a tool for enhancing stability but a strategic element for modulating the three-dimensional structure that governs receptor recognition.[7][10]

Diagram: Conceptual Impact of D- vs. L-Isomer on Receptor Binding

The following diagram illustrates how the stereochemistry of an amino acid within a peptide can alter its overall conformation and, consequently, its ability to bind to a target receptor. The L-peptide adopts a conformation that allows for a complementary fit, while the D-isomer induces a structural change that prevents effective binding.

G cluster_L L-Isomer Peptide cluster_D D-Isomer Peptide cluster_Receptor Target Receptor L_Peptide Peptide with L-2-Cl-6-F-Phe L_Conformation Favorable Conformation L_Peptide->L_Conformation Folding Receptor Binding Pocket L_Conformation->Receptor High Affinity Binding D_Peptide Peptide with D-2-Cl-6-F-Phe D_Conformation Altered Conformation D_Peptide->D_Conformation Folding D_Conformation->Receptor Steric Hindrance (Low/No Binding)

Caption: D- vs. L-isomer effect on peptide conformation and receptor fit.

Comparative Analysis: Stability, Activity, and Synthesis

FeaturePeptide with L-2-Chloro-6-fluorophenylalaninePeptide with D-2-Chloro-6-fluorophenylalanineRationale & Causality
Enzymatic Stability Low High Proteases are chiral enzymes that recognize L-amino acid residues. Peptide bonds adjacent to D-amino acids are not efficiently cleaved, conferring high resistance to proteolysis.[3][4]
Receptor Binding Affinity Potentially High (if native-like) Variable (Context-Dependent) Affinity depends on the required conformation. If the native L-conformation is required for binding, the D-isomer may reduce or abolish activity.[8] However, in some cases, the D-isomer-induced conformation can lead to equal or even enhanced binding affinity.[9]
Immunogenicity Higher Lower Peptides containing only L-amino acids are more readily processed by antigen-presenting cells and presented by MHC molecules, potentially leading to an immune response. D-peptides are less susceptible to this processing.
Synthetic Incorporation Standard Standard Both isomers are incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols with their respective Fmoc- or Boc-protected building blocks.[4][11]

Experimental Protocols

To empirically determine the advantages of incorporating D- vs. L-2-Chloro-6-fluorophenylalanine, two key experiments are essential: an enzymatic stability assay and a receptor binding assay.

Protocol 1: Comparative Enzymatic Stability Assay in Human Serum

This protocol is designed to quantify the half-life of peptides in a physiologically relevant matrix. The use of HPLC is a robust method for separating the intact peptide from its degradation fragments.

Objective: To determine the rate of degradation of L-isomer vs. D-isomer containing peptides in 90% human serum.

Materials:

  • Peptide stock solutions (1 mg/mL in DMSO).

  • Pooled human serum (stored at -80°C).

  • Trichloroacetic acid (TCA), 10% (w/v) in water, for protein precipitation.

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Low-bind microcentrifuge tubes.

  • Incubator set to 37°C.

  • Refrigerated centrifuge.

  • RP-HPLC system with a C18 column and UV detector.

Methodology:

  • Serum Preparation: Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Transfer the clear supernatant to a new tube.

  • Reaction Setup: In a low-bind microcentrifuge tube, add 180 µL of the pre-cleared human serum. Pre-warm the tube at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. Vortex gently to mix. This is your T=0 sample point.

  • Time-Point Sampling: Immediately withdraw a 20 µL aliquot and transfer it to a new tube containing 20 µL of 10% TCA to precipitate proteins and quench the reaction. Vortex and place on ice.

  • Incubation: Incubate the remaining reaction mixture at 37°C.

  • Collect Samples: At subsequent time points (e.g., 15, 30, 60, 120, 240, and 1440 minutes), repeat step 4, collecting a 20 µL aliquot at each interval and quenching with TCA.

  • Sample Processing: Once all time points are collected, incubate the quenched samples on ice for 15 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the peptide. Analyze 20 µL of the supernatant by RP-HPLC. Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 220 nm).

  • Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and determine the half-life (t½) for each peptide.

Diagram: Workflow for Peptide Stability Assay

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Prepare Peptide Stock (1 mg/mL in DMSO) R2 Add Peptide (t=0) P1->R2 P2 Thaw & Clarify Human Serum R1 Incubate Serum at 37°C P2->R1 R1->R2 R3 Take Aliquots at Time Points R2->R3 R4 Quench with TCA & Precipitate R3->R4 A1 Centrifuge to Pellet Proteins R4->A1 A2 Collect Supernatant A1->A2 A3 Analyze by RP-HPLC A2->A3 A4 Calculate Half-Life (t½) A3->A4

Caption: General workflow for the in vitro peptide stability assessment.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized peptides for a specific target receptor.[12] It measures the ability of the unlabeled test peptide to compete with a known radiolabeled ligand for binding to the receptor.[12][13]

Objective: To determine the inhibitory constant (Ki) of the L- and D-isomer peptides against a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand with known affinity (Kd) for the target receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test peptides (L- and D-isomers) at a range of concentrations.

  • 96-well filter plates (e.g., GF/C filters).

  • Cell harvester/vacuum manifold.

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the L- and D-isomer peptides in assay buffer. Prepare the cell membrane suspension to a final concentration of 10-50 µg protein per well. Prepare the radioligand solution at a fixed concentration, typically at or below its Kd value.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL of a high concentration of a known unlabeled ligand + 50 µL radioligand.

    • Competition: 150 µL membranes + 50 µL of each test peptide dilution + 50 µL radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[14]

  • Filtration: Stop the reaction by rapid vacuum filtration through the filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide to generate a competition curve.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion and Strategic Recommendations

The choice between incorporating D- or L-2-Chloro-6-fluorophenylalanine is not a matter of inherent superiority but of strategic design based on the therapeutic goal.

  • For maximizing in vivo half-life and metabolic stability, the D-isomer is the clear choice. Its resistance to proteolysis is a significant advantage for developing long-acting peptide drugs.[3][5] This is particularly crucial for peptides intended for systemic administration.

  • When preserving a specific, native-like conformation is critical for receptor binding, the L-isomer should be the starting point. While less stable, it maintains the natural stereochemistry that may be essential for high-affinity interaction. Subsequent modifications at other positions can then be explored to enhance stability.

  • A powerful strategy involves creating diastereomeric analogs. Synthesizing a library of peptides where specific L-residues are systematically replaced with their D-counterparts allows for an empirical exploration of the structure-activity relationship. This can lead to the discovery of peptides with an optimal balance of high stability and potent bioactivity.[8]

Ultimately, a comprehensive understanding of the target biology, coupled with the empirical data generated from the protocols outlined in this guide, will enable researchers to make informed decisions and rationally design peptide therapeutics with superior drug-like properties.

References

A Comparative Guide to Assessing the In Vivo Stability of Peptides Containing 2-Chloro-6-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Hurdle in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor in vivo stability.[1][2] Unmodified peptides are often subject to rapid proteolytic degradation by a host of endogenous proteases and peptidases, leading to short plasma half-lives and necessitating frequent administration.[1][2] A primary strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids (UAAs), which can fundamentally alter a peptide's susceptibility to enzymatic cleavage.[3][4]

This guide provides a comprehensive framework for evaluating the in vivo stability imparted by a novel UAA, 2-Chloro-6-fluoro-DL-phenylalanine. We will explore the biochemical rationale for its use, present a detailed experimental protocol for a comparative in vivo study, and offer a template for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with enhanced pharmacokinetic profiles.

The Rationale: Why this compound?

The unique structure of this compound suggests a multi-pronged approach to enhancing peptide stability. The rationale for its use is grounded in established biochemical principles of protease resistance.

  • Stereoisomeric Hindrance (The "D" Advantage) : The most significant barrier to peptide stability is degradation by proteases, which are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[4][5] The inclusion of a D-amino acid, a stereoisomer of the natural L-form, can dramatically slow or completely block this enzymatic action at the site of incorporation.[4][5][6] Since this compound is a racemic mixture, peptides synthesized with this UAA will contain the protease-resistant D-isomer at the target position.

  • Steric and Electronic Shielding (The Halogen Effect) : The introduction of halogen atoms into the phenylalanine side chain can profoundly impact its interaction with protease active sites.[7] The presence of a chlorine atom at the ortho position and a highly electronegative fluorine atom at the opposing ortho position creates significant steric bulk around the phenyl ring. This "shielding" can physically prevent the peptide from docking effectively within the catalytic cleft of a protease, thereby inhibiting cleavage. Furthermore, these modifications alter the electronic properties and hydrophobicity of the side chain, which can disrupt the specific interactions required for enzyme recognition.[7][8]

Designing a Comparative In Vivo Stability Study: A Workflow

A robust evaluation of a UAA's stabilizing effect requires a direct, quantitative comparison against relevant controls in a living system. The workflow below outlines the critical stages of such a study, from peptide design to pharmacokinetic analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Experiment cluster_2 Phase 3: Analysis A Peptide Design & Synthesis (Native, D-Phe Control, Test Peptide) B Purification & Quality Control (HPLC, Mass Spec) A->B C Animal Model Selection (e.g., Sprague-Dawley Rat) B->C D Intravenous (IV) Administration C->D E Serial Blood Sampling (Defined Timepoints) D->E F Plasma Isolation & Peptide Extraction E->F G LC-MS/MS Quantification F->G H Pharmacokinetic (PK) Modeling G->H I Data Interpretation: Comparative Half-Life (t½) & Clearance (CL) H->I

Caption: Experimental workflow for comparative in vivo peptide stability analysis.

Causality Behind Experimental Choices
  • The Peptide Analogs : To isolate the effect of this compound, a minimum of three peptide analogs are required:

    • Native Peptide : The parent sequence containing the natural L-phenylalanine. This serves as the baseline for degradation.

    • D-Phe Control Peptide : The same sequence with a standard D-phenylalanine at the same position. This allows for dissecting the stability contribution from the D-isomer alone versus the combined effect of the D-isomer and halogenation.

    • Test Peptide : The sequence incorporating this compound.

  • Route of Administration : Intravenous (IV) bolus injection is the preferred route for this type of study. It bypasses the complexities and variability of absorption (e.g., oral or subcutaneous routes), allowing for a direct assessment of the peptide's stability and clearance within the systemic circulation.[1][2]

  • Analytical Method : Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices like plasma.[9][10] Its high sensitivity and specificity allow for accurate measurement of the parent peptide concentration over time, even at very low levels, which is crucial for building an accurate pharmacokinetic profile.[11][12]

Detailed Experimental Protocol: A Self-Validating System

This protocol describes a typical procedure for assessing peptide stability in rats. Each step includes internal checks to ensure the trustworthiness of the final data.

1. Peptide Synthesis and Quality Control

  • Synthesize the three peptide analogs (Native, D-Phe Control, Test) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleave the peptides from the resin and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Validation Check : Confirm the identity and purity of each peptide via analytical HPLC and determine the exact mass using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12] This ensures that the correct molecules are being tested.

2. Animal Study Preparation

  • Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • On the day of the study, anesthetize the animals and place a catheter in the jugular vein for blood sampling.

  • Prepare dosing solutions of each peptide in sterile saline at a concentration of 1 mg/mL.

3. Dosing and Blood Collection

  • Administer a single IV bolus dose of the respective peptide solution via the tail vein (e.g., 1 mg/kg).

  • Collect blood samples (approx. 200 µL) from the jugular vein catheter at predefined time points: 0 (pre-dose), 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Immediately transfer blood into tubes containing K2EDTA as an anticoagulant to prevent clotting and protease activity. Keep samples on ice.

4. Sample Processing and Peptide Extraction

  • Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to a new set of labeled tubes.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a stable, isotopically labeled version of the peptide, if available) to precipitate plasma proteins.

  • Validation Check : The internal standard is critical for correcting for any variability in sample handling, extraction efficiency, and mass spectrometer response, ensuring accurate quantification.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 15 minutes) at 4°C.

  • Carefully transfer the supernatant, which contains the peptide, to HPLC vials for analysis.

5. LC-MS/MS Quantification

  • Inject the extracted samples into an LC-MS/MS system.

  • Use a C18 analytical column to separate the peptide from other plasma components.

  • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Validation Check : MRM ensures that you are only measuring your specific peptide of interest, providing high specificity and minimizing interference from other molecules in the plasma.[10]

  • Generate a standard curve by spiking known concentrations of the peptide into blank plasma and processing it alongside the study samples. Use the standard curve to determine the concentration of the peptide in each experimental sample.

Comparative Data Analysis

The primary output of the LC-MS/MS analysis is a plasma concentration-time curve for each peptide. These data are then used to calculate key pharmacokinetic parameters using software such as Phoenix WinNonlin. The results should be summarized in a clear, comparative table.

Table 1: Hypothetical Pharmacokinetic Data for Comparative Peptide Analogs

Peptide AnalogModifying Amino AcidHalf-Life (t½) (min)Clearance (CL) (mL/min/kg)
Native Peptide L-Phenylalanine8.555.2
D-Phe Control D-Phenylalanine75.36.1
Test Peptide 2-Chloro-6-fluoro-DL-Phe142.83.2
Interpreting the Results
  • Native Peptide : As expected, the peptide with the natural L-amino acid shows a very short half-life and high clearance, indicative of rapid proteolytic degradation and removal from circulation.[1]

  • D-Phe Control : Replacing L-Phe with D-Phe results in a dramatic increase in half-life (~9-fold) and a corresponding decrease in clearance. This confirms that the cleavage site is susceptible to protease action and that stereoisomeric substitution is an effective stabilization strategy.[4]

  • Test Peptide : The incorporation of this compound leads to the most significant improvement in stability, nearly doubling the half-life again compared to the D-Phe control. This strongly suggests a synergistic effect: the D-isomer provides the primary defense against proteolysis, while the halogen atoms on the phenyl ring offer an additional layer of steric or electronic shielding, further reducing its susceptibility to any residual enzymatic activity or alternative clearance pathways.

Conclusion

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. This guide outlines a robust, scientifically-grounded framework for evaluating the in vivo stabilizing effects of this compound. The proposed comparative study, leveraging precise LC-MS/MS quantification, allows for a clear deconvolution of stability enhancements derived from stereochemistry versus those from halogen-based steric hindrance. By following this methodology, researchers can generate high-quality, trustworthy data to validate the use of this and other novel UAAs, paving the way for the development of peptide therapeutics with significantly improved pharmacokinetic profiles and enhanced clinical potential.

References

structural validation of 2-Chloro-6-fluoro-DL-phenylalanine in protein crystals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 2-Chloro-6-fluoro-DL-phenylalanine in Protein Crystals

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of methodologies for the structural validation of this compound, a non-canonical amino acid (ncAA), when incorporated into protein crystals. We will move beyond simple confirmation of incorporation and delve into the rigorous, multi-faceted approach required to definitively validate its presence, orientation, and conformation at atomic resolution. This content is intended for researchers, structural biologists, and drug development professionals who are leveraging unnatural amino acids to engineer novel protein functions.[1]

The Imperative of Rigorous Validation

Incorporating unnatural amino acids (UAAs) like this compound (2C6F-Phe) into proteins is a cornerstone of modern protein engineering, offering the ability to introduce novel chemical handles, spectroscopic probes, or altered structural properties.[][3][4] However, the success of these endeavors hinges on unequivocal proof of site-specific incorporation and a precise understanding of the UAA's structural impact. Ambiguity in validation can lead to misinterpretation of functional data and flawed downstream applications.

While mass spectrometry can confirm that the UAA has been incorporated into the protein, it cannot definitively determine the precise location in cases of multiple potential incorporation sites, nor can it reveal the three-dimensional conformation of the UAA's side chain within the folded protein. X-ray crystallography, therefore, stands as the gold standard for providing this atomic-level certainty.[5][6]

This guide will compare and detail the necessary crystallographic and computational workflows, emphasizing the causality behind each experimental choice to ensure a self-validating, trustworthy structural model.

Comparative Analysis of Validation Techniques

The validation of 2C6F-Phe incorporation is a process of accumulating evidence from multiple techniques. Each method provides a different piece of the puzzle, and their collective results build a robust case for the final structural model.

Validation Technique Information Provided Strengths Limitations
Mass Spectrometry (LC-MS/MS) Confirms the mass of the modified protein, confirming UAA incorporation. Peptide mapping can narrow down the location.[7][8]High sensitivity; relatively fast. Confirms covalent incorporation.Does not provide 3D structural information (conformation, local environment). Can be ambiguous with multiple potential sites.
X-ray Crystallography Provides a 3D electron density map, allowing direct visualization of the UAA's atoms, conformation, and interactions within the protein structure.[9][10]Unrivaled atomic resolution detail. Defines conformation and local environment precisely.Requires well-diffracting protein crystals, which can be a significant bottleneck.[9] Interpretation can be subjective at lower resolutions.[11]
Nuclear Magnetic Resonance (¹⁹F NMR) The ¹⁹F nucleus provides a sensitive, background-free signal to probe the local environment and dynamics of the incorporated UAA.[12][13]Highly sensitive to conformational changes and ligand binding.[14] Does not require crystallization.Does not provide a full 3D structure. Requires specialized equipment and expertise.

For the purposes of this guide, we will focus on the central role of X-ray crystallography as the definitive structural validation method, often complemented by mass spectrometry as a preliminary check.

The Crystallographic Validation Workflow: A Logical Overview

The path from a putative UAA-containing crystal to a validated structure is an iterative process. It involves careful data collection, meticulous model building, and rigorous refinement, with validation checks at every stage.

Crystallographic_Validation_Workflow cluster_Expression Protein Production cluster_Crystallography X-ray Crystallography cluster_Refinement Model Building & Refinement cluster_Validation Structural Validation Expression Expression with 2C6F-Phe using amber suppression Purification Protein Purification Expression->Purification MassSpec Mass Spec Confirmation Purification->MassSpec Crystallization Crystallization MassSpec->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection Phasing Phase Determination (e.g., Molecular Replacement) DataCollection->Phasing InitialModel Build Initial Model (without UAA) Phasing->InitialModel CIFGen Generate Restraints (CIF file) for 2C6F-Phe InitialModel->CIFGen ModelUAA Model 2C6F-Phe into Electron Density CIFGen->ModelUAA Refine Iterative Refinement (phenix.refine, REFMAC5) ModelUAA->Refine MapAnalysis Electron Density Map Analysis (2mFo-DFc, mFo-DFc) Refine->MapAnalysis GeoCheck Geometric Validation (MolProbity, Ramachandran) MapAnalysis->GeoCheck GeoCheck->Refine Feedback Loop FinalModel Final Validated Model GeoCheck->FinalModel

Caption: High-level workflow from protein expression to a validated crystal structure containing 2C6F-Phe.

Experimental Protocol: Crystallographic Refinement and Validation of 2C6F-Phe

This protocol assumes that X-ray diffraction data have been collected and an initial structural model (without the UAA) has been generated through methods like molecular replacement.

Pillar of Trustworthiness: The Self-Validating System

Each step described below includes a validation checkpoint. This iterative cycle of "build, refine, validate" is crucial for preventing model bias and ensuring the final structure is a true representation of the experimental data. The free R-value (R-free) serves as a key cross-validation metric throughout this process, guarding against overfitting the model to the data.[11]

Step 1: Generation of Geometric Restraints for 2C6F-Phe

Expertise & Experience: Standard refinement software does not contain the geometric parameters (bond lengths, angles, torsions) for 2C6F-Phe. Providing these parameters in a Crystallographic Information File (CIF) is a mandatory first step.[5] Without accurate restraints, the refinement program will distort the UAA's geometry to fit the electron density, producing a chemically nonsensical result.

Methodology:

  • Obtain a 3D structure of 2-Chloro-6-fluoro-phenylalanine (e.g., as a MOL or SDF file).

  • Use a restraint generation server or program, such as the Grade Web Server (from Global Phasing) or phenix.eLBOW (part of the Phenix suite).

  • Upload the 3D structure and generate the CIF file. This file will contain the dictionary of ideal bond lengths, angles, and other geometric parameters for the novel residue.

  • Inspect the generated file for chemical correctness before proceeding.

Step 2: Initial Placement and Electron Density Map Interpretation

Expertise & Experience: This is the most critical step for validation. The electron density map is the primary experimental evidence.[15] For 2C6F-Phe, we have a distinct advantage: the high electron count of chlorine and fluorine atoms compared to hydrogen or carbon. This should result in stronger, more prominent electron density for the substituted phenyl ring.

Methodology:

  • In a molecular graphics program like Coot , display the initial model and the electron density maps (both the 2mFo-DFc map, which shows overall electron density, and the mFo-DFc difference map, which shows areas where the model does not account for the density).[16][17]

  • Navigate to the target residue position. If the UAA was successfully incorporated, you should observe strong, unaccounted-for positive density (green peaks in the mFo-DFc map) corresponding to the shape of the 2C6F-Phe side chain.

  • Crucial Validation Point: The density corresponding to the positions of the chlorine and fluorine atoms should be particularly robust. Compare the observed density to that of a standard phenylalanine side chain in a well-resolved part of your structure. The halogenated ring should appear "heavier" in the electron density map.

  • Use Coot's modeling tools to manually fit the 2C6F-Phe residue (using the newly generated CIF library) into the electron density. Pay close attention to the rotameric conformation.[5]

Step 3: Iterative Refinement and Map Analysis

Expertise & Experience: Refinement is the process of computationally optimizing the atomic model to best agree with the experimental X-ray data while adhering to known chemical principles (provided by the CIF file). It is never a one-click process.

Methodology:

  • Run several cycles of refinement using software like phenix.refine or REFMAC5 . This will adjust the position, conformation, and atomic displacement parameters (B-factors) of the UAA and the surrounding residues.

  • After each round, re-examine the 2mFo-DFc and mFo-DFc maps in Coot.

    • The 2mFo-DFc map should now snugly enclose the entire 2C6F-Phe model.

    • The mFo-DFc difference map should be largely featureless around the UAA. The disappearance of the large positive (green) peaks and the absence of new negative (red) peaks indicate a successful fit.

  • Repeat this cycle of refinement and manual inspection until the model converges (i.e., R/R-free values stabilize) and the fit to the density is optimal.

Final Validation: The Logic of Confirmation

Once the model has been refined, a final, objective validation is performed using a suite of tools, typically consolidated within the wwPDB Validation Report.[18][19]

Validation_Decision_Tree decision decision pass pass fail fail Start Refined Model of Protein with 2C6F-Phe DensityCheck Is 2C6F-Phe side chain well-supported by 2mFo-DFc density? Start->DensityCheck DiffMapCheck Are there significant peaks (>3σ) in the mFo-DFc map? DensityCheck->DiffMapCheck Yes Rebuild Re-evaluate Fit / Conformation Return to Refinement DensityCheck->Rebuild No GeometryCheck Does 2C6F-Phe pass geometric checks? (bond lengths, angles) DiffMapCheck->GeometryCheck No DiffMapCheck->Rebuild Yes RamachandranCheck Is the backbone conformation in an allowed Ramachandran region? GeometryCheck->RamachandranCheck Yes GeometryCheck->Rebuild No, check CIF restraints Validated Model Validated RamachandranCheck->Validated Yes RamachandranCheck->Rebuild No

Caption: Decision tree for the final validation checks of the 2C6F-Phe residue.

Key Validation Metrics:
  • Real-Space Correlation Coefficient (RSCC): This metric quantifies the goodness-of-fit of the atomic model to the electron density map for a specific residue. A value greater than 0.9 is generally considered a good fit.

  • Geometric Analysis: Tools like MolProbity check for violations of standard protein stereochemistry.[20] Key outputs include:

    • Ramachandran Plot: Validates the backbone torsion angles.[11]

    • Rotamer Analysis: Confirms the side-chain conformation is in a low-energy state.

    • Clashscore: Identifies any steric clashes between atoms.

  • wwPDB Validation Report: This is the final, comprehensive report that should be generated before deposition or publication.[18][21] It consolidates all relevant quality metrics and highlights any potential issues with the model, including those related to non-standard residues.

By systematically progressing through this workflow of refinement and layered validation, researchers can produce a high-quality, trustworthy crystal structure that unequivocally confirms the atomic details of this compound incorporation, paving the way for confident functional analysis and further protein engineering.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Chloro-6-fluoro-DL-phenylalanine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical compounds. The proper handling and disposal of these substances are not merely regulatory hurdles; they are integral to ensuring the safety of our personnel, the integrity of our research, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-6-fluoro-DL-phenylalanine, grounded in established safety principles and best practices for hazardous waste management.

The structure of this compound—a halogenated aromatic amino acid—necessitates a cautious approach. Halogenated organic compounds are recognized as a class of chemicals requiring specialized disposal methods due to their potential persistence and environmental impact.[1][2] Therefore, standard disposal routes such as drain or regular trash are strictly prohibited.[3]

Part 1: Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, its classification as a halogenated organic compound and data from structurally similar chemicals inform the necessary precautions.[4][5]

Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[4][5]

  • Toxicity: The toxicological properties have not been fully investigated; therefore, it should be handled as a potentially toxic substance.[4][6] Ingestion may be harmful.[6]

  • Environmental: Discharge into the environment must be avoided to prevent potential harm to aquatic life and ecosystems.[5][7]

Immediate Safety Protocols
PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.To prevent skin and eye contact with the solid chemical.[5][8]
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of airborne particles (dust).[4][7]
Spill Response Have a spill kit ready containing absorbent pads, bags for waste, and forceps or a scoop.To ensure swift and safe cleanup in case of an accidental release.

In the event of a small spill, do not use water to clean it up. Carefully sweep or vacuum the solid material into a designated, sealable container for hazardous waste.[4] Avoid generating dust.[4] The area should then be decontaminated, and all cleanup materials disposed of as hazardous waste.

Part 2: The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal by qualified personnel. This process is often referred to as "cradle to grave" management.[9]

Step 1: Waste Classification

All forms of this compound waste—including pure, unused chemical, contaminated solutions, and grossly contaminated lab supplies—must be classified as hazardous chemical waste .[9] This is a non-negotiable first step.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Store this waste separately from incompatible materials, especially strong oxidizing agents.[10][11]

  • Keep halogenated organic waste streams separate from non-halogenated organic waste, acids, and bases to comply with disposal facility requirements.[10][12]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is crucial.

  • Container: Use a chemically compatible container with a leak-proof, screw-on cap.[13] The original manufacturer's container is often a suitable choice for disposing of the dry chemical.[13] Do not use food-grade containers like milk jugs.[9]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full, unambiguous chemical name: "this compound".

    • The date when waste was first added to the container (the "accumulation start date").

    • An indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[10][12]

  • Secure Closure: Keep the waste container closed at all times except when adding waste.[9][13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or bin) to contain any potential leaks or spills.[13] The secondary container should be able to hold 110% of the volume of the primary container.[13]

  • Time and Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. Typically, waste must be moved from the SAA for disposal within one year, or within three days once the container is full.[10]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste, not for its ultimate treatment.

  • Contact EHS: Once your waste container is full or nearing its time limit, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[13]

  • Documentation: Complete any required waste pickup forms accurately. EHS will then manage the transport and final disposal, which for halogenated compounds often involves high-temperature incineration or other specialized chemical dehalogenation processes.[1]

Part 3: Decontamination and Disposal of Associated Materials

Contaminated Labware (Glassware, Spatulas)
  • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Collect the initial rinsate as liquid hazardous waste, keeping it segregated with other halogenated organic solvent waste.

  • Follow with a standard wash using soap and water.

Contaminated Disposables (Gloves, Weigh Boats, Wipes)
  • These items are considered solid hazardous waste.

  • Collect them in a separate, clearly labeled, plastic-lined container or a double-bagged system.[13]

  • Label the container or bag as "Solid Hazardous Waste" with the name of the chemical contaminant.

  • Arrange for pickup with your other hazardous waste.

Empty Stock Containers

An "empty" container that held a hazardous chemical may still be regulated as hazardous waste. To render it non-hazardous for disposal or recycling, it must be properly decontaminated.

  • Triple rinse the container with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.

  • Allow the container to air-dry in a fume hood.[12]

  • Completely deface or remove the original label to avoid confusion.[12]

  • Dispose of the clean, de-labeled container in the regular trash or glass recycling, in accordance with your institution's policies.[12]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Containment & Accumulation cluster_2 Final Disposition Start Waste Generated (this compound) Classify Classify as Hazardous Chemical Waste Start->Classify Segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) Classify->Segregate Container Select Compatible Container with Screw-Top Cap Segregate->Container Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Designated SAA with Secondary Containment Label->Store CheckLimits Monitor Accumulation Time & Volume Limits Store->CheckLimits RequestPickup Request Pickup from Environmental Health & Safety (EHS) CheckLimits->RequestPickup Limit Reached End EHS Manages Final Disposal (e.g., Incineration) RequestPickup->End

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluoro-DL-phenylalanine
Reactant of Route 2
2-Chloro-6-fluoro-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.